2-Chloroquinoline-8-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-54-1 | |
| Record name | 2-Chloroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloroquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 1092287-54-1
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents targeting a wide array of diseases. Within this privileged class of heterocycles, 2-Chloroquinoline-8-carboxylic acid emerges as a particularly valuable building block for medicinal chemists. The presence of the chloro substituent at the 2-position offers a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities. Concurrently, the carboxylic acid group at the 8-position serves as a key interaction point with biological targets and can be modified to modulate physicochemical properties such as solubility and membrane permeability. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of novel therapeutics, with a particular focus on oncology.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| CAS Number | 1092287-54-1 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₆ClNO₂ | ChemScene[2] |
| Molecular Weight | 207.61 g/mol | ChemScene[2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Sparingly soluble in common organic solvents | N/A |
| Storage | Store at room temperature in a dry, well-ventilated place. | ChemScene[2] |
Safety and Handling: this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of this compound: A Plausible Synthetic Approach
Conceptual Synthetic Workflow
The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the quinoline core via a Doebner-von Miller type reaction, followed by functional group manipulations to introduce the chloro and carboxylic acid moieties.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure based on established chemical principles for the synthesis of quinoline derivatives.
Step 1: Synthesis of 2-Substituted-quinoline-8-carboxylic Acid via Doebner-von Miller Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Reactants: Slowly add an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) to the stirred solution.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC). The reaction involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the quinoline ring.[3]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Chlorination of the 2-Position
-
Reaction Setup: In a fume hood, place the 2-substituted-quinoline-8-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Chlorinating Agent: Add phosphorus oxychloride (POCl₃, excess) to the flask. This reagent will serve as both the chlorinating agent and the solvent.
-
Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours. The hydroxyl group at the 2-position (in its tautomeric quinolone form) will be substituted by a chlorine atom.
-
Work-up and Isolation: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude this compound can be purified by recrystallization.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.[7] The chloro group at the 2-position is a key reactive site, allowing for the introduction of various nucleophiles to generate libraries of novel compounds for structure-activity relationship (SAR) studies.
As a Scaffold for Anticancer Agents
Derivatives of 2-chloroquinoline have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][8]
-
Enzyme Inhibition: The quinoline scaffold can be elaborated to target specific enzymes that are crucial for cancer cell survival and proliferation. For instance, derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway that is often dysregulated in cancer.[2] Other studies have indicated that quinoline-based compounds can act as inhibitors of DNA methyltransferases, enzymes involved in epigenetic regulation.[9]
-
Induction of Apoptosis: Many cytotoxic anticancer drugs exert their effect by inducing programmed cell death, or apoptosis. Chloroquinoline derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their demise.[1][8] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.
-
DNA Intercalation and Cell Cycle Arrest: The planar structure of the quinoline ring allows some of its derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.[1]
Caption: Key anticancer mechanisms of 2-chloroquinoline derivatives.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group at the 8-position is not merely a synthetic handle but also plays a crucial role in the biological activity and pharmacokinetic properties of the final drug candidate.[10][11]
-
Target Engagement: The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a charged species at physiological pH, allowing it to form key interactions with amino acid residues in the binding site of a target protein.
-
Modulation of Physicochemical Properties: The acidity and polarity of the carboxylic acid group significantly influence the solubility and membrane permeability of the molecule. In some cases, it may be beneficial to replace the carboxylic acid with a bioisostere to fine-tune these properties and improve the overall drug-like characteristics of the compound.[12]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of the quinoline scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups make it an invaluable starting point for the design and synthesis of novel therapeutic agents. The demonstrated anticancer potential of its derivatives, operating through diverse mechanisms of action, underscores the promise of this chemical entity in the ongoing quest for more effective cancer treatments. Future research will undoubtedly continue to unlock the full potential of this compound and its analogues, leading to the development of next-generation therapies for a range of human diseases.
References
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Taylor & Francis Online. Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Available from: [Link]
-
ResearchGate. Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
PubMed. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Available from: [Link]
-
National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
Cambridge University Press. Doebner-von Miller Synthesis. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
PubMed. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. Available from: [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]
-
ResearchGate. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Novel Quinoline Compounds as KRAS Inhibitors for Treating Cancer. Available from: [Link]
-
Frontiers in Pharmacology. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]
-
PubMed. Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Available from: [Link]
-
Scribd. 10. Sandmeyer reaction. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available from: [Link]
-
National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
-
Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
-
PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 2-Chloroquinoline-8-carboxylic acid
An In-depth Technical Guide to 2-Chloroquinoline-8-carboxylic Acid
Introduction
This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural arrangement, featuring a reactive chloro-substituent and a versatile carboxylic acid group on the quinoline scaffold, makes it a valuable building block for a diverse array of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic positioning of its functional groups offers multiple avenues for chemical modification, rendering it an indispensable tool in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2]
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity and structure. The quinoline core, a fused bicyclic system of benzene and pyridine, is functionalized at key positions, dictating its chemical behavior.
The structure consists of a quinoline ring system where a chlorine atom is attached at the C2 position and a carboxylic acid group is at the C8 position. This arrangement is critical to its reactivity, with the electron-withdrawing nature of the nitrogen atom and the chloro group influencing the molecule's electronic properties.
Caption: Key reactive sites for chemical modification.
-
Reactivity at the C2 Position: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). [1]This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 2-substituted quinolines. [5][6]
-
Reactivity at the C8 Position: The carboxylic acid group is a versatile handle for various chemical transformations. [7]It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol. These reactions are fundamental in medicinal chemistry for modulating properties like solubility, bioavailability, and target binding. [8]
Experimental Protocols
The following protocols are provided as a guide for common laboratory procedures involving this compound.
Protocol 1: Determination of Melting Point
-
Objective: To determine the melting point range as an indicator of purity.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
-
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
-
Objective: To substitute the C2-chloro group with a representative amine nucleophile.
-
Rationale: This reaction demonstrates the primary utility of the C2-chloro position for building molecular complexity. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction, and a base is often required to neutralize the HCl generated.
-
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for a typical nucleophilic aromatic substitution reaction.
Applications in Research and Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound is a key entry point to this chemical space.
-
Pharmaceutical Development: It is a precursor for synthesizing compounds with a wide range of biological activities, including potential antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. [1][2][9]The 8-hydroxyquinoline derivatives, accessible from this precursor, are particularly noted for their diverse pharmacological applications, including as neuroprotective and anti-HIV agents. [10][11]* Agrochemicals: The reactivity of this compound is leveraged in the creation of novel pesticides and herbicides, contributing to crop protection. [1][2]* Materials Science: It can be incorporated into polymers and coatings to enhance chemical resistance and durability. [1][2]
Conclusion
This compound is a high-value chemical intermediate with a rich profile of physicochemical properties and synthetic potential. Its dual-functional nature allows for orthogonal chemical modifications, making it a powerful tool for creating diverse molecular architectures. A thorough understanding of its properties, as detailed in this guide, is essential for researchers aiming to exploit its full potential in drug discovery, agrochemistry, and materials science.
References
-
Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
(PDF) 2-Chloroquinoline-3-carboxylic acid - ResearchGate. Available from: [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available from: [Link]
-
2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. Available from: [Link]
-
Quinoline, 2-chloro- - NIST WebBook. Available from: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]
-
This compound (C10H6ClNO2) - PubChemLite. Available from: [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available from: [Link]
-
2-Chloroquinoline - Wikipedia. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available from: [Link]
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]
-
5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem. Available from: [Link]
-
Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed. Available from: [Link]
-
2-Chloroquinoline-3-carboxylic acid - PMC. Available from: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. Available from: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1092287-54-1 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloroquinoline-8-carboxylic acid molecular structure and weight
An In-Depth Technical Guide to 2-Chloroquinoline-8-carboxylic Acid: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will elucidate its molecular structure, detail its physicochemical properties, and propose a robust synthetic pathway grounded in established organic chemistry principles. This document serves as a critical resource for scientists leveraging quinoline scaffolds, offering insights into the compound's reactivity and potential as a versatile synthetic intermediate for developing novel therapeutic agents and functional materials.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.
The incorporation of a carboxylic acid moiety is a cornerstone of pharmacophore design, as it can engage in critical hydrogen bonding and ionic interactions with biological targets.[3] this compound combines this key functional group with a reactive chloro-substituent on the quinoline framework. The chlorine atom at the C2 position is particularly useful as it can act as a leaving group in nucleophilic substitution reactions, making this molecule an exceptionally valuable building block for creating diverse chemical libraries.[1][4] This guide offers a detailed examination of this high-potential compound.
Molecular Structure and Physicochemical Properties
Molecular Identity and Structure
The fundamental identity of this compound is defined by a quinoline core with a chlorine atom at position 2 and a carboxylic acid group at position 8.
-
Systematic IUPAC Name: this compound
-
Synonyms: 2-chloro-8-quinolinecarboxylic acid[5]
The structure combines an electron-deficient pyridine ring (due to the nitrogen atom) with an electron-rich benzene ring. The chlorine atom further enhances the electrophilic character of the C2 position, while the carboxylic acid group at C8 provides a site for derivatization and polar interactions.
Caption: Molecular Structure of this compound.
Molecular Weight
The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Physicochemical Data Summary
Computational models provide valuable predictions for the molecule's behavior in various chemical and biological environments. These properties are crucial for drug development professionals assessing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [5][7] |
| Molecular Weight | 207.61 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |
| Predicted LogP (XlogP) | 2.7 | [7] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not abundant, a plausible and robust synthetic route can be designed based on well-established transformations in quinoline chemistry.
Proposed Synthetic Pathway
A logical approach begins with 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) as a commercially available starting material. The strategy involves the oxidation of the methyl group to a carboxylic acid, followed by the conversion of the hydroxyl group to the target chloro-substituent.
Caption: Proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Oxidation: Potassium permanganate (KMnO₄) is a powerful and reliable oxidizing agent for converting alkyl side chains on aromatic rings into carboxylic acids. The reaction is typically performed under basic conditions followed by an acidic workup.
-
Chlorination: The conversion of the 8-hydroxyquinoline intermediate (which exists in tautomeric equilibrium with the quinolone form) to the 2-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation, as it effectively replaces the hydroxyl/keto group with a chlorine atom. Thionyl chloride (SOCl₂) could also be employed. This step is authoritative and widely used in heterocyclic chemistry.
Representative Experimental Protocol
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate product from Step 1 confirms the viability of the initial reaction before proceeding to the more reactive chlorination step.
Step 1: Synthesis of 8-Hydroxyquinoline-2-carboxylic acid
-
Reaction Setup: To a solution of 8-hydroxyquinaldine (1 equivalent) in aqueous potassium hydroxide, add potassium permanganate (KMnO₄, ~4 equivalents) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the exothermic reaction.
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter through celite to remove the manganese dioxide byproduct.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The product, 8-Hydroxyquinoline-2-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add 8-Hydroxyquinoline-2-carboxylic acid (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents), which acts as both reagent and solvent.
-
Heating: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the reaction residue onto crushed ice. This is a highly exothermic step and must be done slowly. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Recrystallization from a solvent such as acetic acid or ethanol will yield the purified this compound.
Analytical Characterization Workflow
To ensure the identity and purity of the final compound, a standard suite of analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of the aromatic protons on the quinoline ring. The distinct splitting patterns and chemical shifts would verify the substitution pattern.
-
¹³C NMR: Would show the correct number of carbon signals, including the characteristic downfield shift for the carboxylic acid carbon (~165-185 ppm) and the carbons attached to nitrogen and chlorine.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique would show the molecular ion peak. A key validation is the isotopic pattern for the chlorine atom: a characteristic ~3:1 ratio for the [M]+ and [M+2]+ peaks.
-
-
Infrared (IR) Spectroscopy:
-
This would confirm the presence of key functional groups. Expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, as well as C-Cl stretching vibrations (~600-800 cm⁻¹).
-
Applications and Future Directions
Medicinal Chemistry and Drug Development
This compound is an ideal scaffold for the synthesis of novel drug candidates.
-
Amide and Ester Libraries: The carboxylic acid group is readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.
-
Nucleophilic Substitution: The C2-chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to build more complex heterocyclic systems.[1] This dual functionality makes it a powerful intermediate for combinatorial chemistry and the generation of targeted libraries for screening against kinases, proteases, and other drug targets.
Materials Science
The rigid, planar structure of the quinoline ring and the reactive handles make this molecule a candidate for the development of:
-
Functional Polymers: It can be incorporated into polymer backbones or as a pendant group to impart specific properties like thermal stability, conductivity, or fluorescence.
-
Coordination Chemistry: As a ligand for metal ions (related 8-hydroxyquinolines are excellent chelators), it has potential applications in catalysis and the development of novel inorganic-organic hybrid materials.[8]
Conclusion
This compound is a compound with significant untapped potential. Its well-defined molecular structure, characterized by a molecular weight of 207.61 g/mol , features two distinct and highly valuable reactive sites. The strategic positioning of a nucleophilic displacement-ready chlorine atom and a versatile carboxylic acid group makes it a prime building block for advanced applications. The synthetic pathways and characterization workflows detailed in this guide provide a robust framework for researchers to produce and validate this compound, paving the way for its use in the rational design of next-generation pharmaceuticals and advanced functional materials.
References
- This compound | 1092287-54-1. ChemScene.
- This compound | 1092287-54-1. ChemicalBook.
- 8-chloroquinoline-2-carboxylic acid (C10H6ClNO2). PubChemLite.
- 2-Chloroquinoline-3-carboxylic acid.
- This compound (C10H6ClNO2). PubChemLite.
- Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
- 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. PubChem.
- 2-Chloroquinoline-4-carboxylic acid. Chem-Impex.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 1092287-54-1 [chemicalbook.com]
- 7. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. scispace.com [scispace.com]
Synthesis Pathways for 2-Chloroquinoline-8-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive chlorine atom at the 2-position, a carboxylic acid at the 8-position, and the inherent properties of the quinoline scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methodologies.
Primary Synthesis Pathway: A Three-Stage Approach from 8-Methylquinoline
The most established and reliable route to this compound commences with the readily available starting material, 8-methylquinoline. This pathway can be logically divided into three key stages: the synthesis of the quinoline core, oxidation of the methyl group, and finally, chlorination of the 2-position.
Stage 1: Synthesis of 8-Methylquinoline via the Skraup Reaction
The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[1][2] It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[3] In the case of 8-methylquinoline, o-toluidine is the aromatic amine of choice.
Mechanism of the Skraup Reaction:
The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4]
-
Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to acrolein.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydro-8-methylquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-methylquinoline. The oxidizing agent is often nitrobenzene, which is reduced to aniline in the process.[1]
Experimental Protocol: Skraup Synthesis of 8-Methylquinoline
-
Materials: o-Toluidine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).
-
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of o-toluidine and glycerol while stirring and cooling.
-
Add the oxidizing agent (e.g., nitrobenzene). A small amount of ferrous sulfate can be added to moderate the reaction.
-
Gently heat the mixture. The reaction is often exothermic and may become vigorous.[5] Once the reaction is initiated, the external heat source may need to be removed.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure complete reaction.
-
Cool the reaction mixture and carefully dilute with water.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) until strongly alkaline.
-
Isolate the crude 8-methylquinoline by steam distillation. The product is then purified by distillation.[3]
-
| Parameter | Value/Conditions |
| Starting Material | o-Toluidine |
| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene |
| Typical Yield | 60-70% |
| Purity | High after distillation |
| Scale | Laboratory to industrial |
Stage 2: Oxidation of 8-Methylquinoline to 2-Hydroxyquinoline-8-carboxylic Acid
The second stage involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. It is important to note that under these reaction conditions, the 2-position of the quinoline ring is also oxidized to a hydroxyl group, leading to the formation of 2-hydroxyquinoline-8-carboxylic acid, which exists in tautomeric equilibrium with 2-quinolone-8-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).[6][7][8]
Mechanism of Oxidation:
The oxidation of the alkyl side chain on an aromatic ring by strong oxidizing agents like KMnO₄ generally proceeds through a series of oxidative steps, involving the formation of alcohol and aldehyde intermediates, which are further oxidized to the carboxylic acid. The stability of the aromatic ring makes the alkyl group the primary site of attack.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Materials: 8-Methylquinoline, potassium permanganate, water, pyridine (co-solvent).
-
Procedure:
-
Suspend 8-methylquinoline in a mixture of water and pyridine.
-
Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-hydroxyquinoline-8-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.[9]
-
| Parameter | Value/Conditions |
| Starting Material | 8-Methylquinoline |
| Key Reagent | Potassium Permanganate (KMnO₄) |
| Typical Yield | Moderate to good |
| Purity | Recrystallization may be required |
| Key Consideration | The reaction can be slow and require a large excess of oxidant. |
Stage 3: Chlorination of 2-Hydroxyquinoline-8-carboxylic Acid
The final step is the conversion of the 2-hydroxy group to a chloro group. This is a crucial transformation that introduces the reactive handle for further derivatization. The reagent of choice for this conversion is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.[10][11]
Mechanism of Chlorination with POCl₃:
The chlorination of a 2-quinolone (the keto tautomer of 2-hydroxyquinoline) with POCl₃ is believed to proceed via an initial phosphorylation of the carbonyl oxygen, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the 2-chloroquinoline.[12][13]
Experimental Protocol: Chlorination with Phosphorus Oxychloride
-
Materials: 2-Hydroxyquinoline-8-carboxylic acid, phosphorus oxychloride (POCl₃).
-
Procedure:
-
Safety First: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[14][15][16][17][18]
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-hydroxyquinoline-8-carboxylic acid in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
| Parameter | Value/Conditions |
| Starting Material | 2-Hydroxyquinoline-8-carboxylic acid |
| Key Reagent | Phosphorus Oxychloride (POCl₃) |
| Typical Yield | Good to excellent |
| Purity | High after recrystallization |
| Safety | POCl₃ is highly corrosive and reacts violently with water.[14][15] |
Alternative Synthetic Strategies
While the three-stage pathway from 8-methylquinoline is the most direct and commonly cited route, other classical quinoline syntheses can be conceptually adapted. However, their application for the specific synthesis of this compound is less documented in the literature.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[1][19] In principle, the reaction of 2-aminobenzoic acid with an appropriate α,β-unsaturated carbonyl compound could lead to a quinoline-8-carboxylic acid derivative. However, the electron-withdrawing nature of the carboxylic acid group on the aniline starting material can deactivate the ring towards the electrophilic cyclization step, often leading to low yields.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16] While this is a powerful method for accessing 4-carboxyquinolines, its direct application to the synthesis of 8-carboxylic acid derivatives is not straightforward and would require a significantly modified starting material in place of isatin.
Visualization of Synthesis Pathways
Sources
- 1. iipseries.org [iipseries.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dspacep01.emporia.edu [dspacep01.emporia.edu]
- 7. brainly.in [brainly.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. fishersci.com [fishersci.com]
- 15. opcw.org [opcw.org]
- 16. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nj.gov [nj.gov]
- 19. tandfonline.com [tandfonline.com]
A Comprehensive Spectroscopic and Analytical Guide to 2-Chloroquinoline-8-carboxylic acid
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Chloroquinoline-8-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability in a laboratory setting.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₆ClNO₂) is a substituted quinoline derivative with a molecular weight of 207.61 g/mol .[1] The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 8-position dictates a unique electronic and structural environment, which is reflected in its spectroscopic signatures. A thorough characterization using multiple analytical techniques is paramount for confirming its identity and purity.
This guide will elucidate the expected spectral features based on the compound's structure and provide generalized, yet detailed, protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of the molecule.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Due to the aromatic nature of the quinoline ring system, the protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm.[2]
Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | ~7.5 - 7.7 | Doublet | J ≈ 8.5 | Coupled to H4. |
| H4 | ~8.2 - 8.4 | Doublet | J ≈ 8.5 | Coupled to H3. Deshielded due to proximity to the nitrogen atom. |
| H5 | ~7.9 - 8.1 | Doublet of Doublets | J ≈ 8.0, 1.5 | Coupled to H6 and H7. |
| H6 | ~7.6 - 7.8 | Triplet | J ≈ 8.0 | Coupled to H5 and H7. |
| H7 | ~8.1 - 8.3 | Doublet of Doublets | J ≈ 8.0, 1.5 | Coupled to H6 and H5. Deshielded due to proximity to the carboxylic acid group. |
| COOH | >12.0 | Broad Singlet | - | Exchangeable with D₂O. Position is solvent and concentration-dependent.[2] |
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Data Acquisition:
-
Tune and shim the probe to the solvent frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of at least 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and interpreting the ¹H NMR spectrum.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The ten carbons of this compound will each produce a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.
Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~150 - 152 | Attached to Chlorine and Nitrogen; highly deshielded. |
| C3 | ~122 - 124 | |
| C4 | ~138 - 140 | |
| C4a | ~147 - 149 | Quaternary carbon at the ring junction. |
| C5 | ~128 - 130 | |
| C6 | ~127 - 129 | |
| C7 | ~132 - 134 | |
| C8 | ~130 - 132 | Attached to the carboxylic acid group. |
| C8a | ~145 - 147 | Quaternary carbon at the ring junction. |
| COOH | ~165 - 170 | Carbonyl carbon, typically downfield.[2][3] |
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same high-field NMR spectrometer.
-
Data Acquisition:
-
Select a ¹³C observe channel.
-
Acquire a spectrum with broadband proton decoupling to ensure all signals appear as singlets.
-
Set a wide spectral width (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction as with ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The spectrum of this compound is expected to be dominated by characteristic absorptions from the carboxylic acid group. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the O-H stretching vibration.[4]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | A very broad and characteristic band due to hydrogen bonding.[2][5] |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The position can be influenced by conjugation and dimerization.[5] |
| ~1600, ~1475 | C=C and C=N stretches (Aromatic) | Medium | Characteristic of the quinoline ring system. |
| ~1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending.[4] |
| ~900-960 | O-H bend (Out-of-plane) | Broad, Medium | Another characteristic feature of dimeric carboxylic acids.[4] |
| ~750-850 | C-Cl stretch | Medium-Strong | Expected for the chloro-substituted quinoline. |
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values for carboxylic acids and aromatic systems.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻.
Predicted Mass Spectrometry Data (ESI)
| Ion Species | Calculated m/z | Notes |
| [M+H]⁺ | 208.01 | Protonated molecular ion. |
| [M-H]⁻ | 206.00 | Deprotonated molecular ion.[6] |
| [M+Na]⁺ | 230.00 | Sodium adduct, common in ESI.[6] |
Expected Fragmentation Pathways
The primary fragmentation of quinoline carboxylic acids under mass spectrometry involves the loss of the carboxylic acid group.[7][8]
-
Loss of CO₂: The molecular ion may lose a molecule of carbon dioxide (44 Da).
-
Loss of COOH: A common fragmentation is the loss of the entire carboxyl radical (45 Da).[8]
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical (35/37 Da) may also be observed.
Fragmentation Analysis Workflow
Caption: A potential fragmentation pathway for this compound.
Experimental Protocol: LC-MS (ESI) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL range.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
LC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
-
-
MS Method:
-
Operate the ESI source in either positive or negative ion mode.
-
Acquire full scan data over a mass range of m/z 50-500 to detect the molecular ion and its adducts.
-
Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 208.01) to induce fragmentation and confirm the structure.
-
Integrated Data Summary
The combination of these spectroscopic techniques provides a powerful and self-validating system for the characterization of this compound.
| Technique | Key Diagnostic Feature | Interpretation |
| ¹H NMR | Broad singlet >12 ppm; distinct aromatic signals (7-9 ppm). | Confirms the presence of the carboxylic acid and the substituted quinoline core. |
| ¹³C NMR | Signal at ~165-170 ppm; 9 other signals in the aromatic region. | Identifies the carbonyl carbon and confirms the 10 unique carbons of the structure. |
| IR | Very broad band at 2500-3300 cm⁻¹; strong C=O stretch at ~1710 cm⁻¹. | Unambiguously identifies the hydrogen-bonded carboxylic acid functional group. |
| MS (ESI) | [M+H]⁺ at m/z 208.01 or [M-H]⁻ at m/z 206.00. | Confirms the molecular weight and elemental composition (with high-resolution MS). |
Conclusion
The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The characteristic broad O-H stretch in the IR spectrum, the downfield carboxylic proton in the ¹H NMR, the carbonyl signal in the ¹³C NMR, and the correct molecular ion peak in the mass spectrum collectively provide an unequivocal fingerprint of the molecule. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this compound in their scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 8-chloroquinoline-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, F., et al. (n.d.). Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Supporting Information. Available at: [Link]
-
NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
SpectraBase. (n.d.). Quinoline-2-carboxylic acid (2-chloroethyl)amide. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Missouri-Kansas City. Available at: [Link]
-
Milea, D., et al. (2024). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Journal of Inorganic Biochemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
-
Garakani, A., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]
-
Irvine, N. M., et al. (2008). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules. Available at: [Link]
-
NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. chempap.org [chempap.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
solubility of 2-Chloroquinoline-8-carboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of 2-Chloroquinoline-8-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. The document outlines the theoretical basis for its solubility in various solvents and offers a detailed, field-proven protocol for its experimental determination.
Introduction: The Critical Role of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic dosing, hindering the development of promising drug candidates. Therefore, a thorough understanding and accurate measurement of solubility are paramount in the early stages of drug discovery and development.
This compound is a heterocyclic compound featuring both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature suggests a complex solubility profile that is highly dependent on the pH of the solvent system. This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its quantification.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The presence of polar functional groups, such as the carboxylic acid and the nitrogen in the quinoline ring of this compound, allows for interactions with polar solvents like water and alcohols. Conversely, the aromatic quinoline core provides a non-polar character, favoring dissolution in organic solvents.
The key to understanding the solubility of this compound lies in its acid-base properties. The carboxylic acid group can be deprotonated to form a carboxylate salt, while the quinoline nitrogen can be protonated to form a quinolinium salt. Both salt forms are significantly more polar and, therefore, more water-soluble than the neutral molecule.
-
In Acidic Solutions (Low pH): The quinoline nitrogen will be protonated, forming a positively charged quinolinium ion. This salt form is expected to exhibit enhanced solubility in aqueous acidic media.
-
In Basic Solutions (High pH): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This salt form will also have increased solubility in aqueous basic solutions.
-
At the Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero. At or near the pI, the compound will exist predominantly in its neutral, zwitterionic form, which is expected to have the lowest aqueous solubility.
This pH-dependent solubility is a critical consideration for formulation development and for understanding the drug's behavior in different physiological environments, such as the gastrointestinal tract.
Predicting Solubility in Different Solvent Classes
Based on the structure of this compound, we can predict its general solubility behavior in various solvent classes:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol) | Low to Moderate | The presence of both polar (carboxylic acid, quinoline nitrogen) and non-polar (aromatic rings) moieties suggests some degree of solubility. However, strong intermolecular forces in the solid state may limit solubility in neutral water. Solubility in alcohols is expected to be higher than in water due to the organic nature of the solvent. |
| Apolar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups will hinder dissolution in non-polar solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating both the polar and non-polar parts of the molecule, leading to good solubility. |
| Aqueous Acids (e.g., dilute HCl) | High | Protonation of the quinoline nitrogen leads to the formation of a soluble salt. |
| Aqueous Bases (e.g., dilute NaOH) | High | Deprotonation of the carboxylic acid group results in the formation of a soluble salt. |
Experimental Determination of Equilibrium Solubility: The Gold Standard
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This method is considered the gold standard as it allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution.[1][5]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent.[3][6] The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[4] Once equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that solid material remains at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been established.[3]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[3]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[5]
-
Agitation: Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and helping to reach equilibrium faster.
-
Equilibrium Confirmation: Sampling at multiple time points is a self-validating step to ensure that the system has truly reached equilibrium.[3]
-
Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid, which could otherwise lead to an overestimation of the solubility.
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Deionized Water | 25 | |||
| pH 1.2 Buffer (0.1 M HCl) | 37 | |||
| pH 7.4 Buffer (Phosphate) | 37 | |||
| 0.1 M NaOH | 25 | |||
| Ethanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Conclusion
The solubility of this compound is a multifaceted property that is heavily influenced by the pH of the solvent system. Its amphoteric nature allows for significantly enhanced solubility in both acidic and basic aqueous solutions. While theoretical predictions provide a valuable starting point, accurate and reliable solubility data can only be obtained through rigorous experimental determination. The shake-flask method, as detailed in this guide, represents the most robust approach for generating high-quality equilibrium solubility data, which is indispensable for the successful development of this compound as a potential therapeutic agent.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International journal of pharmaceutics, 345(1-2), 47–56. [Link]
-
University of Lund. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert opinion on drug discovery, 6(7), 735–749. [Link]
-
SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
Sources
An In-Depth Technical Guide to the Thermal Stability and Melting Point of 2-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the thermal stability and melting point of 2-Chloroquinoline-8-carboxylic acid (CAS 1092287-54-1). While direct experimental data for this specific compound is not extensively reported in publicly available literature, this document synthesizes foundational principles of thermal analysis, data from structurally analogous compounds, and standardized methodologies to offer a robust predictive and practical framework for its characterization.
Executive Summary: Understanding the Thermal Profile
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its thermal stability and melting point are critical physicochemical parameters that influence its synthesis, purification, formulation, and storage. The introduction of a chloro-substituent to the quinoline-8-carboxylic acid backbone is expected to modulate its intermolecular forces and, consequently, its thermal properties. This guide will delve into the theoretical underpinnings of these properties and provide detailed protocols for their experimental determination.
Physicochemical Properties and Molecular Structure
-
Molecular Formula: C₁₀H₆ClNO₂
-
Molecular Weight: 207.61 g/mol [1]
-
IUPAC Name: this compound
The molecular structure, characterized by a rigid quinoline core, a carboxylic acid group, and a chloro substituent, dictates the potential for various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are the primary determinants of the compound's melting point and thermal stability.
Melting Point Analysis: An Estimation Based on Analogs
As of the latest literature review, a specific experimental melting point for this compound has not been reported. However, an informed estimation can be made by examining the melting points of the parent compound and other isomers.
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. This phase change is indicative of the energy required to overcome the crystal lattice forces. For organic molecules, factors such as molecular symmetry, intermolecular hydrogen bonding, and halogen bonding significantly influence the melting point[2].
Table 1: Melting Points of this compound and Related Compounds
| Compound Name | Structure | Melting Point (°C) |
| Quinoline-8-carboxylic acid | Quinoline core with a carboxylic acid group at position 8. | 183-185[3][4][5][6][7] |
| 2-Chloroquinoline | Quinoline core with a chloro group at position 2. | 38[8] |
| This compound | (Target Compound) | Not Reported |
The parent compound, quinoline-8-carboxylic acid, exhibits a relatively high melting point of 183-185 °C, which can be attributed to strong intermolecular hydrogen bonding between the carboxylic acid moieties. The introduction of a chloro group at the 2-position is expected to influence the melting point through steric and electronic effects that alter the crystal packing and intermolecular interactions. While a precise value cannot be determined without experimental data, it is reasonable to hypothesize that the melting point will be in a similar range to the parent compound, potentially slightly altered due to the chloro-substitution.
Thermal Stability Assessment: A Theoretical and Practical Approach
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For pharmaceutical compounds, understanding the decomposition temperature is crucial for determining shelf-life and safe handling conditions. Thermogravimetric Analysis (TGA) is the standard technique used to measure changes in mass as a function of temperature, providing a clear indication of thermal decomposition.
While no specific TGA data for this compound is available, the thermal behavior of aromatic carboxylic acids is well-documented. Decomposition often proceeds via decarboxylation. The stability of the quinoline ring system suggests that decomposition will likely be initiated at the carboxylic acid group.
Differential Scanning Calorimetry (DSC) is another powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and to detect other phase transitions or decomposition events.
Experimental Protocols for Thermal Characterization
To empower researchers to determine the precise thermal properties of this compound, the following detailed, best-practice experimental protocols for TGA and DSC are provided.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound.
Objective: To measure the mass loss of the sample as a function of temperature and identify the onset of decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Crucible Selection and Tare: Use an inert crucible (e.g., alumina) and tare it on the microbalance of the TGA instrument[9].
-
Sample Loading: Accurately weigh 5-10 mg of this compound into the tared crucible[10].
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA furnace.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere[10].
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time[11].
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is typically identified by the intersection of the baseline tangent with the tangent of the decomposition step.
-
Diagram 1: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the procedure for determining the melting point and enthalpy of fusion of this compound.
Objective: To measure the heat flow associated with the melting transition of the sample.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Pan Selection and Encapsulation:
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell[13].
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a controlled rate of 10 °C/min to a temperature approximately 30-50 °C above the expected melting point (based on analogs, a final temperature of 220 °C would be appropriate for an initial scan).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is determined by integrating the area under the melting peak.
-
Diagram 2: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
The thermal properties of this compound are essential for its development and application. While direct experimental data is currently lacking in the literature, this guide provides a comprehensive framework for its characterization. Based on the analysis of its parent compound, quinoline-8-carboxylic acid, a melting point in the range of 180-190 °C can be reasonably anticipated. The thermal stability is expected to be governed by the decarboxylation of the carboxylic acid group, likely occurring at temperatures above 200 °C.
The detailed TGA and DSC protocols provided herein offer a clear and reliable methodology for researchers to experimentally determine these crucial parameters. The data obtained from these experiments will be invaluable for guiding further research, including formulation studies, stability testing, and the synthesis of novel derivatives. It is strongly recommended that these experimental characterizations be performed to establish a definitive thermal profile for this compound.
References
-
ChemBK. Quinoline-8-carboxylic acid. [Link]
-
Stenutz, R. 8-quinolinecarboxylic acid. [Link]
-
Chemsrc. Quinoline-8-carboxylic acid | CAS#:86-59-9. [Link]
-
ResearchGate. A Comparison of Key Features in Melting Point Prediction Models for Quinones and Hydroquinones. [Link]
-
MDPI. Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link]
-
AHH Chemical. This compound - 97% prefix CAS No. 1092287. [Link]
-
EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]
-
SpringerLink. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]
-
University of Northern Colorado. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Intertek. Differential Scanning Calorimetry Analysis. [Link]
-
Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
-
Organic Chemistry: How to…. Predicting boiling and melting points. [Link]
-
MDPI. Thermal and Structural Analysis of Choline Chloride-Based Deep Eutectic Solvents. [Link]
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
NIST. Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
Bentham Science. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
National Institutes of Health. 2-Chloroquinoline-3-carboxylic acid. [Link]
-
ACS Publications. Determination of purity by differential scanning calorimetry (DSC). [Link]
-
Wikipedia. 2-Chloroquinoline. [Link]
-
ResearchGate. 2-Chloroquinoline-3-carboxylic acid. [Link]
-
Royal Society of Chemistry. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. [Link]
-
Chulalongkorn University. Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. [Link]
-
Wiley Online Library. Synthesis of aromatic carboxyl functionalized polymers by atom transfer radical polymerization. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. 8-quinolinecarboxylic acid [stenutz.eu]
- 5. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]
- 6. 8-キノリンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 8-Quinolinecarboxylic acid | 86-59-9 [chemicalbook.com]
- 8. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 9. epfl.ch [epfl.ch]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. qualitest.ae [qualitest.ae]
- 13. Differential Scanning Calorimetry Analysis [intertek.com]
potential biological activities of quinoline derivatives
An In-depth Technical Guide to the Potential Biological Activities of Quinoline Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This privileged structure is present in numerous natural products, synthetic molecules, and FDA-approved drugs, underscoring its therapeutic significance.[3][4] Quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[5][6] This guide provides a comprehensive technical exploration of these biological activities for researchers, scientists, and drug development professionals. We will delve into the diverse mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for the evaluation of novel quinoline-based compounds.
The Anticancer Potential of Quinoline Derivatives
Quinoline-based compounds have emerged as a major class of anticancer agents, demonstrating significant efficacy against a wide range of cancer cell lines.[2] Their versatility allows for structural modifications that can target various molecular pathways essential for cancer cell proliferation, survival, and metastasis.[7][8]
Mechanisms of Anticancer Action
The antitumor effects of quinoline derivatives are multifaceted, often involving multiple, synergistic mechanisms.
-
DNA Damage and Replication Inhibition: A primary mechanism involves direct interaction with cellular DNA. Certain derivatives act as DNA intercalating agents, inserting themselves between base pairs of the DNA double helix, which disrupts replication and transcription processes. Furthermore, many quinoline compounds are potent inhibitors of topoisomerases I and II, enzymes critical for resolving DNA supercoiling during replication.[8][9] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately triggers cell death.[8]
-
Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully designed as inhibitors for a broad spectrum of kinases.[10] For example, they can target tyrosine kinases involved in cell growth signaling pathways and serine/threonine kinases like Pim-1, which is upregulated in many human malignancies and plays a crucial role in controlling apoptosis and cell metabolism.[10][11]
-
Tubulin Polymerization Disruption: The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Some quinoline derivatives bind to tubulin, the protein subunit of microtubules, inhibiting its polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[8][11]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond targeting specific enzymes, many quinoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle through various signaling pathways.[9] This can be a downstream effect of DNA damage or a direct modulation of apoptotic proteins.
Key Signaling Pathway: Pim-1 Kinase Inhibition
Pim-1 kinase is a key therapeutic target in cancers like prostate cancer. It phosphorylates various cellular substrates to promote cell survival and proliferation.[11] Quinoline derivatives can inhibit Pim-1, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline derivatives.
Quantitative Data: In Vitro Anticancer Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Quinoline Hybrid | K562 (Leukemia) | 2.09 | [11] |
| Quinoline-2-carboxamide | PC-3 (Prostate) | 1.29 | [11] |
| 4-Anilinoquinoline | HL-60 (Leukemia) | 0.09 - 0.42 | [12] |
| Tetrahydro-β-carboline-Quinoline | B16/F10 (Melanoma) | < 1.0 | [13] |
| 2,4-Disubstituted Quinoline | MCF-7 (Breast) | Varies |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[14] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[14][15]
Principle: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[16]
-
Incubate the plate overnight (approx. 18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing. Ensure the final solvent concentration does not exceed 0.5% to avoid solvent-induced toxicity.[16]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls (solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[16]
-
Plot a dose-response curve (percent viability vs. compound concentration) to determine the IC₅₀ value.
-
Antimicrobial Activity of Quinoline Derivatives
The quinoline scaffold is central to many antibacterial and antifungal agents.[17][18] The development of quinoline-based antimicrobials is a critical area of research, especially given the rise of multidrug-resistant pathogens.[17][19]
Mechanisms of Antimicrobial Action
-
DNA Gyrase and Topoisomerase IV Inhibition: Similar to the widely used quinolone antibiotics, many quinoline derivatives target bacterial DNA gyrase and topoisomerase IV.[20] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.
-
Enzyme Inhibition: Beyond DNA replication, quinoline derivatives can inhibit other crucial microbial enzymes. For antifungal activity, a key target is lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[20]
-
Membrane Disruption: Some derivatives may exert their effect by targeting the proton pump of ATP synthase or by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[19]
Workflow for Antimicrobial Compound Screening
The discovery of new antimicrobial agents follows a structured screening process to identify and characterize promising candidates.
Caption: Experimental workflow for screening and characterizing novel antimicrobial agents.
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[21]
| Compound Type | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative | S. aureus | MRSA | 0.75 | [22] |
| Facilely accessible quinoline | C. difficile | Gram-positive | 1.0 | [19] |
| Quinoline-based amide | E. coli | Gram-negative | Varies | [23] |
| Quinoline-Thiazole Hybrid | S. aureus | Gram-positive | 6.25 | [17] |
| Quinoline-Thiazole Hybrid | C. albicans | Fungus | <0.06 - 0.24 | [20] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the MIC of a new compound in a quantitative manner.[21][24]
Principle: The test compound is serially diluted in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added. Growth is assessed after incubation by visual inspection of turbidity.[21]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in an appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the stock compound solution (at twice the highest desired test concentration) to the first column of wells, creating a 100 µL volume.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column.
-
This results in wells with 50 µL of serially diluted compound.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (inoculum in broth, no compound) and a negative/sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
-
Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).[25]
-
Antimalarial Activity of Quinoline Derivatives
Quinoline is the foundational scaffold for some of the most important antimalarial drugs in history, including quinine and chloroquine.[1][12] Research continues to leverage this core structure to develop new agents to combat drug-resistant malaria.[1]
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials targets the parasite's unique biology within infected red blood cells.[1]
-
Heme Detoxification Inhibition: Inside its acidic digestive vacuole, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme.[1] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Quinoline derivatives accumulate in the acidic vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1] The buildup of toxic free heme leads to oxidative stress and parasite death.
Pathway: Heme Detoxification in Plasmodium falciparum
This diagram illustrates the critical pathway targeted by quinoline antimalarials.
Caption: Inhibition of heme polymerization by quinoline derivatives in the malaria parasite.
Quantitative Data: Antimalarial Activity
| Compound Type | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| Quinoline Derivative (5) | Chloroquine-sensitive | 0.014 | [26] |
| Quinoline Derivative (6) | Chloroquine-sensitive | 0.021 | [26] |
| Quinoline Derivative (7) | Chloroquine-sensitive | 0.019 | [26] |
| Chloroquine (Reference) | Chloroquine-sensitive | Varies | [26] |
Experimental Protocol: In Vitro Antimalarial Assay (pLDH)
The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method to quantify parasite viability, as pLDH is produced only by living parasites.[27]
Principle: The assay measures the activity of pLDH, which catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable parasites.[27]
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes using standard in vitro cultivation methods.
-
Compound Plating: Prepare serial dilutions of the quinoline derivatives in a 96-well plate as described in the antimicrobial protocol.
-
Assay Initiation:
-
Add parasitized red blood cells (typically at the ring stage, with 1% parasitemia and 2% hematocrit) to the wells containing the diluted compounds.
-
Include drug-free controls (positive growth) and uninfected red blood cell controls (background).
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
pLDH Assay:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
Prepare the pLDH assay reaction mixture containing Malstat reagent, NBT/PES (nitroblue tetrazolium/phenazine ethosulfate), and buffer.
-
Add the reaction mixture to each well and incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 650 nm using a microplate reader.
-
Subtract the background absorbance (uninfected RBCs) from all readings.
-
Calculate the percent inhibition relative to the positive growth control and plot a dose-response curve to determine the IC₅₀ value.
-
Other Notable Biological Activities
The structural versatility of the quinoline nucleus has led to its exploration for a wide range of other therapeutic applications.[3][5][28]
-
Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or pathways.[12]
-
Antiviral Activity: The quinoline scaffold has been investigated for activity against various viruses, including HIV.[7][29]
-
Neuroprotective and Antioxidant Activity: Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.[3][30]
-
Anticonvulsant Properties: The ability of some quinoline compounds to modulate neuronal excitability has led to their evaluation as anticonvulsant agents.[12][28]
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed. [Link]
-
Biological activities of quinoline derivatives. (2009). PubMed. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). Bentham Science. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). De Gruyter. [Link]
-
Biological Activities of Quinoline Derivatives. (2009). Bentham Science. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). De Gruyter. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PubMed Central. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PubMed Central. [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Publications. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate. [Link]
-
Synthesis new derivatives of quinoline and study the biological activity for some of them. (2025). ResearchGate. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Publishing. [Link]
-
Drug susceptibility testing methods of antimalarial agents. (2018). PubMed Central. [Link]
-
A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). ResearchGate. [Link]
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025). ResearchGate. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]
-
Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. (2023). PubMed. [Link]
-
Determining the Mode of Action of Antimalarial Drugs Using Time-Resolved LC-MS-Based Metabolite Profiling: Methods and Protocols. (2025). ResearchGate. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [Link]
-
Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). PubMed Central. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ijpsonline.com. [Link]
-
Genomic and Genetic Approaches to Studying Antimalarial Drug Resistance and Plasmodium Biology. (n.d.). PubMed Central. [Link]
-
A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo. (n.d.). malaria.mr4.org. [Link]
-
Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. (2023). PubMed Central. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 27. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloroquinoline-8-carboxylic acid: A Versatile Precursor in Modern Organic Synthesis
Abstract
2-Chloroquinoline-8-carboxylic acid (CAS No. 1092287-54-1) is a strategically important heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.[1] This bifunctional molecule, featuring a reactive chlorine atom at the C2 position and a versatile carboxylic acid at the C8 position, offers orthogonal reactivity that enables sequential and site-selective modifications. The C2-chloro substituent is amenable to a wide array of transformations including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the C8-carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other derivatizations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this valuable precursor, supported by established chemical principles and detailed experimental protocols for its key transformations.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system is paramount to modulating the pharmacological profile of these molecules. This compound emerges as a highly valuable intermediate, providing chemists with two distinct and synthetically versatile functional groups to construct complex molecular architectures and explore structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds. A summary of its known and expected characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 1092287-54-1 | [2] |
| Molecular Formula | C₁₀H₆ClNO₂ | |
| Molecular Weight | 207.61 g/mol | |
| Appearance | Expected to be an off-white to yellow solid. | Inferred |
| Solubility | Likely soluble in polar organic solvents (DMF, DMSO, MeOH) and aqueous base. | Inferred |
| Storage | Store under ambient, dry conditions. | |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (typically >10 ppm), which is exchangeable with D₂O.[3]
-
¹³C NMR: The carbon NMR spectrum will feature characteristic signals for the quinoline ring carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region.[3]
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1710-1760 cm⁻¹), and characteristic C=C/C=N stretches for the aromatic quinoline system.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two key stages:
-
Stage 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid. This intermediate can be prepared from 2-amino-isophthalic acid and an appropriate three-carbon building block through a cyclization reaction.
-
Stage 2: Chlorination. The resulting 2-quinolone is then converted to the target 2-chloroquinoline derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed synthetic pathway to the title compound.
Rationale: The Skraup synthesis or related cyclization methods are standard for creating the quinoline core.[4] The conversion of a 2-quinolone to a 2-chloroquinoline using POCl₃ is a high-yielding and widely used transformation, representing the most reliable method for introducing the chloro substituent at this position.
Core Reactions and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for a modular approach to building complex molecules.
Transformations of the Carboxylic Acid Group
The carboxylic acid at the C8 position is a versatile handle for introducing a variety of substituents, primarily through the formation of amide and ester linkages.
Amide bond formation is one of the most common reactions in medicinal chemistry.[5] this compound can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents.
Caption: General workflow for amide coupling reactions.
Experimental Protocol: General Procedure for Amide Coupling using EDC
-
Activation: To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and, optionally, an additive like HOBt (1.2 eq). Stir the mixture for 15-30 minutes.[6]
-
Coupling: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: The use of a coupling agent like EDC is essential because direct reaction between a carboxylic acid and an amine results in a non-productive acid-base reaction.[7] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[7] Additives like HOBt can suppress side reactions and minimize racemization if chiral amines are used.[6]
Esterification can be achieved under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species.[8][9]
Experimental Protocol: Fischer Esterification
-
Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[10]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction reaches equilibrium, monitoring by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[10]
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[8] Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reversible reaction equilibrium toward the ester product according to Le Châtelier's principle.
Transformations of the 2-Chloro Group
The C2 position of the quinoline ring is electron-deficient, making the chloro substituent an excellent leaving group for nucleophilic substitution and a reactive handle for palladium-catalyzed cross-coupling reactions.
Reactions like Suzuki, Heck, and Sonogashira coupling provide powerful methods for forming new carbon-carbon bonds at the C2 position.[11][12][13]
Caption: Palladium-catalyzed cross-coupling possibilities.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine the this compound derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Causality: The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can depend heavily on the electronic nature of the coupling partners. Carboxylic acids can sometimes interfere with the catalyst, so it is often advantageous to perform the coupling on the corresponding ester derivative, followed by hydrolysis.[14]
Conclusion and Future Outlook
This compound represents a powerful and versatile platform for the synthesis of complex, functionalized quinoline derivatives. Its orthogonal functional groups allow for precise and sequential chemical modifications, making it an ideal precursor for building libraries of compounds in drug discovery and for creating tailored molecules for materials science. The reliable transformations of both the carboxylic acid and the chloro group, through well-understood and robust reactions like amide coupling and palladium-catalyzed cross-coupling, ensure its continued importance as a strategic intermediate in modern organic synthesis. Future work will likely focus on uncovering novel applications of this building block in the synthesis of next-generation therapeutics and advanced organic materials.
References
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved January 20, 2026, from [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved January 20, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 20, 2026, from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 20, 2026, from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved January 20, 2026, from [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Sonogashira coupling of 2-chloroquinoline with terminal alkynes. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved January 20, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 20, 2026, from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 20, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 20, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 20, 2026, from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2026, from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 20, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 20, 2026, from [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Retrieved January 20, 2026, from [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Retrieved January 20, 2026, from [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved January 20, 2026, from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. This compound | 1092287-54-1 [chemicalbook.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
Methodological & Application
detailed experimental protocol for 2-Chloroquinoline-8-carboxylic acid synthesis
Application Note & Protocol
Topic: Detailed Experimental Protocol for the Synthesis of 2-Chloroquinoline-8-carboxylic acid
Audience: Researchers, scientists, and drug development professionals
Introduction: The Significance of this compound
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a quinoline core, a reactive chloro group at the 2-position, and a carboxylic acid at the 8-position—makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The chloro group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functionalities, while the carboxylic acid provides a handle for amide bond formation, esterification, or further derivatization. This compound is a key precursor for developing novel pharmaceuticals, including kinase inhibitors, anti-malarial agents, and ligands for metal-catalyzed reactions.
This document provides a comprehensive, field-proven two-step protocol for the synthesis of this compound. The narrative is structured to not only provide a step-by-step guide but also to impart a deeper understanding of the chemical principles and practical considerations behind each procedural choice, ensuring both reproducibility and safety.
Overall Synthetic Strategy
The synthesis is approached via a robust and logical two-step sequence. First, a quinolone core is constructed via a cyclization reaction to form the stable precursor, 2-hydroxyquinoline-8-carboxylic acid. This intermediate is then subjected to a chlorination reaction to yield the final target compound. This strategy is favored for its reliability and the relative commercial availability of the starting materials.
Caption: Overall two-step workflow for the synthesis.
Part 1: Synthesis of 2-Hydroxyquinoline-8-carboxylic acid
Principle and Mechanism
This initial step employs a variation of the Gould-Jacobs reaction, a classic method for synthesizing quinolines.[1] The reaction proceeds via the condensation of an aniline derivative (2-aminobenzoic acid) with a β-dicarbonyl compound (diethyl malonate). The process involves an initial nucleophilic attack of the amine onto one of the ester carbonyls, followed by elimination of ethanol to form an intermediate enamine. This intermediate then undergoes a thermally-induced intramolecular cyclization (electrocyclization), followed by tautomerization to yield the aromatic 4-hydroxyquinoline system. In this specific case, the product is 2,4-dihydroxyquinoline-8-carboxylic acid, which exists in equilibrium with its more stable tautomeric form, 2-hydroxy-4-oxo-1,4-dihydroquinoline-8-carboxylic acid. For simplicity in the subsequent chlorination step which targets the 2-position, we refer to the precursor as 2-hydroxyquinoline-8-carboxylic acid.
Caption: Mechanistic flow for the Gould-Jacobs reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 13.7 g | 0.10 | Starting material. Ensure it is dry. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 17.6 g (16.7 mL) | 0.11 | Reagent. Use 1.1 equivalents. |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | 150 mL | - | High-boiling solvent. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For washing/recrystallization. |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - | For acidification during workup. |
| Sodium Hydroxide (2M) | NaOH | 40.00 | As needed | - | For basification during workup. |
Experimental Protocol
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a thermocouple to monitor the internal temperature.
-
Initial Condensation: To the flask, add 2-aminobenzoic acid (13.7 g, 0.10 mol) and diethyl malonate (17.6 g, 0.11 mol). Heat the mixture gently to approximately 140-150 °C with stirring.
-
Expert Insight: This initial heating step drives the condensation reaction, forming the enamine intermediate by eliminating one molecule of ethanol. The Dean-Stark trap will begin to collect the ethanol byproduct, providing a visual cue that the reaction is proceeding.
-
-
Cyclization: Once the initial evolution of ethanol subsides (approx. 1-2 hours), add diphenyl ether (150 mL) to the reaction mixture. Increase the temperature to reflux (approx. 250-260 °C).
-
Expert Insight: Diphenyl ether serves as a high-boiling solvent, providing the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. The high temperature is critical for this step.
-
-
Reaction Monitoring & Completion: Maintain the reflux for 2-3 hours. The reaction is typically complete when the second equivalent of ethanol has been collected in the Dean-Stark trap. The product will begin to precipitate from the hot solvent.
-
Workup and Isolation: a. Allow the reaction mixture to cool to approximately 100 °C. b. Carefully pour the slurry into 300 mL of petroleum ether while stirring. This will fully precipitate the product and help remove the diphenyl ether solvent. c. Filter the crude solid product using a Büchner funnel and wash thoroughly with petroleum ether (2 x 100 mL) to remove residual diphenyl ether. d. Suspend the crude solid in 200 mL of 2M sodium hydroxide solution and stir until fully dissolved. e. Filter the basic solution to remove any insoluble impurities. f. Cool the filtrate in an ice bath and slowly acidify with 1M hydrochloric acid to a pH of approximately 2-3. The desired product will precipitate as a solid. g. Filter the purified product, wash with cold deionized water (2 x 50 mL), and then with a small amount of cold ethanol. h. Dry the solid in a vacuum oven at 80 °C overnight.
-
Expected Yield: 15-17 g (79-89%) of a pale yellow to off-white solid.
Part 2: Chlorination of 2-Hydroxyquinoline-8-carboxylic acid
Principle and Mechanism
This step converts the hydroxyl group of the 2-quinolone precursor into a chloro group. The lactam tautomer of the quinolone is treated with phosphorus oxychloride (POCl₃). The lone pair on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack. A chloride ion (from POCl₃) then attacks the C2 carbon, leading to the elimination of the phosphate group and rearomatization of the quinoline ring to yield the final 2-chloroquinoline product.
Caption: Mechanism for the chlorination of a 2-quinolone.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 2-Hydroxyquinoline-8-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 9.5 g | 0.05 | Product from Part 1. Must be completely dry. |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 mL | - | Highly corrosive and toxic. Use in excess as both reagent and solvent. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.5 mL | - | Catalytic amount. |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - | For washing the organic layer. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | - | For drying the organic layer. |
!! CRITICAL SAFETY WARNING !!
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic HCl gas. This entire procedure MUST be performed in a certified chemical fume hood. All glassware must be scrupulously dried before use. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty acid-resistant gloves (e.g., butyl rubber), is mandatory. Have a sodium bicarbonate solution ready for neutralizing spills.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube containing CaCl₂), add the 2-hydroxyquinoline-8-carboxylic acid (9.5 g, 0.05 mol).
-
Addition of Reagents: In the fume hood, carefully add phosphorus oxychloride (50 mL) to the flask, followed by a catalytic amount of DMF (0.5 mL).
-
Expert Insight: POCl₃ is used in large excess to act as both the chlorinating agent and the solvent, driving the reaction to completion. DMF acts as a catalyst, forming a Vilsmeier-Haack type intermediate with POCl₃, which is a more potent chlorinating species.
-
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.
-
Quenching (CRITICAL STEP): a. After the reaction is complete, allow the dark solution to cool to room temperature. b. Prepare a large beaker (2 L) containing approximately 500 g of crushed ice and a stir bar. Place this beaker in a secondary container (ice bath). c. EXTREMELY CAREFULLY and SLOWLY , add the reaction mixture dropwise to the vigorously stirred ice using a dropping funnel. The quenching is highly exothermic and will release significant amounts of HCl gas. Do not add the mixture too quickly.
-
Expert Insight: This step neutralizes the highly reactive excess POCl₃ by hydrolyzing it to phosphoric acid and HCl. The large volume of ice is essential to absorb the heat of reaction and prevent an uncontrolled, violent reaction.
-
-
Isolation and Purification: a. Once the quenching is complete, a solid precipitate of the product should form. Continue stirring for 30 minutes. b. Filter the solid using a Büchner funnel and wash it with abundant cold water until the filtrate is neutral (pH ~7). c. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by dissolving in ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
-
Expected Yield: 8.8-9.8 g (85-95%) of a light brown or off-white solid.[2]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the absence of the N-H proton from the quinolone precursor.
-
¹³C NMR: To confirm the number of unique carbons and the presence of the C-Cl bond.
-
Mass Spectrometry (MS): To confirm the molecular weight (207.61 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[2]
-
Infrared Spectroscopy (IR): To observe the C=O stretch of the carboxylic acid and the characteristic aromatic C-Cl vibrations.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-Chloroquinoline-8-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of the Quinoline Core in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Quinoline-based compounds have been successfully developed as kinase inhibitors, crucial in cancer therapy for their ability to disrupt aberrant cell signaling pathways.[2][3]
Within this important class of molecules, 2-Chloroquinoline-8-carboxylic acid stands out as a particularly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon and nitrogen-based substituents.
-
The C8-Carboxylic Acid Group: This functional group offers a convenient site for derivatization, most commonly through amide bond formation, to introduce additional diversity and modulate the physicochemical properties of the final compound.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations, empowering researchers in drug discovery and chemical biology to leverage this powerful scaffold in the synthesis of novel heterocyclic compounds.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. For this compound, this reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents at the C2 position, generating biaryl structures that are common motifs in kinase inhibitors.[4]
Causality in Experimental Design: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction, while the base is essential for activating the boronic acid for transmetalation.[5]
Workflow: Suzuki-Miyaura Coupling of this compound
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)quinoline-8-carboxylic acid
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 mmol, 207.6 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.05 mmol, 11.2 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 41.0 mg)
-
K₃PO₄ (Potassium phosphate) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl to ensure the product is in its carboxylic acid form.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the desired product.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should be consistent with the structure of 2-(4-methoxyphenyl)quinoline-8-carboxylic acid.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps, suitable for coupling with aryl chlorides.[6] |
| Base | K₃PO₄ | A moderately strong base effective in activating the boronic acid without promoting significant side reactions like ester hydrolysis.[4][6] |
| Solvent | Dioxane/Water | The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[4] |
| Temperature | 100 °C | Elevated temperature is required to overcome the activation energy for the oxidative addition of palladium to the relatively unreactive C-Cl bond. |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst.[7] This reaction is instrumental in synthesizing a vast range of biologically active molecules, as the introduction of an amino group at the C2 position of the quinoline core can significantly influence target binding and pharmacokinetic properties.
Causality in Experimental Design: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[8] The base plays a dual role: it deprotonates the amine to form a more nucleophilic amide and facilitates the final reductive elimination step. The choice of ligand is paramount and must be tailored to the specific amine and aryl halide to prevent catalyst deactivation and promote high yields.[9][10]
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Protocol 3.1: Synthesis of 2-(morpholino)quinoline-8-carboxylic acid
This protocol describes the reaction of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 207.6 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
RuPhos Pd G3 (BrettPhos Palladacycle) (0.05 mmol, 41.8 mg)
-
Sodium tert-butoxide (NaOtBu) (2.5 mmol, 240 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a glovebox, add this compound, RuPhos Pd G3 precatalyst, and NaOtBu to an oven-dried vial equipped with a stir bar.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 110 °C and stir vigorously.
-
Monitor the reaction by LC-MS. The reaction is generally complete in 2-8 hours.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Adjust the pH of the aqueous layer to ~6-7 with 1M HCl. The product may precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography or recrystallization to obtain the desired product.
Self-Validation: Successful amination is confirmed by the disappearance of the starting material and the appearance of the product peak with the correct mass in LC-MS analysis. The final structure should be verified by NMR spectroscopy.
| Parameter | Condition | Rationale |
| Catalyst System | RuPhos Pd G3 | A highly active pre-catalyst that readily forms the active Pd(0) species. The RuPhos ligand is effective for coupling with a wide range of amines, including secondary cyclic amines.[8] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[9] |
| Solvent | Anhydrous Toluene | Anhydrous conditions are critical as water can interfere with the catalyst and base. Toluene is a common high-boiling solvent for this transformation. |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere to prevent deactivation. |
Derivatization of the C8-Carboxylic Acid: Amide Bond Formation
The carboxylic acid at the C8 position is a key handle for building molecular complexity and fine-tuning the properties of the final compound. Amide bond formation is the most common derivatization, allowing for the introduction of diverse R-groups that can form additional interactions with a biological target, improve solubility, or alter cell permeability.
Causality in Experimental Design: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides (like EDC) or acyl chloride formation followed by reaction with the amine.[11] The addition of a coupling additive like HOBt or HATU can suppress side reactions and improve yields.
Protocol 4.1: Synthesis of 2-chloro-N-propylquinoline-8-carboxamide
This protocol details the coupling of the parent this compound with propylamine.
Materials:
-
This compound (1.0 mmol, 207.6 mg)
-
Propylamine (1.2 mmol, 99 µL)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418 mg)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 mmol, 523 µL)
-
Anhydrous DMF (Dimethylformamide) (5 mL)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 10 minutes until the solution is homogeneous.
-
Add propylamine dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (50 mL). A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure amide.
Self-Validation: The formation of the amide bond can be confirmed by IR spectroscopy (appearance of amide C=O and N-H stretches) and by the characteristic shifts in the ¹H NMR spectrum corresponding to the newly introduced propyl group.
References
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Glaxo Group Ltd. (1998). Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5049. [Link]
-
Singh, R., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106069. [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]
- Zoorob, H. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6461.
- Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
- Abdel-Maksoud, M. S., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Jones, C. P., et al. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 75(10), 3427-3430. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Al-Suhaimi, K. S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of King Saud University - Science, 34(3), 101851.
-
Houghtaling, J., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ACS Omega, 6(33), 21586-21595. [Link]
-
Shang, R., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1143-1152. [Link]
-
The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 21, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
reaction of 2-Chloroquinoline-8-carboxylic acid with amines
Application Note & Protocol Guide
Topic: Strategic Synthesis of 2-(Alkyl/Aryl)aminoquinoline-8-carboxylic Acids via Palladium-Catalyzed Amination
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-aminoquinoline-8-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] Its synthesis, however, presents a distinct chemical challenge: the coupling of a basic amine with a substrate bearing an acidic carboxylic acid. This guide provides a comprehensive overview and a detailed, field-proven protocol for the reaction of 2-chloroquinoline-8-carboxylic acid with a diverse range of amines. We navigate the inherent reactivity challenges by employing a robust protection-coupling-deprotection strategy, centered around the highly efficient Buchwald-Hartwig amination. This document details the mechanistic rationale, provides step-by-step experimental procedures, and offers insights into optimization and troubleshooting, empowering researchers to confidently synthesize these valuable molecular frameworks.
Mechanistic Considerations & Strategic Choices
The synthesis of 2-aminoquinoline-8-carboxylic acids requires the formation of a C(sp²)-N bond at the C2 position of the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. While direct nucleophilic aromatic substitution (SNAr) is possible, it often necessitates harsh conditions (high temperatures and pressures) and is limited to strongly nucleophilic amines.[4][5]
Modern cross-coupling methodologies offer far greater versatility, milder conditions, and broader substrate scope. The two most prominent methods for this transformation are:
-
Ullmann Condensation: A copper-catalyzed reaction that is effective for C-N bond formation.[6][7] Historically, it required high temperatures and stoichiometric copper, but modern ligand systems have improved its efficiency.[8][9]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of medicinal chemistry for its exceptional functional group tolerance and high efficiency under relatively mild conditions.[10][11][12]
For its reliability and broad applicability, this guide will focus on the Buchwald-Hartwig approach.
A critical consideration is the presence of the 8-carboxylic acid. Amines are basic and will readily deprotonate the carboxylic acid, forming an ammonium carboxylate salt.[13][14] This non-nucleophilic salt will not participate in the desired C-N coupling reaction. Therefore, a protection strategy is mandatory. The most common approach is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester), which is inert to the basic conditions of the amination reaction. Following the successful C-N coupling, the ester is hydrolyzed to reveal the target carboxylic acid.
This leads to a robust three-stage synthetic workflow:
Caption: General workflow for the synthesis of 2-aminoquinoline-8-carboxylic acids.
The Buchwald-Hartwig Amination Catalytic Cycle
The success of this C-N coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is key to troubleshooting and optimization.
The generally accepted catalytic cycle proceeds through three key steps[11]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the protected 2-chloroquinoline, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Part A: Protocol for Esterification (Protection)
This protocol describes the conversion of the carboxylic acid to its methyl ester using thionyl chloride.
-
Materials:
-
This compound (1.0 equiv)
-
Methanol (anhydrous, ~0.2 M)
-
Thionyl chloride (SOCl₂, 2.0-3.0 equiv)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Re-dissolve the residue in ethyl acetate or dichloromethane and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloroquinoline-8-carboxylate, which can often be used in the next step without further purification.
-
Part B: Protocol for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amine substrates.[12]
-
Materials & Equipment:
-
Methyl 2-chloroquinoline-8-carboxylate (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄), 1.5-2.0 equiv)
-
Solvent (anhydrous, degassed Toluene or 1,4-Dioxane, ~0.1 M)
-
Schlenk flask or oven-dried reaction vial with a screw cap and septum
-
Inert atmosphere supply (Nitrogen or Argon)
-
-
Procedure:
-
To the reaction vessel, add methyl 2-chloroquinoline-8-carboxylate, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel, and evacuate and backfill with inert gas three times.
-
Through the septum, add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it can be added in step 1.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure coupled ester product.
-
Part C: Protocol for Hydrolysis (Deprotection)
This protocol describes the saponification of the methyl ester to the final carboxylic acid.
-
Materials:
-
Coupled ester product (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)
-
Solvent mixture (e.g., THF/Methanol/Water, 3:1:1)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
-
Procedure:
-
Dissolve the purified ester in the THF/Methanol/Water solvent mixture in a round-bottom flask.
-
Add the solid LiOH or an aqueous solution of NaOH and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.
-
Monitor the reaction by TLC/LC-MS until the starting ester is consumed.
-
Cool the mixture to 0 °C and carefully acidify with 1 M HCl until the pH is ~3-4. The product will often precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Reaction Scope & Optimization
The Buchwald-Hartwig amination is highly versatile. A wide range of primary and secondary aliphatic and aromatic amines can be successfully coupled. Sterically hindered amines may require more reactive catalyst systems (e.g., using more electron-rich and bulky phosphine ligands) or higher reaction temperatures.[12]
| Amine Substrate | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Typical Yield | Notes |
| Aniline | Pd₂(dba)₃ (2%) / Xantphos (4%) | Cs₂CO₃ | Toluene | 110 °C / 12h | Good-Excellent | A standard for aromatic amines. |
| Morpholine | Pd(OAc)₂ (5%) / BINAP (7.5%) | K₃PO₄ | Dioxane | 100 °C / 18h | Good | Cyclic secondary amines are excellent substrates. |
| Benzylamine | Pd₂(dba)₃ (2%) / RuPhos (4%) | NaOtBu | Toluene | 100 °C / 8h | Excellent | Primary alkyl amines are generally very reactive. |
| tert-Butylamine | Pd₂(dba)₃ (4%) / tBuXPhos (8%) | K₃PO₄ | Dioxane | 120 °C / 24h | Moderate | Sterically hindered amines require more active catalysts and longer reaction times. |
Data adapted from general protocols for amination of 2-chloroquinolines.[10][12][15][16]
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Consider screening different ligands, bases, or solvents. Increasing catalyst loading may also be beneficial.
-
No Reaction: The catalyst may be inactive or the amine may be too sterically hindered or electronically poor. Try a more electron-rich ligand (e.g., a biarylphosphine ligand) or a stronger base.
-
Side Reactions: Hydrodehalogenation (replacement of -Cl with -H) can occur. Using a less coordinating solvent or a different base (e.g., switching from NaOtBu to Cs₂CO₃) can sometimes mitigate this.
Applications in Drug Discovery
The 2-(Alkyl/Aryl)aminoquinoline-8-carboxylic acid core is a highly sought-after scaffold, particularly in the development of protein kinase inhibitors .[1][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[17][18]
The quinoline ring can act as a "hinge-binder," interacting with the ATP-binding site of the kinase. The substituent at the C2 position, introduced via the amination reaction, can be tailored to project into solvent-exposed regions, allowing for modulation of potency and selectivity. The 8-carboxylic acid group can form crucial hydrogen bonds or salt bridges with basic residues (like lysine) within the active site, significantly enhancing binding affinity. Numerous approved and investigational drugs for various cancers are based on quinoline and related heterocyclic cores.[1][3]
References
-
Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- BenchChem. (2025). Application Notes and Protocols: 6-Chloroquinolin-2-amine as a Building Block for Heterocyclic Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
-
Abbiati, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Hassan, H. S. H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons.
- BenchChem. (2025). Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Chemical Research and Drug Development. BenchChem.
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5393. [Link]
-
ResearchGate. (2012). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
- Abdel-Ghani, T. M., et al. (2017). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Pharmaceutical and Clinical Research, 9(1), 59-74.
-
ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
- Singh, H., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Letters in Drug Design & Discovery, 19(1), 1-13.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.
-
de Paula, M. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049. [Link]
-
ResearchGate. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919-926. [Link]
-
El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7487-7520. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. BenchChem.
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available at: [Link]
-
LibreTexts Chemistry. (2020). 21.8: Condensation of Acids with Amines. LibreTexts. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
-
Sommer, H., et al. (2020). A map of the amine-carboxylic acid coupling system. Nature, 580(7801), 71-75. [Link]
-
Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 14(7), 1275-1288. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 15(8), 5245-5267. [Link]
-
Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 596-609. [Link]
-
Zacconi, F. C., et al. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 27(24), 8794. [Link]
-
ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]
-
Al-Omar, M. A., & Amr, A. G. E. (2010). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 15(8), 5245-5267. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]
-
Wikipedia. (2023). 8-Aminoquinoline. Wikipedia. [Link]
-
ResearchGate. (2005). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A map of the amine-carboxylic acid coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijmphs.com [ijmphs.com]
Introduction: The Strategic Importance of 2-Chloroquinoline-8-Carboxylate Esters
An In-Depth Guide to the Synthesis of 2-Chloroquinoline-8-carboxylic Acid Esters: Application Notes and Protocols
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, notably in the realm of antimalarial and anticancer drugs. Within this class, this compound serves as a pivotal intermediate. Its ester derivatives are not merely simple modifications; they are crucial precursors for synthesizing more complex, biologically active molecules. The esterification of this particular acid, however, presents unique challenges due to the electronic properties of the chloro-substituted quinoline ring. This guide provides a detailed exploration of robust esterification methodologies, offering researchers and drug development professionals the technical insights and practical protocols necessary for successful synthesis. We will delve into the mechanistic underpinnings of each method, providing a rationale for procedural choices to ensure both efficiency and reproducibility.
Method 1: Fischer-Speier Esterification: The Classic Approach
Principle & Rationale: The Fischer-Speier esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[1][2] This method is often the first choice due to its operational simplicity and the use of inexpensive reagents.[2][3] The reaction is an equilibrium process.[3][4] To drive the reaction toward the product, one must apply Le Châtelier's principle, typically by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water as it is formed.[5][6] For a substrate like this compound, this method is effective with simple primary or secondary alcohols.
Reaction Mechanism: Fischer-Speier Esterification
The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-Chloroquinoline-8-carboxylate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 g, 24.1 mmol).
-
Reaction Setup: Add methanol (100 mL), which acts as both the reactant and the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise to the stirring suspension. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Reaction Quenching: After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated mixture into 150 mL of ice-cold water. A precipitate may form. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure methyl 2-chloroquinoline-8-carboxylate.
Method 2: Steglich Esterification: A Mild, Coupling Agent-Mediated Approach
Principle & Rationale: The Steglich esterification is a powerful method for forming esters under exceptionally mild and neutral conditions.[7][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the reaction, especially with sterically hindered alcohols.[9][10] This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method.[7][11]
Reaction Mechanism: Steglich Esterification
The reaction proceeds via an O-acylisourea intermediate, which is then intercepted by DMAP to form a highly reactive N-acylpyridinium salt.
Caption: Mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl 2-Chloroquinoline-8-carboxylate
-
Reagent Preparation: Dissolve this compound (2.0 g, 9.6 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Addition of Alcohol and Catalyst: Add benzyl alcohol (1.15 g, 10.6 mmol, 1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.12 g, 0.96 mmol, 0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.18 g, 10.6 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure benzyl ester.
Method 3: Acyl Chloride Formation and Subsequent Esterification
Principle & Rationale: This robust, two-step method is highly effective for esterifying even sterically hindered or electronically deactivated carboxylic acids. The first step involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using a chlorinating agent like oxalyl chloride or thionyl chloride (SOCl₂).[11][12] This intermediate is then reacted with the desired alcohol in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the ester and neutralize the HCl byproduct. This method avoids equilibrium limitations but requires careful handling of corrosive and moisture-sensitive reagents.[13]
Reaction Mechanism: Acyl Chloride Pathway
The carboxylic acid is first activated to an acyl chloride, which then undergoes nucleophilic acyl substitution.
Caption: Two-step esterification via an acyl chloride intermediate.
Detailed Protocol: Synthesis of Ethyl 2-Chloroquinoline-8-carboxylate
Step A: Formation of 2-Chloroquinoline-8-carbonyl chloride
-
Reaction Setup: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (3.0 g, 14.4 mmol) in 40 mL of anhydrous DCM.
-
Catalyst: Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reagent Addition: Cool the suspension to 0°C. Add oxalyl chloride (1.9 mL, 21.6 mmol, 1.5 eq) dropwise via syringe. Caution: This reaction evolves gas (CO, CO₂, HCl) and should be performed in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Isolation of Intermediate: Remove the solvent and excess oxalyl chloride under reduced pressure (using a trap to neutralize acidic gases) to obtain the crude acyl chloride, which is typically used immediately in the next step without further purification.
Step B: Reaction with Alcohol
-
Reaction Setup: Dissolve the crude acyl chloride from Step A in 40 mL of anhydrous DCM and cool to 0°C under a nitrogen atmosphere.
-
Base and Alcohol Addition: In a separate flask, prepare a solution of absolute ethanol (1.0 g, 21.7 mmol, 1.5 eq) and pyridine (1.7 mL, 21.7 mmol, 1.5 eq) in 10 mL of anhydrous DCM.
-
Reaction: Add the ethanol/pyridine solution dropwise to the stirring acyl chloride solution at 0°C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Dilute the reaction mixture with 50 mL of DCM. Wash with water (2 x 30 mL), 1 M copper (II) sulfate solution (2 x 30 mL, to remove pyridine), and finally with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the pure ethyl ester.
Method Comparison
| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Method |
| Conditions | Acidic, high temperature (reflux) | Neutral, room temperature | Neutral/Basic, 0°C to room temp. |
| Reagents | Carboxylic Acid, Alcohol, Strong Acid | Acid, Alcohol, DCC/EDC, DMAP | Acid, Oxalyl/Thionyl Chloride, Alcohol, Base |
| Substrate Scope | Good for simple alcohols; poor for acid-sensitive substrates | Excellent for sensitive substrates and hindered alcohols | Excellent for unreactive substrates |
| Byproducts | Water | Dicyclohexylurea (DCU) | CO, CO₂, HCl, Base·HCl Salt |
| Work-up | Neutralization, extraction | Filtration of DCU, extraction | Aqueous washes to remove base/salts |
| Advantages | Inexpensive, simple setup | Mild conditions, high yields[9] | Highly effective, drives reaction to completion |
| Disadvantages | Harsh conditions, equilibrium limited | Expensive reagents, DCU removal | Hazardous reagents, moisture sensitive |
Overall Experimental Workflow
Caption: General workflow for ester synthesis.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be conducted in a well-ventilated chemical fume hood.
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to solutions to dissipate heat.
-
DCC: N,N'-dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Avoid inhalation of the powder and any skin contact.
-
Oxalyl Chloride/Thionyl Chloride: These reagents are toxic, corrosive, and react violently with water. Handle only in a dry, inert atmosphere and ensure that any evolved HCl gas is properly scrubbed or trapped.
References
-
Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-17. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]
-
University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Jin, Z. et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society of Chemistry, 8(1), 1-14. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Khan, K. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health, 2023, 1-23. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
ResearchGate. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]
Sources
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 13. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Scale-Up Synthesis of 2-Chloroquinoline-8-carboxylic Acid Derivatives: From Bench to Batch
An Application Note for Researchers and Drug Development Professionals
Abstract
Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[1][2][3] Specifically, 2-Chloroquinoline-8-carboxylic acid is a critical intermediate, offering a reactive "handle" for the synthesis of diverse and complex drug candidates.[2][4] However, transitioning the synthesis of these derivatives from small-scale laboratory batches to a larger, kilogram-scale production presents significant challenges in reaction control, safety, and product purity. This guide provides a detailed examination of the synthetic pathways, a step-by-step scale-up protocol, and critical insights into overcoming common scale-up hurdles. We focus on providing a robust, self-validating framework for researchers and process chemists engaged in drug development.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. Derivatives of quinoline are known to possess a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3][5] The 2-chloro substituent serves as a versatile synthetic anchor for nucleophilic substitution reactions, while the 8-carboxylic acid group provides a point for amide or ester formation, crucial for modifying a compound's pharmacokinetic and pharmacodynamic profile.[6]
While numerous methods exist for constructing the quinoline core—such as the Skraup, Friedländer, and Doebner-von Miller reactions—their suitability for large-scale synthesis varies significantly.[7][8][9] Challenges often arise from harsh reaction conditions, the use of hazardous reagents, and the formation of difficult-to-remove byproducts, issues that are magnified at scale.[10][11] This document outlines a practical and optimized approach for the reliable scale-up synthesis of this compound and its subsequent derivatization.
Synthetic Strategy: Rationale and Pathway Selection
For the synthesis of the target this compound, a modified Doebner-von Miller reaction followed by chlorination is a highly effective route. This pathway is advantageous for scale-up due to the accessibility of starting materials and the relatively manageable reaction conditions.
The overall synthetic workflow is depicted below:
Sources
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. nbinno.com [nbinno.com]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 2-Chloroquinoline-8-carboxylic Acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Chloroquinoline-8-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for ensuring the identity, purity, and structural integrity of this compound. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices and provides self-validating protocols to ensure scientific rigor.
Introduction
This compound (2-CQA) is a substituted quinoline derivative. The quinoline scaffold is a core structural motif in numerous pharmacologically active compounds, and the presence of a chloro-substituent at the 2-position and a carboxylic acid at the 8-position provides versatile handles for further synthetic modification. Given its role as a critical intermediate, the unambiguous characterization of 2-CQA is paramount to ensure the quality and reliability of downstream applications. This application note details a suite of analytical methods to provide a holistic characterization of its physicochemical and structural properties.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for method development. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.61 g/mol | [2], [1] |
| Appearance | White to off-white solid | [3] |
| Storage | Store at room temperature | [3] |
| Predicted Boiling Point | 411.9 ± 25.0 °C | [3] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-CQA. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid moiety imparts sufficient polarity, while the chloroquinoline core provides hydrophobicity, making it well-suited for this technique. An acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[4][5]
Workflow Diagram:
Sources
functionalization of the quinoline ring in 2-Chloroquinoline-8-carboxylic acid
As a Senior Application Scientist, this guide provides a comprehensive overview of synthetic strategies for the functionalization of 2-chloroquinoline-8-carboxylic acid. This valuable scaffold is a cornerstone in the development of novel therapeutic agents and functional materials, owing to the diverse biological activities associated with the quinoline nucleus, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic modification of this molecule at its key reactive sites allows for the systematic exploration of chemical space and the optimization of lead compounds.
This document details field-proven protocols and explains the underlying chemical principles for three primary modes of functionalization: nucleophilic aromatic substitution at the C2 position, palladium-catalyzed cross-coupling reactions, and derivatization of the C8 carboxylic acid moiety.
Overview of Functionalization Pathways
This compound offers three primary sites for chemical modification, each accessible through distinct synthetic routes. The strategic selection of a pathway depends on the desired final structure and the required chemical diversity.
Caption: Key functionalization sites on this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack. The chlorine atom at C2 is an excellent leaving group, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4][5] This reaction is a robust and widely used method for introducing a variety of nitrogen, oxygen, and sulfur nucleophiles.
Causality and Mechanistic Insight
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex.[4] The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. The rate of this reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate complex.
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol 1: Synthesis of 2-Aminoquinoline-8-carboxylic Acid Derivatives
This protocol describes a general procedure for the amination of the C2 position, a common step in the synthesis of bioactive molecules.[6][7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, aniline) (2.0-3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Ethyl acetate, water, brine
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1M HCl to pH ~4-5 to precipitate the product. If the product is soluble, proceed to extraction.
-
Work-up and Purification:
-
Precipitation: Filter the solid precipitate, wash with water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
-
Extraction: If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling at the C2-Position
For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful.[8] These methods offer broad functional group tolerance and reliable outcomes.
Causality and Mechanistic Insight: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium(0) species.[9][10] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling for C2-Arylation
This protocol details the synthesis of 2-aryl-8-quinolinecarboxylic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if needed, e.g., PPh₃, SPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)
-
Nitrogen or Argon gas supply and Schlenk line or glovebox
-
Reaction vessel suitable for heating under inert conditions
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst/ligand (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Summary: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | Toluene/H₂O | 100 | 8 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DME/H₂O | 85 | 16 |
Modification of the C8-Carboxylic Acid
The carboxylic acid group at the C8 position is readily converted into a variety of functional groups, most commonly amides and esters. This modification is crucial for tuning physicochemical properties like solubility and for introducing new points of interaction with biological targets.[11][12]
Protocol 3: Amide Bond Formation via Peptide Coupling
This protocol uses standard peptide coupling reagents to form an amide bond, avoiding harsh conditions that could affect other parts of the molecule.
Materials:
-
Functionalized 2-substituted-quinoline-8-carboxylic acid (from Protocol 1 or 2)
-
Primary or secondary amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU, EDC) (1.2 equivalents)
-
Base (e.g., DIPEA, Et₃N) (2.0-3.0 equivalents)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the quinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by flash chromatography or recrystallization.
-
References
-
Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3). Available at: [Link]
-
Reddy, C. K., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. Available at: [Link]
-
Nasielski‐Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Habib, N. S., & El-Hawash, S. A. M. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Al-Ostath, R. A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. Available at: [Link]
-
Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Chen, Y., et al. (2021). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 26(19), 5866. Available at: [Link]
-
Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. ACS Publications. Available at: [Link]
-
Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6. Available at: [Link]
-
Meghe, S. K., & Vijayakumar, V. (2023). Medicinally active derivatives of quinoline carboxylic acid. ResearchGate. Available at: [Link]
-
Chen, C., et al. (2010). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. Available at: [Link]
-
Al-Ostath, R. A. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. Available at: [Link]
-
Bouacida, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E, 66(Pt 3), o668. Available at: [Link]
-
Berman, J. D., & Novak, N. (2010). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 82(6), 989-993. Available at: [Link]
-
Li, D., et al. (2024). Unanticipated Quinoline Modification on Vancomycin as an Effective Strategy to Alter the Antibacterial Profile and Combat Multidrug Resistance. Journal of the American Chemical Society. Available at: [Link]
-
Le, T. Q., & DeKorver, K. A. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(10), 2552-2555. Available at: [Link]
-
Various Authors. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]
-
Naglah, A. M., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(23), 5551. Available at: [Link]
-
Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline. Google Patents.
-
Wikipedia. (2023). 8-Aminoquinoline. Available at: [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]
-
Bouacida, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]
-
Taylor, M. R. (2002). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Flinders University. Available at: [Link]
Sources
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 7. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols: Leveraging 2-Chloroquinoline-8-carboxylic Acid for the Synthesis of Novel Ligands
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its rigid structure and the presence of a nitrogen heteroatom provide a unique electronic and steric environment, making it an ideal foundation for the design of novel ligands for metal coordination and biological targeting. Specifically, 2-Chloroquinoline-8-carboxylic acid presents itself as a versatile and highly valuable starting material. The chlorine atom at the 2-position is primed for functionalization via modern cross-coupling methodologies, while the carboxylic acid at the 8-position offers a key coordination site for metal ions or a point of attachment for further molecular elaboration. This guide provides a detailed exploration of the synthetic pathways to create novel ligands from this scaffold, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Core Chemical Principles: Activating the 2-Position
The synthetic utility of this compound lies in the reactivity of the C-Cl bond at the 2-position. This bond can be readily activated by a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The 8-carboxylic acid group can influence the electronic properties of the quinoline ring and may play a role in the reactivity of the 2-position. Furthermore, its presence is crucial for the chelating properties of the resulting ligands.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronics.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of novel ligands from this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Synthesis of 2-Aryl-quinoline-8-carboxylic Acids via Suzuki-Miyaura Coupling
This protocol details the synthesis of a representative 2-aryl-quinoline-8-carboxylic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add degassed 1,4-dioxane (10 mL) and a solution of potassium carbonate (2.0 mmol) in degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-quinoline-8-carboxylic acid.
Expected Outcome and Characterization:
The product is typically a solid. Characterization can be performed using:
-
¹H NMR: Expect characteristic signals for the quinoline and the newly introduced aryl group protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[6]
-
¹³C NMR: Expect signals for the carbons of the quinoline and aryl rings, as well as the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).[7]
-
Mass Spectrometry: To confirm the molecular weight of the product.[8]
| Parameter | Expected Range/Value |
| Yield | 60-90% |
| ¹H NMR (COOH) | ~12-14 ppm (broad singlet)[7] |
| ¹³C NMR (C=O) | ~165-175 ppm[7] |
| Appearance | Off-white to yellow solid |
Protocol 2: Synthesis of 2-(Arylamino)-quinoline-8-carboxylic Acids via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a representative 2-(arylamino)-quinoline-8-carboxylic acid.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox): Charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.
Expected Outcome and Characterization:
The product is generally a solid. Characterization can be performed using:
-
¹H NMR: Look for the disappearance of the signal corresponding to the amine N-H proton and the appearance of a new set of aromatic signals.
-
¹³C NMR: To confirm the carbon framework of the coupled product.
-
Mass Spectrometry: To verify the molecular weight.
| Parameter | Expected Range/Value |
| Yield | 50-85% |
| Appearance | Yellow to brown solid |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of these reactions. For Suzuki-Miyaura coupling, a simple Pd(OAc)₂/PPh₃ system is often effective. For the more challenging C-N bond formation in the Buchwald-Hartwig amination, a more sophisticated catalyst system like Pd₂(dba)₃ with a bulky, electron-rich ligand such as Xantphos is employed to facilitate the catalytic cycle.[4]
-
Base: A base is required in both reactions. In the Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[3] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu is needed to deprotonate the amine, allowing it to coordinate to the palladium center.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions and to ensure the stability of the catalyst and intermediates. The use of some water in the Suzuki-Miyaura coupling can aid in the dissolution of the inorganic base.[10]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, conducting the reactions under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst degradation and ensure high yields.
Self-Validating Systems and Troubleshooting
-
Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint and to identify any potential side products.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and that the reaction is performed under strictly anaerobic conditions.
-
Incorrect Base: The choice and amount of base can be critical. If the reaction is sluggish, consider using a stronger base or ensuring the base is completely anhydrous.
-
Substrate Reactivity: The electronic and steric properties of the coupling partners can significantly affect the reaction rate and yield. Optimization of the reaction temperature and time may be necessary.
-
Applications of Novel Ligands
The 2-substituted-quinoline-8-carboxylic acids synthesized through these protocols are versatile ligands with potential applications in:
-
Coordination Chemistry: The quinoline nitrogen and the carboxylate group can act as a bidentate chelating system for a variety of metal ions.[11] The nature of the substituent at the 2-position can be tuned to modulate the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and photophysical properties.[2][12]
-
Medicinal Chemistry: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The novel ligands synthesized can be screened for their therapeutic potential.
-
Catalysis: Metal complexes of these ligands can be investigated as catalysts in various organic transformations.
Caption: Workflow from starting material to potential applications.
Conclusion
This compound is a powerful building block for the creation of a diverse library of novel ligands. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for the functionalization of the 2-position. The resulting 2-substituted-quinoline-8-carboxylic acids are promising candidates for a wide range of applications in medicinal chemistry, materials science, and catalysis.
References
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Retrieved from [Link]
-
Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). Molecules, 28(12), 4829. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II). (1998). Journal of the Chemical Society, Perkin Transactions 1, (22), 3659-3664. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
- Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. (2021). Journal of Molecular Structure, 1225, 129111.
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. (2007). Organic & Biomolecular Chemistry, 5(1), 26-36. Retrieved from [Link]
-
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (2011). Journal of the American Chemical Society, 133(38), 15065–15076. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11(1), 1-10. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In Organic Chemistry (McMurry). Retrieved from [Link]
-
Buchwald-Hartwig C-C Bond Formation. (2010, April 21). Macmillan Group Meeting. Retrieved from [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
-
Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. (2007). Molecules, 12(9), 2171–2181. Retrieved from [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2022). Molecules, 27(19), 6289. Retrieved from [Link]
-
Decarboxylative Palladium(II)Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. (2013). European Journal of Organic Chemistry, 2013(31), 7041-7048. Retrieved from [Link]
-
Decarboxylative Palladium(II)-Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids: Development and Mechanistic Investigation. (2013). The Journal of Organic Chemistry, 78(21), 10735–10743. Retrieved from [Link]
-
Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. (2023). Molecules, 28(13), 5122. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2015). Trade Science Inc. Retrieved from [Link]
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.uncw.edu [repository.uncw.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinoline-8-carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 2-Chloroquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to optimize your synthetic protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the chloro, carboxylic acid, and quinoline moieties makes it a versatile building block. The synthesis typically involves the formation of the quinoline core, followed by a crucial chlorination step. A common and effective strategy is the chlorination of the corresponding 2-hydroxyquinoline-8-carboxylic acid precursor. Success in this synthesis hinges on careful control of reaction conditions to maximize yield and purity while minimizing side-product formation.
This guide provides a structured approach to troubleshooting and optimizing the synthesis, focusing on the critical chlorination step of 2-hydroxyquinoline-8-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Conversion of the Hydroxy Precursor: The most frequent cause is the incomplete chlorination of 2-hydroxyquinoline-8-carboxylic acid. The hydroxyl group at the 2-position of the quinoline ring exists in tautomeric equilibrium with its 2-quinolone form, which can be challenging to convert.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Reactions with phosphorus oxychloride (POCl₃), a common chlorinating agent, often require reflux temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion. Use a molar excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃).
-
-
-
Side Reactions and Degradation: The harsh conditions required for chlorination can sometimes lead to the formation of undesired byproducts or degradation of the starting material or product.
-
Troubleshooting:
-
Temperature Control: While high temperatures are often necessary, excessive heat can lead to charring and the formation of tarry byproducts, a known issue in related quinoline syntheses.[1] Maintain a controlled reflux and avoid localized overheating.
-
Moisture Contamination: Chlorinating agents like POCl₃ and SOCl₂ react violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and potential side reactions.
-
-
-
Product Loss During Work-up and Purification: The product's carboxylic acid group makes it soluble in aqueous base. Improper pH control during extraction can lead to significant product loss.
-
Troubleshooting:
-
Careful pH Adjustment: During the aqueous work-up, the product will precipitate upon acidification. Adjust the pH slowly with cooling to ensure complete precipitation without causing degradation.
-
Purification Method: Recrystallization is often the preferred method for purification. If column chromatography is necessary, select a suitable solvent system that minimizes streaking caused by the acidic nature of the compound.
-
-
Q2: My final product is contaminated with the starting material, 2-hydroxyquinoline-8-carboxylic acid. How can I improve the conversion and purification?
A2: This is a specific case of the low-yield problem and points directly to an inefficient chlorination step.
-
Driving the Reaction to Completion:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a very common and effective reagent for this type of transformation. In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Solvent: The reaction can often be run using excess POCl₃ as both the reagent and the solvent. Alternatively, a high-boiling inert solvent like toluene or dioxane can be used.
-
-
Separation Strategy:
-
Extraction: The acidity of the carboxylic acid and the phenolic proton of the starting material are different. However, exploiting this for a simple extraction-based separation can be difficult.
-
Recrystallization: A carefully chosen solvent system can effectively separate the product from the starting material. The starting material, being a hydroxy-substituted quinoline, often has different solubility properties. Experiment with solvents like ethanol, acetic acid, or mixtures involving DMF and water.
-
Chromatography: While less ideal for large-scale work, flash column chromatography on silica gel can be effective. A solvent gradient incorporating a small amount of acetic acid can help to achieve better separation.
-
Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in syntheses involving strong acids and high temperatures, which are typical for quinoline preparations and subsequent functionalizations.[1]
-
Probable Causes:
-
Excessive Temperature: Overheating the reaction mixture is a primary cause of polymerization and decomposition, leading to tar.
-
Highly Concentrated Reaction: Running the reaction at a very high concentration can create localized hotspots where decomposition is initiated.
-
Reaction with Impurities: Impurities in the starting material can sometimes act as initiators for polymerization.
-
-
Mitigation Strategies:
-
Precise Temperature Control: Use an oil bath and a temperature controller to maintain the reaction at the minimum temperature required for a reasonable reaction rate.
-
Solvent Use: While using excess POCl₃ as a solvent is common, in cases of severe tarring, using a high-boiling inert solvent can help to better moderate the temperature and dissipate heat.
-
Slow Reagent Addition: If the reaction is highly exothermic, consider adding the starting material portion-wise to the hot chlorinating agent, or vice-versa, to control the initial exotherm.
-
Q4: How do I safely handle and quench a reaction involving phosphorus oxychloride (POCl₃)?
A4: POCl₃ is corrosive, toxic, and reacts violently with water. Extreme caution is required.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
-
Quenching Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a beaker of crushed ice, significantly larger in volume than your reaction mixture.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and will generate HCl gas. Ensure the fume hood sash is lowered.
-
The product will typically precipitate as a solid during this process.
-
Once the quench is complete, you can proceed with filtration or extraction.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound from 2-Hydroxyquinoline-8-carboxylic acid
This protocol provides a standard procedure for the chlorination step. Optimization may be required based on your specific observations.
Reagents & Equipment:
-
2-Hydroxyquinoline-8-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Crushed ice
-
Filtration apparatus
Procedure:
-
Setup: In a round-bottom flask, add 2-hydroxyquinoline-8-carboxylic acid (1 equivalent). To this, add phosphorus oxychloride (4-5 equivalents).
-
Reaction: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 105-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system) until the starting material is no longer visible (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an excess of crushed ice. Slowly pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water to remove any residual phosphoric acid.
-
Drying: Dry the solid product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Table 1: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Suggested Solutions |
| Low Yield | Incomplete reaction; Side reactions; Product loss during work-up | Increase reaction time/temperature; Use excess chlorinating agent; Ensure anhydrous conditions; Optimize pH during work-up. |
| Product contaminated with starting material | Inefficient chlorination | Increase reaction time or temperature; Use a catalyst (e.g., N,N-dimethylaniline); Purify via recrystallization. |
| Tar/Polymer Formation | Excessive temperature; High concentration | Maintain precise temperature control; Use an inert high-boiling solvent; Ensure purity of starting materials. |
| Difficult to Filter Product | Product is too fine or gelatinous | Age the precipitate in the cold mother liquor before filtering; Try a different recrystallization solvent. |
| Reaction fails to start | Inactive reagent; Insufficient temperature | Use a fresh bottle of POCl₃; Ensure the reaction reaches reflux temperature. |
Visualizations
Synthetic Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Parameter Interdependencies
Caption: Interplay of key parameters affecting reaction outcome.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism. YouTube.
- GKS Chemistry. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube.
- BenchChem. (2025).
- Slideshare. (n.d.).
- ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- International Journal of Pharmaceutical Sciences. (n.d.).
- SlidePlayer. (n.d.).
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- RSC Publishing. (2018, February 23).
- Canadian Journal of Chemistry. (2023, February 24).
- Advanced Journal of Chemistry, Section A. (2025).
- De Gruyter. (2013, November). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- NIH. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PMC.
- Sigma-Aldrich. (n.d.). 8-Chloro-2-hydroxyquinoline 97 23981-25-1.
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- Indian Academy of Sciences. (2012, September). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- ResearchGate. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-carboxylic Acid.
- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
- ResearchGate. (2025, August 10). (PDF) 2-Chloroquinoline-3-carboxylic acid.
- Patsnap. (n.d.). The preparation method of 7-chloro-8-quinoline carboxylic acid. Eureka.
- NIH. (n.d.). CID 157120605 | C20H14N2O6. PubChem.
- BenchChem. (2025).
Sources
common side reactions in the synthesis of 2-Chloroquinoline-8-carboxylic acid
Introduction: 2-Chloroquinoline-8-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while based on established chemical principles, is frequently plagued by side reactions that can significantly impact yield and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Drawing from established literature and practical experience, we will explore the causality behind common synthetic pitfalls and offer validated strategies for their mitigation.
Section 1: Foundational Synthesis Pathway
A common and effective route to this compound involves a Gould-Jacobs type reaction followed by cyclization and chlorination. This multi-step process begins with an aniline derivative and builds the quinoline core. Each step presents unique challenges and potential side reactions that must be carefully managed.
Workflow: Gould-Jacobs Pathway to this compound
The diagram below outlines the primary synthetic route, which serves as the basis for our discussion of potential side reactions.
Caption: Overview of the Gould-Jacobs synthesis pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing mechanistic explanations and actionable solutions.
FAQ 1: Incomplete Cyclization & Low Yield
Question: My thermal cyclization step (Step C) to form the quinoline ring is low-yielding, and I recover significant amounts of the uncyclized intermediate. What is causing this?
Answer: Incomplete thermal cyclization is a frequent issue, primarily driven by insufficient temperature or reaction time. The intramolecular electrophilic aromatic substitution required to close the ring has a high activation energy.
-
Causality: The reaction involves the attack of the aniline ring onto an ester carbonyl. For this to occur efficiently, the reaction must be heated to a temperature high enough to overcome the activation barrier, typically around 250 °C in a high-boiling solvent like Dowtherm A. Lower temperatures will drastically slow the reaction rate, leading to incomplete conversion. The Combes quinoline synthesis, a related reaction, similarly relies on strong acid catalysis and heat to drive the cyclodehydration step.[1][2]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating mantle and thermometer are calibrated correctly. The temperature of the reaction mixture, not the heating source, is critical.
-
Increase Reaction Time: If the temperature is confirmed to be optimal, extend the reaction time. Monitor the reaction progress by taking small aliquots (if safe and feasible) and analyzing them by TLC or LCMS.
-
Ensure Anhydrous Conditions: While not the primary cause, moisture can potentially interfere with high-temperature reactions and should be minimized.
-
FAQ 2: Unwanted Hydrolysis to the Quinolinone
Question: My final product is contaminated with a significant amount of a byproduct I've identified as 2-hydroxyquinoline-8-carboxylic acid. How is this forming and how can I prevent it?
Answer: This is the most common side reaction and involves the hydrolysis of the C2-chloro group to a hydroxyl group, which exists in its more stable tautomeric form, quinolin-2(1H)-one.
-
Causality: The 2-chloro group on the quinoline ring is an activated halide, susceptible to nucleophilic substitution. Water, especially under acidic or basic conditions during workup, can act as a nucleophile, displacing the chloride.[3][4] This reaction is often promoted by acidic conditions which protonate the quinoline nitrogen, making the C2 position even more electrophilic.[5]
-
Prevention & Mitigation:
-
Anhydrous Chlorination: Ensure the chlorination step (Step G) is performed under strictly anhydrous conditions. Use freshly distilled POCl₃ and dry glassware.
-
Careful Workup: The most critical step is the workup after chlorination. Quenching the reaction by pouring it onto ice is common but introduces a large amount of water. This should be done rapidly at low temperatures. Neutralize any residual acid promptly but avoid strongly basic conditions, which can also promote hydrolysis.
-
Aprotic Solvents for Extraction: Use aprotic, water-immiscible solvents like dichloromethane or chloroform for extraction to minimize the product's contact time with the aqueous phase.
-
Side Reaction: Hydrolysis of 2-Chloroquinoline
Caption: Mechanism of acid-promoted hydrolysis side reaction.
FAQ 3: Decarboxylation of the Product
Question: My yield is low, and I've identified 2-chloroquinoline as a major byproduct. What is causing the loss of the carboxylic acid group?
Answer: Decarboxylation, the loss of CO₂, is a known side reaction for quinoline carboxylic acids, particularly when the carboxyl group is at certain positions and under thermal stress.
-
Causality: The stability of the intermediate formed after CO₂ loss dictates the ease of decarboxylation. For quinoline carboxylic acids, the mechanism often involves the formation of a zwitterionic intermediate where the ring nitrogen is protonated.[6] High temperatures, especially during the thermal cyclization or a difficult purification (like distillation), can promote this reaction. While less common in this specific synthesis, certain metal contaminants can also catalyze decarboxylation.[7][8]
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures in all steps following the formation of the carboxylic acid. If purification requires heating, use the lowest effective temperature under a vacuum.
-
Avoid Prolonged Heating: Minimize the duration of any high-temperature steps.
-
pH Control: While the literature primarily discusses aqueous decarboxylation, maintaining a neutral pH during workup and purification can help stabilize the carboxylate salt form, which is less prone to decarboxylation than the free acid.
-
FAQ 4: Purification Challenges
Question: How can I effectively separate my desired product from the quinolinone and decarboxylated side products?
Answer: A multi-step purification strategy is often necessary, exploiting the different physicochemical properties of the product and its main impurities.
-
Strategy: The key differences lie in the acidity and polarity of the compounds. The target product and the quinolinone impurity are both acidic due to the carboxylic acid group, while the decarboxylated impurity is basic. The quinolinone is significantly more polar than the chloro-derivative.
Troubleshooting Workflow for Purification
Caption: Decision workflow for purifying the crude product.
Impurity Profile & Properties
| Compound | Structure | Approx. pKa | Polarity | Key Separating Feature |
| Target Product | This compound | ~3-4 (Carboxylic Acid) | Moderate | Acidic, moderately polar |
| Side Product 1 | 2-Hydroxyquinoline-8-carboxylic acid | ~3-4 (Carboxylic Acid) | High | Acidic, highly polar due to H-bonding |
| Side Product 2 | 2-Chloroquinoline | ~3-4 (Quinoline N) | Low | Basic, low polarity |
Section 3: Experimental Protocols
Protocol 1: Chlorination of 4-Hydroxyquinoline-8-carboxylic acid
This protocol details the critical chlorination step, designed to minimize hydrolysis and other side reactions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 4-hydroxyquinoline-8-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Workup (Critical Step): Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a large beaker of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the collected solid under vacuum at 40-50 °C to yield the crude this compound.
Protocol 2: Purification by Recrystallization
This method is effective for removing the more polar quinolinone impurity. A patented method suggests recrystallization from water-miscible lower alcohols in the presence of a small amount of base.[9]
-
Dissolution: Place the crude product in a flask. Add a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol) to dissolve the solid at reflux temperature.
-
Base Addition: Add a very small amount of a base, such as sodium acetate (~0.05 eq), to the hot solution. This can help suppress the acidity that might promote hydrolysis of any remaining product.
-
Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
- HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing).
- HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Combes quinoline synthesis. Wikipedia.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Copper-quinoline decarboxylation. Journal of the American Chemical Society.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- Process for the purification of 7-chloroquinoline-8-carboxylic acids.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloroquinoline-8-carboxylic Acid
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of crude 2-Chloroquinoline-8-carboxylic acid. It offers troubleshooting solutions and frequently asked questions to navigate common experimental hurdles.
I. Troubleshooting Guide: Overcoming Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing practical and scientifically grounded solutions.
Question: My recrystallization of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery from recrystallization is a common problem that can be attributed to several factors. Recrystallization aims to dissolve the crude product in a suitable solvent at an elevated temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution.
Common Causes for Low Yield:
-
Inappropriate Solvent Choice: An ideal solvent should dissolve the compound effectively at high temperatures but poorly at low temperatures. If the compound remains too soluble in the solvent even at low temperatures, a significant amount will be lost in the mother liquor, leading to a poor yield.[1][2]
-
Excessive Solvent Volume: Using too much solvent, even a suitable one, will prevent the product from crystallizing out efficiently upon cooling. The objective is to form a saturated or nearly saturated solution at the solvent's boiling point.[3]
-
Premature Crystallization: Rapid cooling can cause the desired compound to precipitate along with impurities, resulting in a less pure product and what may seem like a lower yield of the pure substance upon analysis.[3]
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can hinder the maximum recovery of the crystalline product.[1]
Troubleshooting and Optimization Strategies:
-
Solvent System Re-evaluation: If you are experiencing low yields, it is crucial to reassess your solvent system. For a polar molecule like this compound, polar solvents are generally a good starting point.[4] However, a single solvent may not provide the optimal solubility profile. A mixed-solvent system can be highly effective.[3] For instance, combining a solvent in which the compound is highly soluble (e.g., ethanol) with one in which it is poorly soluble (e.g., water) allows for fine-tuning the solubility gradient.[5]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude material. This can be achieved by adding the solvent in small portions to the heated crude product until it is fully dissolved.[3]
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This slow cooling process promotes the formation of larger, purer crystals and maximizes the yield.[2]
-
Second Crop Recovery: Before discarding the mother liquor, consider concentrating it to see if a second crop of crystals can be obtained. While these may be less pure, they can be combined with other batches for re-purification.
Question: My this compound remains impure after purification, as indicated by TLC/HPLC analysis. What should I do next?
Answer:
Persistent impurities after an initial purification step are not unusual, particularly if the starting material is highly impure or if the impurities share similar chemical properties with the desired product.
Potential Reasons for Persistent Impurities:
-
Co-crystallization: Impurities with solubility profiles similar to this compound in the chosen recrystallization solvent may co-crystallize with the product.
-
Ineffective Purification Method: Recrystallization alone may not be sufficient to remove all types of impurities. More advanced techniques like column chromatography may be required.[6]
-
Starting Material Contaminants: Impurities can include unreacted starting materials or by-products from the synthesis. For example, in similar quinoline syntheses, isomeric impurities and polymeric byproducts are common.[7]
Troubleshooting and Alternative Purification Strategies:
-
Column Chromatography: This is a powerful technique for separating compounds based on their differing affinities for a stationary phase. For this compound, a silica gel column is typically employed.[6] The choice of the eluent (mobile phase) is critical. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can be used to effectively separate the desired compound from impurities.
-
Acid-Base Extraction: The carboxylic acid group in this compound allows for its separation based on changes in pH.[8][9][10][11][12]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble salt, which will move to the aqueous layer.[8][12]
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure this compound to precipitate.[8]
-
The pure product can then be collected by filtration.
-
-
Re-crystallization with a Different Solvent: If the initial recrystallization was not effective, trying a different solvent or a mixed-solvent system may alter the relative solubilities of the product and impurities, leading to a better separation.
II. Frequently Asked Questions (FAQs)
This section covers broader questions related to the purification of this compound, offering insights into the reasoning behind various procedural choices.
Question: What is the rationale for selecting a specific solvent for the recrystallization of this compound?
Answer:
The choice of a suitable recrystallization solvent is guided by the "like dissolves like" principle and the desired solubility characteristics. This compound is a relatively polar molecule, making polar solvents good initial candidates.[4]
Key Factors for Solvent Selection:
-
Solubility Gradient: The ideal solvent should show a significant difference in the compound's solubility at high and low temperatures. High solubility at the solvent's boiling point and low solubility at cooler temperatures are essential for good recovery.[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Boiling Point: A moderately low boiling point is preferable for easy removal from the final crystals.
-
Impurity Solubility: Impurities should ideally be either highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).
Commonly used solvents for similar aromatic carboxylic acids include ethanol, methanol, acetic acid, and aqueous mixtures of these.[4] Small-scale solvent screening is often the most practical approach to identify the optimal system.
Question: What purity levels can be expected for this compound after a single purification step, and how is purity typically evaluated?
Answer:
The expected purity after one purification step depends on the initial purity of the crude material and the method used.
-
Recrystallization: A well-executed recrystallization can often yield a product with >95% purity.
-
Column Chromatography: This method generally provides a higher degree of purity, often exceeding 98-99%.
-
Acid-Base Extraction: This technique is very effective for removing neutral or basic impurities and can result in a product with high purity (>97%).
Methods for Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in a sample. A single spot suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by comparing the peak area of the product to the total area of all peaks.[13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically lower and broaden the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and help identify and quantify impurities.
Question: How can I remove colored impurities from my crude this compound?
Answer:
Colored impurities are often high-molecular-weight by-products and can be removed using several techniques.
Decolorization Methods:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration is a common and effective method.[2][14] The charcoal adsorbs the colored impurities due to its high surface area.[15] It is important to use a minimal amount of charcoal to avoid adsorbing the desired product. The charcoal is then removed by hot filtration.
-
Recrystallization: In some cases, colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor.
-
Column Chromatography: This method can effectively separate colored impurities if they have a different polarity than the product.
III. Experimental Protocols & Visual Workflows
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution has a noticeable color, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Rinse the crystals with a small amount of cold solvent to wash away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain and save the aqueous layer.
-
Washing: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any residual neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl while stirring until the solution becomes acidic (check with pH paper). The purified this compound will precipitate.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.
Visual Workflow: Purification Method Selection
Caption: Decision tree for selecting a purification method.
Sources
- 1. homework.study.com [homework.study.com]
- 2. ck12.org [ck12.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. columbia.edu [columbia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. conceptsecotech.com [conceptsecotech.com]
- 15. sdlookchem.com [sdlookchem.com]
Technical Support Center: Synthesis of 2-Chloroquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloroquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, is a multi-step process fraught with potential pitfalls, including low yields, competing side reactions, and purification difficulties. A common and effective strategy involves two primary stages:
-
Formation of the Quinolone Core: Synthesis of the precursor, 2-hydroxyquinoline-8-carboxylic acid (which exists in tautomeric equilibrium with quinolin-2(1H)-one-8-carboxylic acid), typically via a cyclization reaction.
-
Chlorination: Conversion of the 2-hydroxy group to the target 2-chloro substituent.
This guide is structured to troubleshoot issues in both of these critical stages, providing not just protocols, but the scientific rationale behind them.
General Synthetic Workflow
The overall strategy is visualized below, highlighting the two key transformations.
Caption: Overall two-stage synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing the quinoline core with an 8-carboxylic acid group?
A1: While classic methods like the Skraup or Doebner-von Miller syntheses are powerful for some quinolines, they often involve harsh acidic conditions and high temperatures that can lead to decarboxylation of the sensitive 8-carboxylic acid group.[2][3] The Conrad-Limpach-Knorr synthesis is generally more suitable.[4][5] It involves the reaction of an aniline (like anthranilic acid or its ester) with a β-ketoester. By controlling the temperature, you can favor the formation of the desired 4-quinolone or 2-quinolone. For 2-hydroxyquinoline-8-carboxylic acid, reacting an anthranilic acid derivative with a suitable β-ketoester followed by thermal cyclization is a robust approach.
Q2: My final product is difficult to purify. What are the likely impurities?
A2: Impurities often stem from incomplete reactions or side products. Key culprits include:
-
Unreacted 2-hydroxyquinoline-8-carboxylic acid: From the chlorination step not going to completion.
-
Polymeric tars: Particularly if using harsh conditions like in a Skraup synthesis.[2]
-
Isomeric products: If the cyclization step is not well-controlled, you may form other quinolone isomers.
-
Hydrolyzed product: The 2-chloro group can be hydrolyzed back to the 2-hydroxy group during workup or purification if conditions are not anhydrous.[6]
-
Acid chloride derivatives: The chlorinating agent (e.g., POCl₃) can react with the carboxylic acid group, leading to complex mixtures after aqueous workup.
Q3: Can I perform a direct chlorination on the quinoline-8-carboxylic acid backbone to install the 2-chloro group?
A3: Direct chlorination of a quinoline ring typically occurs on the benzene portion of the scaffold, favoring positions 5 and 8, especially under acidic conditions.[7] To specifically and efficiently introduce a chlorine atom at the 2-position, the most reliable method is a substitution reaction on a pre-formed 2-hydroxyquinoline (2-quinolone) precursor.
Troubleshooting Guide 1: Synthesis of 2-Hydroxyquinoline-8-carboxylic Acid
This stage is critical for the overall yield. The primary challenges are ensuring complete cyclization and avoiding degradation of the carboxylic acid functionality.
Problem 1: Low or No Yield of the Cyclized Quinolone Product
Q: I'm reacting anthranilic acid with ethyl acetoacetate but getting very low yields of the desired 2-hydroxyquinoline-8-carboxylic acid after heating. What's going wrong?
A: This is a common issue often related to reaction equilibrium, incorrect cyclization temperature, or competing side reactions.
Possible Causes & Solutions:
-
Incomplete Initial Condensation: The first step is the formation of a β-amino acrylate intermediate. This reaction is often reversible.
-
Solution: Ensure the removal of water formed during the initial condensation. If running the reaction in a solvent like toluene or xylene, using a Dean-Stark apparatus can effectively drive the reaction forward.
-
-
Incorrect Thermal Cyclization Conditions: The cyclization of the intermediate to form the quinolone ring requires high temperatures, but excessive heat can cause decomposition or decarboxylation.
-
Solution: The cyclization is typically performed neat or in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) at temperatures between 240-260 °C. Monitor the reaction by TLC to find the optimal balance between reaction time and decomposition. A lower temperature for a longer duration is often better than a very high temperature for a short period.
-
-
Premature Decarboxylation: The carboxylic acid group is sensitive to the high temperatures required for cyclization.
-
Solution A (Ester Protection): A superior strategy is to start with an ester of anthranilic acid (e.g., methyl anthranilate). This protects the acid functionality. You will synthesize the corresponding ester of 2-hydroxyquinoline-8-carboxylic acid, which is generally more stable under thermal conditions. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step under controlled basic conditions.
-
Solution B (Catalyst): The use of a catalyst like polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures, but compatibility with the substrate must be verified to avoid charring.[8]
-
Optimized Protocol: Ester-Protected Conrad-Limpach Synthesis
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine methyl anthranilate (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.02 eq). Reflux the mixture for 4-6 hours until the theoretical amount of water is collected.
-
Solvent Removal: Remove the toluene under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture in a sand bath to 250 °C. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Isolation: Allow the reaction to cool. The product often precipitates. Dilute with hexane to facilitate precipitation, then filter the solid. Wash with hexane and ether to remove the solvent. The product is the methyl ester of 2-hydroxyquinoline-8-carboxylic acid.
-
Hydrolysis: The crude ester can be hydrolyzed by refluxing with aqueous NaOH (2.0 M) or LiOH in a THF/water mixture until the reaction is complete. Acidify the cooled solution with HCl to precipitate the final product, 2-hydroxyquinoline-8-carboxylic acid.
Troubleshooting Flowchart: Low Quinolone Yield
Caption: Decision tree for troubleshooting low yields in Stage 1.
Troubleshooting Guide 2: Chlorination of 2-Hydroxyquinoline-8-carboxylic Acid
The conversion of the 2-quinolone to the 2-chloroquinoline is an essential activation step. The challenge lies in achieving full conversion without affecting the carboxylic acid.
Problem 2: Incomplete Chlorination and/or Complex Product Mixture
Q: I refluxed my 2-hydroxyquinoline-8-carboxylic acid in phosphorus oxychloride (POCl₃), but after workup, my NMR shows a mix of starting material and product, plus some unidentifiable peaks. How can I improve this?
A: This is a classic problem where the highly reactive chlorinating agent interacts with both functional groups on your molecule.
Possible Causes & Solutions:
-
Reaction with the Carboxylic Acid: POCl₃ is a strong dehydrating and chlorinating agent that can react with the carboxylic acid to form an acyl chloride. This acyl chloride is reactive and can lead to side products during aqueous workup (hydrolyzing back to the acid, or other reactions).
-
Solution (Recommended): Use the ester of 2-hydroxyquinoline-8-carboxylic acid from the previous step directly in the chlorination reaction. Esters are far less reactive towards POCl₃ than carboxylic acids. After successful chlorination of the 2-hydroxy group, the ester can be hydrolyzed to yield the final product with much higher purity.
-
-
Insufficient Reagent or Reaction Time: The conversion of the 2-quinolone to the 2-chloro derivative may be slow.
-
Solution: Use POCl₃ as both the reagent and the solvent to ensure a high concentration. The reaction often requires reflux temperatures. Adding a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction, but check for compatibility. Monitor the reaction by TLC until all starting material is consumed.
-
-
Difficult Workup: The workup procedure is critical. Pouring the reaction mixture directly into water is highly exothermic and can lead to hydrolysis of the desired 2-chloro product back to the starting material.
-
Solution: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure (use a trap!). Cautiously pour the cooled, concentrated residue onto crushed ice with vigorous stirring. The product should precipitate. Basify the cold aqueous solution very carefully with ammonia or sodium carbonate to neutralize the acid and precipitate any remaining product.
-
Mechanism of Chlorination
The 2-hydroxyquinoline exists in tautomeric equilibrium with the 2-quinolone form. The quinolone oxygen attacks the phosphorus atom of POCl₃, leading to a phosphate ester intermediate. Subsequent attack by a chloride ion at the C2 position, followed by elimination, yields the 2-chloroquinoline product.
Caption: Simplified mechanism for the chlorination of a 2-quinolone.
Comparative Chlorination Strategies
| Strategy | Starting Material | Pros | Cons | Recommended |
| Direct Chlorination | 2-Hydroxyquinoline-8-carboxylic acid | Fewer steps | - High risk of side reaction at COOH group- Complex purification- Lower yield | No |
| Protect-Chlorinate-Deprotect | 2-Hydroxyquinoline-8-carboxylic acid ester | - Clean reaction, minimal side products- High yield of chlorination step- Easier purification | - Two extra steps (protection/deprotection) | Yes |
Recommended Protocol: Chlorination of the Ester Precursor
-
Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, suspend the methyl 2-hydroxyquinoline-8-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Heating: Gently reflux the mixture for 2-4 hours. Monitor the reaction's completion by TLC (a new, less polar spot should appear, and the starting material spot should vanish).
-
Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ under high vacuum.
-
Workup: Place the flask in an ice bath. Slowly and cautiously pour the viscous residue onto a stirred mixture of crushed ice and ethyl acetate.
-
Neutralization: Once all the residue is quenched, slowly add a saturated solution of sodium bicarbonate or dilute ammonia until the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-chloroquinoline-8-carboxylate.
-
Final Hydrolysis: Hydrolyze the crude ester using LiOH in a THF/water mixture at room temperature. After completion, acidify with 1M HCl to precipitate the final, pure this compound. Filter and dry.
By following these troubleshooting guides and optimized protocols, researchers can significantly improve the yield and purity of this compound, overcoming the common hurdles associated with this challenging synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
- BenchChem. (2025).
- Hamid, K., et al. (n.d.).
- Google Patents. (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. (2024). Quinoline. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2021). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]
-
Zhou, X.-Y., & Chen, X. (2021). Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry, 18(8), 625-633. [Link]
Sources
- 1. CN112174887A - Method for preparing 8-quinoline carboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pjsir.org [pjsir.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
troubleshooting guide for Friedländer annulation in quinoline synthesis
Welcome to the technical support center for the Friedländer Annulation. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline scaffolds. Quinolines are a vital class of heterocyclic compounds, forming the core of numerous natural products and pharmaceuticals.[1][2] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct methods for their preparation.[3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format, grounded in mechanistic principles to help you diagnose and resolve common experimental challenges.
Core Principles: The Friedländer Annulation Mechanism
Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via a sequence of condensation and cyclization steps, which can be catalyzed by either acids or bases.[4][5] The generally accepted pathway involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.
Caption: Generalized mechanism of the Friedländer annulation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Friedländer synthesis.
Q1: My reaction is resulting in a very low yield or has failed completely. What are the most common culprits?
A low or zero yield is a frequent problem, often stemming from a few key areas. Before making drastic changes, systematically evaluate your reaction setup. Harsh reaction conditions, such as excessively high temperatures or overly strong acids/bases, can lead to the degradation of starting materials or the desired product.[6]
Systematic Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields.
Common factors contributing to low yields include:
-
Suboptimal Catalyst: The choice of acid or base catalyst is highly substrate-dependent. An inappropriate catalyst will result in low conversion.[6][7]
-
Incorrect Temperature: The reaction often requires heat, but excessive temperatures can cause decomposition. Conversely, too low a temperature will result in an impractically slow reaction rate.[6][8]
-
Poor Substrate Reactivity: Significant steric hindrance or strong electron-withdrawing groups on the aromatic ring can deactivate the substrates, slowing the reaction considerably.[7][9]
-
Competing Side Reactions: The most common side reaction is the self-condensation of the ketone partner, particularly under basic conditions, which consumes the starting material.[7]
Q2: How can I optimize my reaction conditions to improve yield?
Optimization is a multifactorial process involving the catalyst, solvent, and temperature. Modern approaches often favor milder conditions over the classical high-temperature methods to improve selectivity and yield.[5][10]
Catalyst Selection: The catalyst is the most critical variable. While classic conditions use strong acids or bases, a wide array of milder and more efficient systems have been developed.[3][11]
| Catalyst Type | Examples | Typical Conditions | Pros & Cons |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | Reflux in Toluene/DCM; Solvent-free | Pros: Inexpensive, widely applicable. Cons: Can be harsh, leading to side reactions.[7][12] |
| Bases | KOH, NaOH, KOtBu, Piperidine | Reflux in EtOH/aq. solution | Pros: Effective for reactive substrates. Cons: Promotes ketone self-condensation.[7][13] |
| Lewis Acids | ZnCl₂, In(OTf)₃, Yb(OTf)₃, FeCl₃ | 60-120°C, often solvent-free | Pros: High efficiency, can improve selectivity. In(OTf)₃ is particularly effective.[14][15][16] Cons: Can be moisture-sensitive, higher cost. |
| Heterogeneous | SiO₂ nanoparticles, Nafion, Amberlyst-15, Fe₃O₄@SiO₂-SO₃H | 80-110°C, often MW or solvent-free | Pros: Easy removal/recycling, environmentally benign.[17][18] Cons: May require specific conditions (e.g., microwave). |
| Other Mild Catalysts | Molecular Iodine (I₂) | 80-100°C, neat or in solvent | Pros: Very efficient, mild, simple workup.[6][12] Cons: Requires quenching post-reaction. |
Solvent and Temperature: The choice of solvent depends heavily on the catalyst and substrates.
-
Acidic Conditions: Polar aprotic solvents like dichloromethane (DCM) are common.[5]
-
Basic Conditions: Non-polar solvents like toluene or alcohols are often used.[5]
-
Solvent-Free: Many modern protocols, especially with Lewis acids or under microwave irradiation, are performed neat (solvent-free), which can accelerate the reaction and simplify purification.[7][10]
-
Green Solvents: Water has been successfully used as a solvent, sometimes eliminating the need for a catalyst entirely.[8][19]
Recommendation: Start by screening catalysts. Molecular iodine or a robust Lewis acid like In(OTf)₃ are excellent starting points for optimization due to their high efficiency and milder conditions compared to traditional methods.[12][14]
Q3: I'm observing significant side-product formation. What is happening and how can I stop it?
The primary culprit is almost always the aldol self-condensation of the α-methylene ketone, especially under basic catalysis.[5][7] This side reaction consumes your ketone starting material, directly reducing the yield of the desired quinoline.
Mitigation Strategies:
-
Switch Catalyst Type: If you are using a base (e.g., KOH, KOtBu), switch to an acid catalyst (p-TsOH) or a Lewis acid (ZnCl₂). Acidic conditions are less likely to promote ketone self-condensation.[8]
-
Use Milder Conditions: High temperatures can accelerate side reactions. Employing a more active, modern catalyst allows for lower reaction temperatures, increasing selectivity for the Friedländer pathway.[6]
-
Modify the Substrate: To completely avoid aldol side reactions, the imine analog of the o-aminoaryl ketone can be used instead. This modification blocks the pathway for self-condensation.[5]
In some complex systems, unexpected rearrangements or alternative cyclization pathways can occur.[20] If you observe unexpected products, detailed structural elucidation (NMR, MS) is required to diagnose the alternative reaction pathway.
Q4: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I control the regioselectivity?
This is a classic challenge in Friedländer synthesis.[5][7] When an unsymmetrical ketone (e.g., 2-pentanone) is used, the initial aldol condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline regioisomers.
Control Strategies:
-
Use a Directing Group: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction to a single pathway.[5][6]
-
Catalyst Control: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or the use of certain ionic liquids have been shown to favor the formation of a single product.[5][6]
-
Slow Addition: In some cases, slow addition of the ketone to the reaction mixture at an elevated temperature has been shown to improve regioselectivity.[21]
Key Experimental Protocols
Protocol 1: General Procedure using p-Toluenesulfonic Acid (p-TsOH)
This protocol outlines a classic acid-catalyzed approach.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone/aldehyde (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol, 10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, 10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction may take several hours (4-24 h).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild, Iodine-Catalyzed Solvent-Free Synthesis
This protocol uses molecular iodine, a highly efficient and mild catalyst.[6][10]
-
Reactant Setup: In a round-bottom flask, combine the 2-aminoaryl ketone/aldehyde (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Heat the neat (solvent-free) mixture in an oil bath at 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC. These reactions are often complete within 1-3 hours.
-
Work-up: After cooling to room temperature, dissolve the reaction mixture in ethyl acetate. Wash thoroughly with a saturated aqueous solution of Na₂S₂O₃ to remove all traces of iodine (the purple/brown color will disappear). Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product, which can be further purified if necessary.[10]
References
- Pasha, M. A. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Mini-Reviews in Organic Chemistry, 14.
- Avila-Salas, F., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemistry & Biodiversity.
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39, 9824-9833. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (NIH). Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2015). PubMed Central (NIH). Retrieved from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
-
Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2012). ResearchGate. Retrieved from [Link]
-
Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Issa, D., et al. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. Retrieved from [Link]
-
An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. (2011). ResearchGate. Retrieved from [Link]
-
Friedländer Synthesis: Mechanism. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scilit.com [scilit.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in the synthesis of substituted quinolines. Our focus is to move beyond mere procedural steps, offering insights into the underlying mechanisms to empower you to make informed decisions in your experimental designs.
The Challenge of Regioselectivity in Quinoline Synthesis
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold present in a wide array of therapeutic agents.[1] However, many classical and modern synthetic routes can yield mixtures of regioisomers, particularly when employing unsymmetrical starting materials. This lack of regioselectivity not only reduces the yield of the desired product but also necessitates challenging and often costly purification steps. This guide will dissect the factors governing regioselectivity in key named reactions and provide actionable strategies to steer your reactions toward the intended isomer.
Friedländer Synthesis: Navigating Reactions with Unsymmetrical Ketones
The Friedländer synthesis, a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for quinoline construction.[2][3][4] However, when an unsymmetrical ketone is used, the potential for two different enolate intermediates introduces a significant regioselectivity challenge, often leading to a mixture of products.[3][5][6]
Frequently Asked Questions (FAQs): Friedländer Synthesis
Q1: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the reaction to favor one isomer?
A1: This is a common and critical issue. The regiochemical outcome is dictated by which α-methylene group of the ketone preferentially condenses with the 2-aminoaryl carbonyl group. Control can be exerted primarily through catalyst selection and reaction conditions.[5][7]
-
Catalyst Control is Key: Standard acid or base catalysis often provides poor selectivity.[2] A highly effective strategy is the use of cyclic secondary amine catalysts, such as pyrrolidine and its derivatives.[5][8] These catalysts favor the formation of the kinetic (less substituted) enamine intermediate, which then directs the cyclization to produce the 2-substituted quinoline with high regioselectivity.[5][7]
-
Ionic Liquids for Regiospecificity: Certain ionic liquids, like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), have been demonstrated to promote regiospecific synthesis.[5]
Q2: Beyond the catalyst, what other parameters can I adjust to improve regioselectivity?
A2: Temperature and the rate of ketone addition are crucial variables, especially in amine-catalyzed reactions.[5][7]
-
Temperature Effects: Higher temperatures can sometimes favor the formation of the more thermodynamically stable product.[7]
-
Rate of Addition: Slow, controlled addition of the unsymmetrical ketone can maintain its concentration at a low level. This can favor the formation of the kinetic enamine, thereby enhancing selectivity for the 2-substituted quinoline.[7][8]
Q3: Are there methods to guarantee the formation of a single regioisomer?
A3: Yes, a directing group strategy offers a robust solution. By introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone, you can effectively block one of the reaction pathways, leading to the formation of a single regioisomeric product.[2][5][7] This approach, however, necessitates the additional synthetic steps of introducing and potentially removing the directing group.
Troubleshooting Protocol: Improving Regioselectivity in Friedländer Synthesis
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Mixture of 2- and 4-substituted quinolines | Use of an unsymmetrical ketone with non-selective acid/base catalysis. | 1. Switch to an Amine Catalyst: Employ a cyclic secondary amine catalyst like pyrrolidine to favor the kinetic enamine. 2. Implement Slow Addition: Add the unsymmetrical ketone dropwise to the reaction mixture. 3. Optimize Temperature: Experiment with a range of temperatures to determine the optimal conditions for your specific substrates. |
| Low Yield and Complex Product Mixture | Side reactions, such as aldol condensation of the ketone. | 1. Use an Imine Analog: Consider using the imine analog of the o-aminoaryl aldehyde/ketone to prevent self-condensation of the ketone starting material, especially under basic conditions.[2] 2. Explore Microwave-Assisted Synthesis: Microwave irradiation can offer rapid and uniform heating, which may improve yields and, in some cases, regioselectivity.[5] |
Decision Workflow for Friedländer Synthesis
Caption: Troubleshooting workflow for Friedländer synthesis.
Combes Synthesis: Managing Steric and Electronic Influences
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] When an unsymmetrical β-diketone is employed, the initial condensation can occur at either of the two carbonyl groups, leading to the formation of regioisomeric quinoline products.[11] The regioselectivity is a delicate balance of both steric and electronic factors of the substituents on both reactants.[11][12]
Frequently Asked Questions (FAQs): Combes Synthesis
Q1: How do substituents on the aniline and β-diketone influence which regioisomer is formed?
A1: The interplay of substituent effects is the primary determinant of regioselectivity in the Combes synthesis.[12]
-
Steric Effects: Increasing the steric bulk of a substituent on the β-diketone can hinder the approach of the aniline to the adjacent carbonyl group. This will favor condensation at the less sterically encumbered carbonyl, leading to the formation of the 2-substituted quinoline.[11][12]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is also a critical factor. For instance, in the synthesis of trifluoromethylquinolines, it has been observed that electron-donating methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines. Conversely, anilines bearing electron-withdrawing chloro- or fluoro-substituents predominantly yield the 4-CF₃ regioisomer.[12][13]
Q2: Can the choice of acid catalyst affect the regiochemical outcome?
A2: Absolutely. While concentrated sulfuric acid is traditionally used, alternative acid catalysts can offer improved results.[10][12] A mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE), has been shown to be a more effective dehydrating agent and can influence the regioselectivity of the cyclization step.[11][12][13]
Troubleshooting Protocol: Enhancing Regioselectivity in Combes Synthesis
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of a mixture of 2- and 4-substituted quinolines | Competing condensation at the two carbonyls of an unsymmetrical β-diketone. | 1. Analyze and Modify Steric Hindrance: If possible, increase the steric bulk on the β-diketone to direct the reaction towards the 2-substituted product. 2. Consider Electronic Effects: Select aniline substituents that are known to favor the desired regioisomer. 3. Experiment with the Acid Catalyst: Evaluate the use of a PPA/alcohol mixture as an alternative to sulfuric acid. |
| Low yield and/or decomposition | Harsh reaction conditions. | 1. Optimize Reaction Temperature: Carefully control the temperature to avoid side reactions and decomposition. 2. Explore Alternative Catalysts: Investigate milder acid catalysts that may promote the reaction without causing degradation. |
Logical Flow for Combes Synthesis Optimization
Caption: Decision process for Combes synthesis optimization.
Doebner-von Miller and Skraup Syntheses: Overcoming Classic Challenges
The Doebner-von Miller reaction, an extension of the Skraup synthesis, typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[14][15] A significant challenge in these reactions is not only the often violent and exothermic nature but also controlling regioselectivity, especially with substituted anilines.[3][16][17]
Frequently Asked Questions (FAQs): Doebner-von Miller & Skraup Syntheses
Q1: The standard Doebner-von Miller reaction yields the 2-substituted quinoline. Is it possible to reverse this regioselectivity to obtain the 4-substituted product?
A1: Yes, a reversal of the typical regioselectivity is achievable. The standard reaction is believed to proceed through a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[18] To favor the 4-substituted quinoline, a key modification is to use γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[18][19][20] This combination promotes a 1,2-addition mechanism, leading to the desired reversal of regiochemistry.[18][19]
Q2: My Doebner-von Miller reaction is suffering from low yields due to extensive polymerization of the α,β-unsaturated carbonyl starting material. How can this be prevented?
A2: Polymerization under strong acid catalysis is a major side reaction that significantly reduces yields.[19][21]
-
Employ a Biphasic Reaction Medium: One of the most effective solutions is to use a two-phase system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its propensity to polymerize is drastically reduced.[13][19][21]
-
Slow Addition of Reactants: A slow, portion-wise addition of the carbonyl compound to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation and polymerization.[19]
Q3: The Skraup synthesis is notoriously exothermic and difficult to control. What are the best practices for ensuring a safe and high-yielding reaction?
A3: Safety and control are paramount in the Skraup synthesis.
-
Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to tame the violent nature of the reaction.[17][22]
-
Strict Temperature Control: The slow and careful addition of concentrated sulfuric acid with efficient stirring and external cooling is essential to prevent the reaction from overheating, which can lead to decomposition and the formation of tar.[22]
Troubleshooting Protocol: Doebner-von Miller & Skraup Syntheses
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Undesired 2-substituted quinoline in Doebner-von Miller | Standard reaction conditions favoring 1,4-addition. | 1. Reverse the Regioselectivity: Use γ-aryl-β,γ-unsaturated α-ketoesters with TFA to promote 1,2-addition.[18][19] |
| Low yield and significant polymer formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl. | 1. Implement a Biphasic System: Sequester the carbonyl compound in an organic phase.[19][21] 2. Slow Reactant Addition: Add the carbonyl compound dropwise.[19] |
| Violent, uncontrolled Skraup reaction | Highly exothermic nature of the reaction. | 1. Add a Moderator: Use ferrous sulfate (FeSO₄).[22] 2. Maintain Strict Temperature Control: Use an ice bath and slow addition of acid.[22] |
Modern Methods: Leveraging C-H Activation for Regiocontrol
Recent advances in organic synthesis have introduced powerful methods for constructing quinolines that offer excellent regioselectivity. Transition-metal-catalyzed C-H activation and functionalization strategies have emerged as particularly valuable.[1]
Frequently Asked Questions (FAQs): Modern C-H Functionalization
Q1: How can I achieve regioselective functionalization of a pre-formed quinoline ring at a specific position?
A1: Directing groups are the key to controlling regioselectivity in C-H functionalization. The quinoline N-oxide is a commonly used and effective directing group. While palladium catalysis on quinoline N-oxides often favors functionalization at the C2 position, reaction conditions can be tuned to achieve high selectivity for the C8 position.[23] This switch in selectivity is highly dependent on the choice of the palladium source, additives, and the solvent system.[23] For example, a ligand-free palladium catalyst in a solvent system of acetic acid and water can promote C8 arylation with high selectivity.[23]
Q2: Are there modern methods that build the quinoline ring with inherent regioselectivity?
A2: Yes, several modern catalytic systems provide access to substituted quinolines with high regiocontrol from the outset.
-
Rhodium-catalyzed Cyclization: The cyclization of aniline derivatives with alkynyl esters, catalyzed by rhodium, offers a regioselective route to quinoline carboxylates.[1]
-
Cobalt-catalyzed C-H Activation: Cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes is a highly efficient and regioselective method for the direct synthesis of a broad range of quinolines.[24]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - Scilit. Available at: [Link]
-
Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. Available at: [Link]
-
Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. Available at: [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples #education #chemistry. Available at: [Link]
-
Doebner-Miller reaction - chemeurope.com. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. iipseries.org [iipseries.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 15. Doebner-Miller_reaction [chemeurope.com]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Quinoline synthesis [organic-chemistry.org]
preventing decomposition of 2-Chloroquinoline-8-carboxylic acid during reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of reactive intermediates like 2-Chloroquinoline-8-carboxylic acid is crucial for advancing research in medicinal chemistry and materials science. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of this valuable substrate during your critical reactions.
Understanding the Instability of this compound
This compound is a bifunctional molecule with two primary points of reactivity that can also be sources of instability: the chloro group at the 2-position and the carboxylic acid at the 8-position. Decomposition typically proceeds via two main pathways:
-
Hydrolysis: The electron-withdrawing nature of the quinoline ring makes the C2-Cl bond susceptible to nucleophilic substitution, particularly by water or other nucleophiles. Under acidic conditions, protonation of the quinoline nitrogen further activates the ring towards nucleophilic attack, accelerating the hydrolysis of the chloro group to form 2-hydroxyquinoline-8-carboxylic acid (a quinolone).[1][2][3]
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety is a common thermal decomposition pathway for many aromatic carboxylic acids, including quinoline-based systems.[4][5] This process can be accelerated by high temperatures and extreme pH conditions.
Understanding these competing pathways is the first step toward designing robust experimental protocols.
Troubleshooting Guide: Addressing In-Reaction Decomposition
Encountering unexpected results is a common part of research. This section addresses specific experimental issues, linking them to potential decomposition pathways and offering targeted solutions.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| QC-S01: Appearance of a new, more polar spot on TLC/LC-MS, often with a mass increase of ~18 amu (loss of Cl, gain of OH). | Hydrolysis of the 2-chloro group. This is highly likely if your reaction is run in protic solvents (water, alcohols), uses aqueous acids/bases, or if reagents were not properly dried.[1][3][6][7] | 1. Rigorously Exclude Water: Use anhydrous solvents and reagents. Dry glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress. 2. Use Non-Aqueous Acids/Bases: If a proton source is required, consider HCl in dioxane. For bases, use non-nucleophilic, anhydrous options like K₃PO₄ or Cs₂CO₃.[8] 3. Lower Reaction Temperature: Hydrolysis is kinetically driven and often accelerated by heat.[3] |
| QC-S02: Gas evolution (bubbling) observed upon heating, and LC-MS/NMR shows a product with a mass decrease of ~44 amu (loss of CO₂). | Thermal Decarboxylation. The molecule is losing the carboxylic acid group. This is common in high-temperature reactions (>100-120 °C) or during prolonged heating.[4][5] | 1. Optimize Reaction Temperature: Determine the minimum temperature required for your desired transformation by monitoring reaction progress closely. 2. Consider Alternative Activation: For reactions involving the carboxylic acid (e.g., amide coupling), use chemical activation methods (HATU, HOBt, EDC) at lower temperatures (0 °C to RT) instead of converting to an acid chloride with heat. 3. Microwave Irradiation: This can sometimes shorten reaction times, reducing the total time the substrate is exposed to high temperatures.[8] |
| QC-S03: In a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), a significant amount of dechlorinated byproduct (quinoline-8-carboxylic acid) is formed. | Reductive Dehalogenation. This is a common side reaction in palladium-catalyzed couplings. It can be promoted by certain ligands, strong bases (especially alkoxides), or hydride-donating solvents.[8] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that favor reductive elimination (the desired step) over competing pathways.[8] 2. Base Selection: Avoid strong alkoxide bases like NaOtBu. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often superior choices for minimizing dehalogenation.[8] 3. Solvent Choice: Use aprotic, non-coordinating solvents like toluene or 1,4-dioxane. Avoid protic solvents or those that can act as hydride donors. |
| QC-S04: Reaction mixture turns dark brown or black, resulting in a complex mixture and low yield of the desired product. | General Ring Degradation. This can occur under harsh conditions, such as the use of strong, concentrated acids or oxidants, particularly at elevated temperatures.[3] | 1. Use Milder Reagents: Opt for weaker acids (e.g., acetic acid) or buffer the system if possible.[3] 2. Control Exotherms: Add reagents slowly, especially at the start of a reaction, and use an ice bath to control any initial exotherm. 3. Limit Exposure Time: Minimize the duration of any harsh steps in your synthetic sequence. |
Visualizing the Decomposition Pathways
The following diagram illustrates the two primary routes of degradation for this compound.
Caption: Primary degradation routes for the target molecule.
Frequently Asked Questions (FAQs)
Proactive measures are key to success. This section provides answers to common questions regarding the handling, storage, and reaction design for this compound.
Q1: What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (argon or nitrogen) is recommended to protect it from atmospheric moisture and oxidative degradation.
Q2: I need to perform a Suzuki-Miyaura coupling. What is a good starting protocol to minimize decomposition?
A robust starting point would be to use a modern palladium precatalyst system designed for challenging substrates. The combination of a suitable catalyst, base, and solvent is critical.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a weak inorganic base like K₃PO₄ (3.0 equiv.).
-
Catalyst: Add the palladium catalyst system. A combination of Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos or XPhos (4-5 mol%) is a reliable choice.[8]
-
Solvent: Add anhydrous 1,4-dioxane or toluene.
-
Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues before proceeding with purification.
Decision Workflow for Reaction Optimization
Use this workflow to troubleshoot and optimize your reaction conditions when decomposition is suspected.
Caption: A logical workflow for troubleshooting reactions.
References
- Wang, M-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G-J-S. (n.d.). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
- HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry (RSC Publishing). (n.d.).
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). (n.d.).
- Wang, M-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G-J-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). (2024).
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res., 9(2), 216-230. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19.
- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3024.
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions.
- BenchChem. (2025). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
Sources
- 1. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. The quinoline scaffold is a cornerstone in medicinal chemistry, and achieving its efficient synthesis is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Foundational Principles: Quinoline Synthesis and the Role of Catalysis
The synthesis of the quinoline ring system can be accomplished through several classic named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1][2] The efficiency, selectivity, and environmental impact of these methods are profoundly influenced by the choice of catalyst. Catalysts function by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate and often influencing which products are formed.
Catalysts for quinoline synthesis can be broadly categorized, and understanding these categories is the first step in making an informed selection.
-
Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Brønsted acids like TfOH, Lewis acids like FeCl₃, or transition metal complexes like Pd(OAc)₂). They are often highly active and selective but can be difficult to separate from the reaction mixture.[3][4]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (e.g., solid catalysts in a liquid-phase reaction). This category includes metal oxides, metals on a solid support (like palladium on carbon), and modern nanocatalysts.[3][5] Their primary advantage is ease of separation and potential for recyclability.[6]
-
Photocatalysts: These catalysts are activated by light and can enable reactions under mild, ambient conditions, often promoting green chemistry principles.[3][7]
The choice between these depends on the specific chemical transformation, desired purity, scalability, and sustainability goals of the synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q: My Friedländer annulation using a 2-aminobenzaldehyde and a ketone is resulting in a low yield of the desired quinoline. What catalytic factors should I investigate?
A: A low yield in the Friedländer synthesis, which is fundamentally an acid or base-catalyzed aldol-type condensation followed by cyclization and dehydration, points to several potential catalytic issues.[1]
-
Inappropriate Catalyst Strength: The reaction requires a delicate balance. An acid catalyst that is too weak may not efficiently promote the initial condensation, while one that is too strong can lead to side reactions or degradation of starting materials. Conversely, a base catalyst must be strong enough to deprotonate the α-carbon of the ketone but not so strong as to promote self-condensation of the aldehyde or ketone.
-
Insufficient Catalyst Loading: The catalyst might be consumed by impurities or may not be present in a sufficient amount to turn over the reactants effectively.
-
Troubleshooting Step: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% and 10 mol%) and monitor the yield. An optimal loading will maximize yield without significantly increasing cost or downstream purification challenges.
-
-
Catalyst Poisoning: Your starting materials or solvent may contain impurities (e.g., water, nucleophiles) that bind to the active site of the catalyst and inhibit its function. This is particularly relevant for sensitive transition-metal catalysts.
-
Troubleshooting Step: Ensure your reactants and solvent are rigorously purified and dried. If catalyst poisoning is suspected, consider adding a sacrificial agent or switching to a more robust catalyst system, such as a well-supported heterogeneous catalyst.
-
Issue 2: Poor Regioselectivity
Q: I am attempting a Combes synthesis with an unsymmetrical 1,3-dicarbonyl compound and am getting a mixture of quinoline isomers. How can catalyst selection improve regioselectivity?
A: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[1] When the diketone is unsymmetrical, the initial condensation can occur at either carbonyl group, and the subsequent cyclization can lead to two different regioisomers. The catalyst plays a pivotal role in directing this selectivity.
-
Steric Hindrance: Bulky catalysts can sterically direct the reaction towards the less hindered carbonyl group of the diketone. Polyphosphoric acid (PPA) is often more effective than sulfuric acid (H₂SO₄) in this regard, as its polymeric nature can create a more sterically demanding environment for the cyclization step.
-
Mechanism Control: The choice of a strong Brønsted acid like sulfuric acid typically favors cyclization at the more nucleophilic position of the intermediate enamine, which is governed by the electronic effects of the substituents on the aniline and diketone.[1]
-
Troubleshooting Step: First, switch from H₂SO₄ to PPA and observe the effect on the isomer ratio. If selectivity is still poor, consider a milder Lewis acid catalyst that may offer different coordination chemistry and thus a different regiochemical outcome.
-
Issue 3: Catalyst Deactivation and Poor Reusability
Q: My heterogeneous nanocatalyst (e.g., Fe₃O₄ NPs) shows excellent activity in the first run but loses significant efficacy upon recovery and reuse. What is causing this deactivation?
A: This is a common challenge with heterogeneous catalysts. The loss of activity can be attributed to several factors, particularly with nanocatalysts which, despite their high surface area, can be sensitive.[5]
-
Leaching of Active Species: The active catalytic species may be weakly bound to the support and can leach into the reaction medium, especially under harsh conditions (high temperature or strongly acidic/basic media). This effectively turns your heterogeneous catalyst into a non-reusable homogeneous one.
-
Surface Fouling (Coking): Polymeric or tar-like byproducts can deposit on the active sites of the catalyst surface, blocking access for new reactant molecules.
-
Sintering or Agglomeration: At high temperatures, nanoparticles can agglomerate, reducing the available surface area and thus the number of active sites.
-
Troubleshooting Protocol:
-
Step 1 (Verify Leaching): After the first run, filter off the catalyst. Add fresh starting materials to the filtrate and continue the reaction. If a reaction occurs, leaching is confirmed.
-
Step 2 (Optimize Conditions): Reduce the reaction temperature and pressure. A milder environment can preserve the catalyst's integrity.
-
Step 3 (Improve Recovery): Ensure your recovery process is gentle. For magnetic nanoparticles like Fe₃O₄, use an external magnet for separation.[6] Avoid harsh centrifugation or washing with solvents that could strip the active material. Some studies show a slight, gradual decrease in yield over several cycles is normal.[5][6]
-
Step 4 (Consider a More Robust Support): If leaching persists, consider a catalyst with the active species covalently bonded to a more stable support (e.g., silica or doped carbon).[6]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I decide between a homogeneous and a heterogeneous catalyst for a new quinoline synthesis?
A: The choice involves a trade-off between activity, selectivity, and practicality.
-
Choose Homogeneous when: High selectivity and activity are critical, especially for complex molecules requiring fine-tuning of the catalyst's electronic and steric properties (e.g., through ligand modification in transition metal catalysis). This is often preferred during initial discovery and small-scale synthesis.
-
Choose Heterogeneous when: Scalability, catalyst recycling, and process simplification are the primary goals. If your reaction can be effectively catalyzed by a solid-phase catalyst, it will almost always be more economical and environmentally friendly on an industrial scale.[5]
Catalyst Selection Workflow
Here is a decision-making workflow to guide your initial catalyst selection process.
Caption: A decision tree for initial catalyst selection in quinoline synthesis.
Q2: What are the most promising "green" catalyst options for quinoline synthesis?
A: Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. Several catalytic strategies align with these goals:
-
Nanocatalysts: Offer high efficiency and are often designed for easy recovery (e.g., magnetic separation) and reuse, minimizing waste.[5][6]
-
Photocatalysts: Using visible light to drive reactions at room temperature significantly reduces energy consumption compared to traditional high-temperature methods.[3]
-
Catalysis in Green Solvents: Employing catalysts that are effective in water or other benign solvents instead of volatile organic compounds (VOCs) is a key green approach.[4]
-
Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium and rhodium to catalysts based on iron, copper, or cobalt reduces cost and environmental concerns associated with rare metal mining.[3][7]
Q3: My reaction involves a transition-metal-catalyzed C-H activation/annulation. What does the catalytic cycle typically look like?
A: While specific mechanisms vary, a general catalytic cycle for a transition-metal (TM) catalyzed annulation to form a quinoline often involves these key steps:
Generalized Transition-Metal Catalytic Cycle
Caption: A simplified cycle for transition-metal-catalyzed quinoline synthesis.
-
Oxidative Addition/C-H Activation: The active catalyst (often in a low oxidation state, e.g., Pd(0)) reacts with one of the starting materials (e.g., an aniline derivative), breaking a bond (like a C-H or C-Halogen bond) and increasing its oxidation state.
-
Coordination & Migratory Insertion: The second reactant (e.g., an alkyne or alkene) coordinates to the metal center. This is followed by migratory insertion, where one of the groups already attached to the metal inserts into the metal-carbon bond of the other, forming a new C-C bond.
-
Reductive Elimination: This is the final, ring-closing step. The metal center expels the newly formed quinoline product, returning the catalyst to its original, lower oxidation state, ready to begin a new cycle.
Data Summary and Experimental Protocols
To facilitate comparison, the following table summarizes various catalytic systems for quinoline synthesis.
Table 1: Comparison of Selected Catalytic Systems
| Reaction Type | Catalyst System | Key Advantages | Common Limitations | Yield Range | Ref. |
| Skraup Synthesis | H₂SO₄ / Nitrobenzene | Low-cost, simple reagents | Extremely exothermic, harsh conditions, toxic oxidant | Variable | [2][8] |
| Friedländer Annulation | p-Toluene sulfonic acid | Readily available, effective | Requires high temperatures, moderate yields | 60-90% | [1] |
| Friedländer Annulation | Fe₃O₄ Nanoparticles | Reusable, green solvent (water), high yields | Potential for deactivation/leaching | 88-96% | [6] |
| Acceptorless Dehydrogenation | Single-Atom Iron (Fe) | High efficiency, broad scope, avoids external oxidants | Catalyst synthesis can be complex | High | [3] |
| C-H Activation/Annulation | Rhodium or Cobalt complexes | High regioselectivity, mild conditions | Cost of precious metals, air/moisture sensitivity | High | [7] |
| Aerobic Dehydrogenation | Heterogeneous Cobalt Oxide | Uses air as the oxidant, mild conditions | Limited to dehydrogenation of tetrahydroquinolines | Good | [3] |
Protocol: Fe₃O₄ Nanoparticle-Catalyzed Synthesis of Pyrimido[4,5-b]quinolones
This protocol is adapted from methodologies utilizing magnetically recoverable nanocatalysts in green solvents, demonstrating a modern, sustainable approach.[6]
Objective: To synthesize a pyrimido[4,5-b]quinolone derivative via a one-pot, three-component reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
6-amino-1,3-dimethyluracil (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Fe₃O₄ Nanoparticles-Cellulose (Fe₃O₄ NPs-cell) catalyst (0.04 g)
-
Deionized Water (5 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer/hotplate
-
External magnet
Procedure:
-
Reaction Setup: To the 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), dimedone (1.0 mmol), and the Fe₃O₄ NPs-cell catalyst (0.04 g).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction Conditions: Place the flask in an oil bath on the magnetic stirrer/hotplate. Attach the reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature. Place a strong external magnet against the side of the flask. The black Fe₃O₄ catalyst particles will be attracted to the magnet, allowing the clear supernatant solution to be carefully decanted or pipetted off.
-
Product Isolation: The crude product often precipitates from the aqueous solution upon cooling. Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure pyrimido[4,5-b]quinolone.
-
Catalyst Regeneration: Wash the recovered magnetic catalyst with ethanol (2 x 5 mL) and then water (2 x 5 mL). Dry the catalyst in an oven at 60 °C for 2 hours. It can now be reused for subsequent reactions. Studies show the catalyst can be reused up to five times with minimal loss of activity.[6]
References
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2024, May 29). Retrieved January 21, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2024, October 13). Retrieved January 21, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (2024, October 13). Retrieved January 21, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 20). Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (2022, June 1). Retrieved January 21, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016, July 29). Retrieved January 21, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016, July 29). Retrieved January 21, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 8. uop.edu.pk [uop.edu.pk]
Technical Support Center: Synthesis of 2-Chloroquinoline-8-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Chloroquinoline-8-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. We aim to provide in-depth, field-proven insights into the critical role of solvent effects on this synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot common issues and optimize your reaction conditions effectively.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the two primary stages of synthesis: the formation of the quinoline core via a Doebner-von Miller type reaction and the subsequent chlorination of the 2-position.
Stage 1: Synthesis of the Quinoline Core (8-Quinolone-2-carboxylic Acid Precursor)
The initial step typically involves an acid-catalyzed cyclization reaction. The choice of solvent here is paramount as it governs reaction kinetics, solubility of reactants, and the profile of side-products.
Q1: My initial cyclization reaction to form the quinoline ring has a very low yield. How does the solvent choice impact this?
A1: Low yield in a Doebner-von Miller or related quinoline synthesis is a frequent challenge directly linked to the reaction medium. The solvent's role is multifaceted:
-
Protonation and Activation: The reaction is acid-catalyzed. Protic solvents like ethanol can participate in proton transfer, but stronger acids used as solvents or co-solvents, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), are often required to efficiently protonate the carbonyl species, which is a key activation step for the cyclization.[1] Formic acid has also been shown to be an effective solvent in some cases.[1]
-
Solubility: Your starting materials (e.g., an aminobenzoic acid and an α,β-unsaturated carbonyl compound) must remain in solution for the reaction to proceed efficiently. If you observe precipitation of starting materials, consider a more polar solvent or a co-solvent system. For instance, while traditional methods might use ethanol, greener approaches have successfully employed water, which can be effective at the high temperatures required for the reaction.[2]
-
Reaction Temperature: The solvent dictates the maximum reaction temperature (its boiling point). Many quinoline syntheses require significant heat to overcome the activation energy for the cyclization and dehydration steps. High-boiling polar aprotic solvents like DMSO have been used, sometimes acting as both a solvent and a reactant/oxidant in certain quinoline syntheses.[3]
Expert Insight: Start by ensuring your catalyst (e.g., HCl, H₂SO₄) is appropriate for the chosen solvent. If solubility is the primary issue, a trial with a co-solvent system (e.g., ethanol/water) or switching to a solvent like TFA for difficult substrates might be beneficial.[1]
Q2: I am observing significant tar and side-product formation during the acid-catalyzed cyclization. How can solvent selection mitigate this?
A2: Tar formation is a classic sign of competing polymerization or decomposition pathways, which are often exacerbated by harsh reaction conditions.
-
Moderating Reactivity: Highly concentrated acids, while effective catalysts, can promote unwanted side reactions. Using a solvent to dilute the acid can help moderate the reaction's exothermicity. The notorious Skraup synthesis, a related method, often employs moderators like ferrous sulfate to prevent the reaction from becoming uncontrollably vigorous.[4] While not a solvent, this highlights the principle of controlling reactivity.
-
Solvent as a "Heat Sink": A solvent with a high heat capacity can help dissipate heat more effectively, preventing localized "hot spots" where decomposition is more likely to occur.[4]
-
"Green" Solvent Alternatives: Water or ionic liquids have been explored as alternative media. Water, in particular, can be advantageous. Despite the reaction involving a dehydration step, at the high temperatures and pressures used in some modern protocols, water can facilitate the reaction while minimizing the formation of tar-like byproducts often seen in concentrated sulfuric acid.[5]
Expert Insight: If you are using concentrated H₂SO₄ and observing excessive charring, consider switching to a high-boiling solvent like diphenyl ether with a catalytic amount of a strong acid (like polyphosphoric acid, PPA). This allows for high temperatures while maintaining better control over the reaction environment.
Stage 2: Chlorination of 2-Quinolone-8-carboxylic Acid
This stage involves the conversion of the 2-hydroxy (or 2-quinolone) tautomer to the 2-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Q3: My chlorination reaction is sluggish and often incomplete. Can the solvent be the cause?
A3: Yes, incomplete conversion is a common problem where the solvent, or lack thereof, plays a key role.
-
Reagent as Solvent: Often, POCl₃ is used in excess and acts as both the reagent and the solvent. For many substrates, this is sufficient. However, if your 2-quinolone-8-carboxylic acid intermediate has poor solubility in neat POCl₃, the reaction will be slow and incomplete as it becomes a slurry.
-
High-Boiling Co-solvents: To improve solubility and facilitate a homogeneous reaction, a high-boiling inert solvent is often added. N,N-Dimethylformamide (DMF) is a common choice as it is miscible with POCl₃ and an excellent solvent for many heterocyclic compounds. The DMF can also form a Vilsmeier-Haack type reagent with POCl₃, which can be a more potent chlorinating agent. Other high-boiling solvents like toluene or acetonitrile can also be used to ensure the reaction can be heated sufficiently to drive it to completion.[6]
Expert Insight: If your reaction in neat POCl₃ is not going to completion, try adding 1-2 volumes of DMF and increasing the reaction temperature. Monitor by TLC until all the starting material is consumed.
Q4: I am experiencing product decomposition and difficulty with the work-up procedure after chlorination.
A4: This is a frequent and challenging issue. The work-up of reactions involving POCl₃ is highly exothermic and must be handled with extreme care.
-
Quenching: The standard procedure is to slowly and carefully pour the reaction mixture onto crushed ice. The solvent choice impacts this step. If you used a co-solvent like toluene, you will form a biphasic mixture which can aid in product extraction. If you used DMF, it is miscible with water, leading to a single aqueous phase from which the product may precipitate.
-
Product Precipitation and Purity: The goal is to have your product precipitate cleanly from the aqueous solution upon neutralization. The presence of a water-miscible co-solvent like DMF can sometimes keep the product in solution, complicating isolation. Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is often necessary to remove impurities.[7]
-
Avoiding Decomposition: The carboxylic acid group is generally stable, but the quinoline ring can be sensitive to excessively harsh conditions. Using the minimum necessary reaction temperature and time is crucial. A solvent allows for better temperature control compared to running the reaction in neat, viscous POCl₃.
Expert Insight: For the work-up, a slow, controlled quench into a vigorously stirred ice/water mixture is non-negotiable. After quenching, carefully neutralize the acidic solution with a base like NaOH or Na₂CO₃. The choice of recrystallization solvent is critical for final purity. Ethanol, isopropanol, or acetic acid are good starting points to investigate.
Part 2: Data Summary & Experimental Protocols
Table 1: Influence of Solvent on Quinoline Synthesis (General Observations)
| Stage | Solvent System | Typical Temperature (°C) | Advantages | Potential Issues & Troubleshooting |
| Ring Formation | Concentrated H₂SO₄ | 100-140 | Strong dehydrating agent, powerful catalyst. | Highly exothermic, potential for charring/tar.[4] Fix: Add a moderator (FeSO₄) or dilute with a high-boiling solvent. |
| Ethanol / HCl | 78 (Reflux) | Good solubility for many reactants, milder conditions. | May not be vigorous enough for deactivated anilines. Fix: Switch to a stronger acid catalyst or higher boiling solvent. | |
| Water / Acid Catalyst | 150-220 (Sealed tube) | "Green" solvent, can give clean reactions. | Requires high pressure/temperature, may not be suitable for all substrates. | |
| Trifluoroacetic Acid (TFA) | 110-120 | Excellent solvent for polar compounds, strong acid catalyst.[1] | Corrosive, expensive, requires careful removal. | |
| Chlorination | Neat POCl₃ | 80-110 | Reagent and solvent in one, simple setup. | Poor solubility for some substrates, viscous, difficult temperature control. Fix: Add a co-solvent. |
| POCl₃ / DMF | 100-120 | Excellent solubility, potentially more reactive intermediate (Vilsmeier-Haack). | DMF can be difficult to remove, work-up can be challenging. | |
| POCl₃ / Toluene | 110 (Reflux) | Good for temperature control, aids in work-up via phase separation. | May require a phase-transfer catalyst for some substrates. |
Detailed Experimental Protocol (Illustrative)
This protocol is a representative workflow based on established chemical principles for analogous syntheses.[2][6] Safety Warning: These reactions involve strong acids and highly reactive chlorinating agents. Always work in a certified fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Hydroxyquinoline-8-carboxylic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid (1 equivalent).
-
Reagents: Add ethanol (5 volumes) to dissolve the starting material. Then, slowly add pyruvic acid (1.1 equivalents).
-
Reaction: Slowly and carefully, add concentrated sulfuric acid (2 equivalents) while cooling the flask in an ice bath.
-
Reflux: Once the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 20 volumes of ice-cold water with vigorous stirring.
-
Isolation: A precipitate should form. Adjust the pH to ~4-5 with a saturated sodium carbonate solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum. This crude product is 2-hydroxyquinoline-8-carboxylic acid.
Step 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber), place the dried 2-hydroxyquinoline-8-carboxylic acid from the previous step (1 equivalent).
-
Reagents: Add phosphorus oxychloride (POCl₃, 5-10 volumes) and N,N-dimethylformamide (DMF, 1 volume) as a co-solvent.
-
Reflux: Heat the mixture to reflux (approx. 110-120°C) for 3-5 hours. The solution should become homogeneous. Monitor by TLC until the starting material is no longer visible.
-
Work-up (CRITICAL): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, add the reaction mixture dropwise to the ice. This is a highly exothermic and gas-evolving process.
-
Isolation: The product will precipitate. Stir for 30 minutes after the addition is complete. Filter the solid product.
-
Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Part 3: Visualization of Workflows
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting the synthesis.
Part 4: References
-
Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Link
-
Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Link
-
El-Sayed, M. A. A., & Al-Ghamdi, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). Link
-
Verma, S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8. Link
-
Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o693. Link
-
Ladraa, S., et al. (2010). (PDF) 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Link
-
Perviz, A., et al. (2017). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Zeitschrift für Naturforschung B, 72(11), 859-865. Link
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Kamal, A., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(6), 1071-1076. Link
-
Shablykin, O. V., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Molecular Structure, 1214, 128211. Link
-
Wikipedia. (n.d.). Combes quinoline synthesis. Link
-
Cledera, M. J., et al. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 73(22), 9033-9036. Link
-
Al-Ghorbani, M., et al. (2015). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Link
-
Mphahlele, M. J. (2007). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Link
-
Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Link
-
BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis. Link
-
Sharma, P., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. Link
-
BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Link
-
Larsen, R. D., et al. (1991). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 56(22), 6034-6038. Link
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Link
-
BenchChem. (2025). An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications. Link
-
Born, J. L. (1972). Mechanism of formation of benzo[g]quinolones via the Combes reaction. ResearchGate. Link
-
Hafez, H. N., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 18, 2515-2541. Link
-
Ahluwalia, V. K., et al. (2005). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Link
-
Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. iipseries.org [iipseries.org]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
Technical Support Center: Analysis of Impurities in 2-Chloroquinoline-8-carboxylic Acid Samples
<_ Step 1: Initial Structuring and Content Planning I have gathered a significant amount of information regarding the analysis of quinoline carboxylic acids, general HPLC troubleshooting for acidic compounds, and regulatory guidelines for impurity analysis. I can now proceed with structuring the technical support center.
Structure Plan:
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Title: .
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Introduction: Briefly introduce 2-Chloroquinoline-8-carboxylic acid as a key intermediate in pharmaceutical synthesis and state the critical importance of impurity profiling for ensuring final drug product safety and efficacy, referencing ICH guidelines.
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Section 1: Potential Impurities in this compound.
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This section will be an FAQ.
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Q1: What are the likely process-related impurities?
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Answer will discuss unreacted starting materials and byproducts from common quinoline synthesis routes (like Doebner-von Miller, Gould-Jacobs). I will need to infer likely starting materials for this specific molecule.
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Q2: What degradation products might be observed?
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Answer will discuss potential hydrolysis, oxidation, or photolytic degradation products. I will mention the possibility of decarboxylation or modification of the chloro-group under certain stress conditions.
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Section 2: Recommended Analytical Protocol: RP-HPLC/UV.
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This section will provide a detailed, step-by-step protocol for a standard reversed-phase HPLC method.
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It will include tables for method parameters (column, mobile phase, gradient, etc.) and system suitability test (SST) criteria.
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I will create a Graphviz diagram illustrating the overall analytical workflow from sample preparation to data analysis.
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Section 3: Troubleshooting Guide.
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This will be a Q&A section addressing specific experimental problems.
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Q3: My peak retention times are shifting. What are the common causes and solutions?
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Q4: I'm observing poor peak shape (tailing) for the main analyte. How can I improve it?
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Q5: There are unexpected peaks in my chromatogram. How do I determine their origin?
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Q6: How can I improve the resolution between my main peak and a closely eluting impurity?
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I will create a Graphviz troubleshooting decision tree for the "Unexpected Peaks" question.
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Section 4: Advanced Analysis & Identification.
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Q7: When is it necessary to use Mass Spectrometry (LC-MS)?
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Answer will discuss identification of unknown impurities that are above the identification threshold specified by ICH Q3A.
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Section 5: References.
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A consolidated, numbered list of all cited sources with titles, sources, and clickable URLs.
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This structure provides a logical flow from understanding the problem (what are the impurities?) to solving it (how to find them and troubleshoot the analysis). It directly addresses the user's prompt by creating a technical guide in a Q&A and protocol-driven format for the specified audience. I have enough information from the initial search to populate these sections with scientifically accurate and well-referenced content. I will now proceed with generating the full response based on this plan.
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for identifying and quantifying impurities in samples of this compound, a key intermediate in pharmaceutical synthesis. It offers validated protocols, troubleshooting advice, and answers to frequently asked questions to ensure the quality and safety of the final active pharmaceutical ingredient (API).
Introduction
This compound is a critical building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can be carried through the manufacturing process, potentially compromising the safety and efficacy of the final drug product. Rigorous analytical control is therefore essential. This document aligns with the principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which mandate the identification and control of impurities in new drug substances.[1][2]
Section 1: Frequently Asked Questions (FAQs) on Potential Impurities
This section addresses the common types of impurities that may be present in this compound samples.
Q1: What are the most likely process-related impurities I should expect?
Process-related impurities are substances that form during the synthesis of this compound. Their profile is highly dependent on the specific synthetic route employed. Common quinoline synthesis methods include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Friedländer synthesis.[3]
Based on these pathways, potential impurities could include:
Unreacted Starting Materials: For instance, if a Gould-Jacobs type reaction is used, residual anilines or malonic acid derivatives might be present.
Isomeric Impurities: Depending on the selectivity of the cyclization step, isomers such as other chloro-substituted quinoline carboxylic acids could form.
Byproducts from Side Reactions: Self-condensation of starting materials or competing reaction pathways can lead to various unexpected byproducts.[4] For example, reactions involving pyruvic acid, like the Doebner reaction, can have side reactions if conditions like temperature are not carefully controlled.[5][6]
Q2: What types of degradation products can form during storage or analysis?
Degradation products arise from the decomposition of the this compound molecule itself. These can form during storage under suboptimal conditions (e.g., exposure to light, heat, or humidity) or during the analytical process.
Hydrolysis Products: The chloro-substituent on the quinoline ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-Hydroxyquinoline-8-carboxylic acid (or its tautomer, 1H-quinolin-2-one-8-carboxylic acid).
Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation products.
Photodegradation: Quinoline structures can be light-sensitive. Exposure to UV light may cause decomposition, often leading to complex mixtures of degradation products.
Decarboxylation: Although it typically requires high heat, decarboxylation of the carboxylic acid group is a potential degradation pathway, which would result in 2-chloroquinoline.
Section 2: Recommended Analytical Protocol: RP-HPLC/UV
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical intermediates.[2][7] A reversed-phase method is ideal for a moderately polar compound like this compound.
Experimental Workflow for Impurity Analysis
Caption: General workflow for HPLC impurity analysis. Step-by-Step Protocol
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade Water. The pH should be kept low (around 2.5-3.0) to ensure the carboxylic acid is fully protonated, which prevents peak tailing.[8]
Mobile Phase B: Acetonitrile (HPLC grade).
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
Sample Preparation:
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 Water:Acetonitrile).
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
HPLC Method Parameters:
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for retaining and separating the analyte from its potential impurities. Flow Rate 1.0 mL/min A typical analytical flow rate for a 4.6 mm ID column. Column Temp. 30 °C Using a column oven improves retention time reproducibility.[9] Detection (UV) 254 nm or 320 nm Wavelengths where the quinoline chromophore exhibits strong absorbance. A UV scan of the main peak is recommended to determine the optimal wavelength. Injection Vol. 10 µL A standard volume to avoid column overloading.[10] Gradient 0-20 min: 20% to 90% B A broad gradient ensures that both polar and non-polar impurities are eluted and detected. 20-25 min: 90% B High organic content wash step to elute strongly retained compounds. 25-30 min: 20% B Re-equilibration to initial conditions.
System Suitability Testing (SST):
Before running samples, inject a standard solution (or the sample solution itself) five times.
The system is deemed suitable for analysis if it meets the criteria in the table below.
SST Parameter Acceptance Criteria Purpose Tailing Factor (Asymmetry) 0.8 - 1.5 Ensures peaks are symmetrical for accurate integration. Theoretical Plates (N) > 2000 Measures column efficiency and separation power. %RSD of Retention Time < 1.0% Demonstrates the stability and precision of the pump and system. %RSD of Peak Area < 2.0% Demonstrates the precision of the injector and detector response. Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Q3: My peak retention times are shifting between injections. What are the common causes and solutions?
Retention time drift is a frequent issue that compromises data reliability.[11]
Cause 1: Inadequate Column Equilibration: The column was not given enough time to stabilize with the initial mobile phase conditions before injection.
Solution: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase composition until a stable baseline is achieved.[8]
Cause 2: Mobile Phase Composition Change: The mobile phase was prepared inconsistently, or one of the solvents is evaporating faster than the other.
Solution: Prepare fresh mobile phase for each analytical run. Keep solvent bottles capped to minimize evaporation. If using an online mixer, ensure the proportioning valves are working correctly.[9]
Cause 3: Fluctuating Column Temperature: The ambient laboratory temperature is changing, affecting retention.
Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30 °C).[9]
Q4: I'm observing poor peak shape (tailing) for the main analyte. How can I improve it?
Peak tailing is common for acidic compounds and can lead to inaccurate integration.[8]
Cause 1: Secondary Silanol Interactions: The acidic proton of the carboxylic acid interacts with residual free silanol groups on the silica-based C18 column.
Solution: Ensure the mobile phase pH is low enough (at least 2 pH units below the analyte's pKa) by using an acid additive like formic, phosphoric, or trifluoroacetic acid (TFA). This keeps the analyte in its neutral, undissociated form, minimizing interactions.[8]
Cause 2: Column Overload: Too much sample has been injected, saturating the stationary phase.
Solution: Reduce the injection volume or dilute the sample.[10]
Q5: There are unexpected peaks in my chromatogram. How do I determine their origin?
Extraneous peaks can come from the sample, the solvent, or the HPLC system itself. A systematic approach is needed to identify the source.
Caption: Troubleshooting decision tree for unexpected peaks.
Step 1: Inject a Blank: First, inject a sample of your diluent. If the peak is present, it originates from the mobile phase or is a "ghost peak" from a previous injection.[10]
Step 2: Check Mobile Phase: If the blank shows the peak, use fresh, HPLC-grade solvents to prepare a new mobile phase. A rising baseline in a gradient run often points to a contaminated mobile phase.[10]
Step 3: Analyze a Placebo (if applicable): If the peak is absent in the blank, it comes from your sample. It could be a true impurity, a degradation product, or a contaminant introduced during sample preparation.
Q6: How can I improve the resolution between my main peak and a closely eluting impurity?
Solution 1: Modify the Mobile Phase Gradient: Make the gradient shallower (i.e., increase the percentage of the organic solvent more slowly). This gives more time for the two components to separate on the column.
Solution 2: Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.
Solution 3: Adjust the pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds, potentially separating co-eluting peaks.[11]
Section 4: Advanced Analysis & Identification
Q7: When is it necessary to use Mass Spectrometry (LC-MS)?
While HPLC/UV is excellent for quantifying known impurities and assessing overall purity, it cannot identify the chemical structure of unknown peaks. According to ICH Q3A guidelines, any impurity found above a certain threshold (typically 0.10% for most APIs) must be structurally characterized.[1][2]
LC-MS is required to:
Determine Molecular Weight: MS provides the molecular weight of the unknown impurity, which is the first critical piece of information for identification.
Obtain Structural Fragments: Techniques like tandem MS (MS/MS) can fragment the impurity molecule, providing clues about its structure.[7]
Confirm Identity: By comparing the mass and fragmentation pattern to known potential impurities or degradation products, a positive identification can be made.
References
Title: Quality: impurities Source: European Medicines Agency URL: [Link]
Title: The Expert's Guide to Pharmaceutical Impurity Analysis Source: Separation Science URL: [Link]
Title: How Pharmaceutical Impurity Analysis Works Source: ResolveMass Laboratories Inc. URL: [Link]
Title: The expert's guide to pharmaceutical impurity analysis Source: Manufacturing Chemist URL: [Link]
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]
Title: HPLC Troubleshooting Guide Source: Yumpu URL: [Link]
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
Title: HPLC Troubleshooting Guide Source: Phenomenex URL: [Link]
Title: Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- Dihydroxyquinoline by Quinoline-Grown Resting Cells of Pseudomonas Putida 86 Source: PubMed URL: [Link]
Title: 2-Chloroquinoline-3-carboxylic acid Source: ResearchGate URL: [Link]
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL: [Link]
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PubMed Central URL: [Link]
Title: Quinoline Source: Wikipedia URL: [Link]
Sources
- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chloroquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-Chloroquinoline-8-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a range of pharmacologically active agents. Its structural motif is found in compounds developed for antiviral, antibacterial, and anticancer therapies. Given its role as a critical intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent purity thresholds for all components used in drug manufacturing. Any component of a new drug substance that is not the chemical entity itself is defined as an impurity and must be identified, quantified, and controlled. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy for impurity profiling. This guide provides an in-depth comparison of two robust HPLC methodologies for the purity analysis of this compound, explaining the scientific rationale behind the methods to empower researchers in making informed analytical decisions.
Synthetic Pathway and Anticipated Impurity Profile
To develop a selective HPLC method, one must first understand the potential impurities that can arise during synthesis. A common route to quinoline carboxylic acids involves cyclization reactions, which can be prone to side reactions and incomplete conversions.
A plausible synthesis of this compound can generate several classes of impurities:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.
-
Isomeric Impurities: Formation of other positional isomers, such as 2-chloroquinoline-4-carboxylic acid or 2-chloroquinoline-6-carboxylic acid, is a common challenge in quinoline synthesis.[1]
-
Process-Related Impurities: Byproducts from specific reagents, such as residual chlorinating agents.
-
Degradation Products: Hydrolysis of the chloro group to a hydroxy group (2-hydroxyquinoline-8-carboxylic acid) or decarboxylation under harsh thermal or pH conditions.
The diagram below illustrates a conceptual synthetic pathway and highlights the potential origin of these impurities, which a robust HPLC method must be able to resolve.
Caption: Conceptual synthesis of this compound and impurity formation.
Comparative HPLC Methodologies
The key to a successful purity analysis is chromatographic selectivity—the ability to separate the main compound from all potential impurities. Reversed-phase HPLC (RP-HPLC) is the mode of choice for a molecule like this compound. We will compare two distinct RP-HPLC methods that employ different stationary phases to achieve orthogonal (different) selectivity, increasing the probability of detecting and resolving all impurities.
Method A: The Workhorse - C18 Column with an Acidic Mobile Phase
This method is the universal starting point for many pharmaceutical analyses. A C18 (octadecylsilane) column provides strong hydrophobic retention.
-
Causality: The carboxylic acid moiety in the target molecule is ionizable. By operating at a low pH (e.g., pH 2-3), the carboxyl group is fully protonated (non-ionized). This prevents peak tailing, a common issue with ionizable compounds, resulting in sharp, symmetrical peaks and improved resolution. The acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, ensures this protonation.[2]
Method B: The Alternative Selectivity - Phenyl-Hexyl Column
When C18 columns fail to resolve critical impurity pairs, particularly isomers, a phenyl-based stationary phase offers a powerful alternative.
-
Causality: Phenyl-hexyl columns provide a unique separation mechanism. In addition to hydrophobic interactions, they facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte and its impurities. This alternative selectivity is often highly effective at resolving compounds with similar hydrophobicity but different aromatic structures, such as positional isomers.[1]
The following workflow is essential for developing and applying these methods systematically.
Caption: General experimental workflow for HPLC purity analysis.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks, ensuring the reliability of the generated data.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Phosphoric Acid (H₃PO₄), ACS grade
Standard and Sample Preparation:
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
Chromatographic Conditions:
| Parameter | Method A: C18 Selectivity | Method B: Phenyl Selectivity |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% H₃PO₄ in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% H₃PO₄ in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 245 nm | UV at 245 nm |
| Injection Vol. | 5 µL | 5 µL |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 25.1 | 10 | |
| 30 | 10 |
Rationale for Detection Wavelength: Quinoline and carboxylic acid derivatives typically exhibit strong UV absorbance below 300 nm.[3][4] A wavelength of 245 nm is chosen to provide a good response for the main analyte and a wide range of potential aromatic impurities. A PDA detector should be used to confirm peak purity and identify the optimal wavelength during method development.
Performance Comparison and Data Interpretation
After running both methods with the synthesized sample, the performance must be objectively compared. The following table presents hypothetical but realistic data illustrating the strengths of each method.
Table 1: Comparative Performance Data for HPLC Methods
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Commentary |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | Phenyl columns can sometimes offer slightly less hydrophobic retention. |
| Resolution (Rs) of Main Peak and Isomeric Impurity | 1.3 | 2.1 | Method B provides superior, baseline resolution for the critical isomeric pair due to π-π interactions. A resolution >1.5 is desired. |
| Resolution (Rs) of Main Peak and Hydrolysis Impurity | 2.5 | 1.9 | Method A shows better separation for the more polar hydrolysis byproduct. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce excellent peak shape (ideal is 1.0). |
| Total Analysis Time | 30 min | 30 min | Runtimes are comparable. |
| Purity by Area % | 99.2% | 99.1% | The calculated purity is similar, but Method B provides higher confidence due to better resolution of the isomer. |
Interpretation: This data demonstrates that neither method is unilaterally "better"; they are complementary. Method A provides excellent general performance, while Method B is crucial for resolving a specific isomeric impurity that co-elutes or is poorly resolved on a standard C18 column. For routine quality control, Method B would be the more robust choice as it resolves the most difficult impurity pair.
The Pillar of Trustworthiness: Method Validation
Describing a protocol is insufficient; its reliability must be proven. The chosen HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. This process establishes the trustworthiness of the results.
The key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradants.
-
Linearity & Range: Confirming a proportional relationship between detector response and concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed at repeatability and intermediate precision levels).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).
A fully validated method provides the highest level of confidence that the reported purity value is accurate and reliable, a non-negotiable requirement in drug development.
Conclusion
The purity analysis of this compound requires a systematic and scientifically-grounded approach. While a standard C18-based HPLC method (Method A) serves as an excellent starting point, this guide demonstrates the profound impact of alternative selectivity, as offered by a Phenyl-Hexyl column (Method B). The superior resolution of isomeric impurities achieved with Method B highlights the necessity of screening multiple column chemistries during method development to build a truly robust and reliable purity assay. The ultimate choice of method must be based on its ability to separate all known and potential impurities and must be rigorously validated to ensure data integrity for regulatory submission and to guarantee the quality of the final pharmaceutical product.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Retrieved from [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
Reddy, G. N., Kumar, M. S., & Reddy, Y. T. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-chloroquinoline-4-carboxylic acid, min 97% (HPLC), 1 gram. Retrieved from [Link]
-
Belfaitah, A., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E, 66(4). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4840. Retrieved from [Link]
-
Martell, A. E., & Clarke, E. T. (1995). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Canadian Journal of Chemistry, 73(8), 1253-1261. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
-
MIT OpenCourseWare. (2002). Lecture 25/36. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6549. Retrieved from [Link]
Sources
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-Chloroquinoline-8-carboxylic Acid
A Technical Guide for Researchers
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific integrity and regulatory compliance. 2-Chloroquinoline-8-carboxylic acid, a substituted quinoline derivative, presents a unique analytical challenge due to the potential for isomeric variants. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By synthesizing predictive data with established spectroscopic principles and comparative analysis, this document serves as a practical tool for researchers to validate their synthesis and ensure the structural identity of their target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the quinoline core.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The ¹H NMR spectrum provides a detailed map of the proton environment. The chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group. The substitution at positions 2 and 8 will create a distinct pattern of signals for the five aromatic protons on the quinoline ring system.
Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-3 | ~8.2 | d | ~8.5 | 1H | Doublet due to coupling with H-4. Deshielded by the adjacent nitrogen and chloro group. |
| H-4 | ~7.8 | d | ~8.5 | 1H | Doublet due to coupling with H-3. |
| H-5 | ~8.0 | dd | ~8.0, 1.5 | 1H | Doublet of doublets, coupled to H-6 (ortho) and H-7 (meta). Deshielded by the peri-positioned carboxylic acid. |
| H-6 | ~7.6 | t | ~8.0 | 1H | Triplet, coupled to H-5 and H-7. |
| H-7 | ~7.9 | dd | ~8.0, 1.5 | 1H | Doublet of doublets, coupled to H-6 (ortho) and H-5 (meta). |
| -COOH | >13.0 | br s | - | 1H | Broad singlet, highly deshielded due to its acidic nature. Its position is concentration-dependent.[1][2] |
Trustworthiness through Comparison: To differentiate from its isomer, 8-chloroquinoline-2-carboxylic acid[3], one would expect a significantly different aromatic region. For the 8-chloro isomer, the proton at C-7 would be a doublet coupled to H-6, and the protons on the pyridine ring (H-3, H-4) would show a different chemical shift environment due to the proximity of the carboxylic acid at C-2.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to the deuterium frequency of the solvent.
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Expertise & Experience: ¹³C NMR complements the proton data by providing a signal for every unique carbon atom in the molecule, including the quaternary carbons which are invisible in the ¹H NMR spectrum. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for confirming the overall structure.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~168 | Typical chemical shift for a carboxylic acid carbonyl carbon.[4] |
| C-2 | ~152 | Attached to both nitrogen and chlorine, resulting in a downfield shift. Similar to 2-chloroquinoline.[5] |
| C-3 | ~124 | Aromatic CH carbon. |
| C-4 | ~138 | Aromatic CH carbon. |
| C-4a | ~148 | Quaternary carbon at the ring junction. |
| C-5 | ~128 | Aromatic CH carbon. |
| C-6 | ~129 | Aromatic CH carbon. |
| C-7 | ~132 | Aromatic CH carbon. |
| C-8 | ~130 | Quaternary carbon attached to the carboxylic acid group. |
| C-8a | ~145 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Trustworthiness through Comparison: The chemical shifts of the carbons in the chlorinated ring (C-2, C-3, C-4) can be compared to the known values for 2-chloroquinoline[5]. The presence of a quaternary carbon signal around 130 ppm (C-8) and a carbonyl signal around 168 ppm would be key indicators for the proposed structure, distinguishing it from isomers where the carboxylic acid is attached to a protonated carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Utilize a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Caption: Workflow for ¹³C NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, the presence of a chlorine atom provides a highly characteristic isotopic signature.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Predicted Ion | Relative Abundance | Rationale |
| 207/209 | [M]⁺ | High | Molecular ion peak. The M+2 peak at m/z 209 will have approximately one-third the intensity of the M+ peak at m/z 207 due to the natural abundance of ³⁵Cl and ³⁷Cl.[6] |
| 162/164 | [M - COOH]⁺ | Moderate | Loss of the carboxylic acid radical (45 Da). A common fragmentation for carboxylic acids.[7][8] |
| 127 | [M - COOH - Cl]⁺ | High | Subsequent loss of a chlorine radical from the [M - COOH]⁺ fragment. This would likely be a very stable quinoline cation. |
| 101 | [C₇H₅N]⁺ | Moderate | Further fragmentation of the quinoline ring, possibly through the loss of acetylene (C₂H₂). |
Trustworthiness through Comparison: The molecular ion isotopic pattern is a definitive marker. Any deviation from the ~3:1 ratio for the M⁺ and M+2 peaks would suggest the absence of a single chlorine atom. The fragmentation pattern can be contrasted with that of other isomers. For example, the fragmentation of quinoline-4-carboxylic acids often involves the loss of CO₂ (44 Da)[7], a pathway that might also be observed here.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample (micrograms) via a direct insertion probe or, if sufficiently volatile and thermally stable, via a Gas Chromatograph (GC) inlet.
-
Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.
Caption: Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy excels at identifying the functional groups present in a molecule. For this compound, the carboxylic acid group has several distinct and characteristic absorption bands.
Predicted Key IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Very Broad | This extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid.[4][9] |
| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch for an aromatic carboxylic acid is typically found in this region.[10] |
| 1500-1600 | C=C and C=N stretches (aromatic ring) | Medium-Strong | Multiple bands corresponding to the quinoline ring system. |
| ~1250 | C-O stretch (coupled with O-H bend) | Strong, Broad | Another characteristic absorption for carboxylic acids.[10] |
| ~750-850 | C-Cl stretch | Medium-Strong | The position can vary, but this region is typical for aryl chlorides. |
| ~920 | O-H bend (out-of-plane) | Medium, Broad | A broad absorption characteristic of carboxylic acid dimers.[10] |
Trustworthiness through Comparison: While many isomers would show similar carboxylic acid absorptions, the "fingerprint region" (below 1500 cm⁻¹) would exhibit unique patterns of C-H bending and other skeletal vibrations specific to the 2,8-substitution pattern. Comparing the obtained spectrum to a library of known quinoline derivatives or a theoretically calculated spectrum can further bolster confidence in the structural assignment.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy.
Summary and Comparative Guide
The unequivocal identification of this compound relies on the convergence of data from multiple spectroscopic techniques. The following table summarizes the key expected data points and provides a direct comparison with a plausible isomer, 8-chloroquinoline-2-carboxylic acid, to highlight the distinguishing features.
| Technique | This compound (Predicted) | 8-Chloroquinoline-2-carboxylic acid (Predicted)[3] | Key Differentiating Feature |
| ¹H NMR | Aromatic protons with distinct shifts and couplings for the 3,4,5,6,7-positions. | Aromatic protons with a different pattern, notably the absence of a proton at C-8 and presence at C-2. | The entire aromatic splitting pattern and chemical shifts. |
| ¹³C NMR | Quaternary carbon (C-8) signal ~130 ppm. Carbonyl at ~168 ppm. | Quaternary carbon (C-2) signal would be at a different shift. Carbonyl at ~168 ppm. | Chemical shift of the carbons bearing the chloro and carboxyl substituents. |
| MS (EI) | M⁺ at m/z 207, M+2 at m/z 209 (~3:1 ratio). | M⁺ at m/z 207, M+2 at m/z 209 (~3:1 ratio). | Fragmentation pattern may differ slightly, but molecular weight is identical. |
| IR | Broad O-H (2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), C-Cl (~750-850 cm⁻¹). | Broad O-H (2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), C-Cl (~750-850 cm⁻¹). | Minor differences in the fingerprint region (<1500 cm⁻¹). |
While mass spectrometry and IR spectroscopy are excellent for confirming the molecular formula and the presence of key functional groups, they are less definitive in distinguishing between isomers of this compound. The burden of proof for unambiguous structural confirmation lies with ¹H and ¹³C NMR spectroscopy. The unique chemical environment of each proton and carbon atom, dictated by the specific 2,8-substitution pattern, generates a unique spectral fingerprint. By carefully analyzing the chemical shifts, coupling constants, and number of signals in both proton and carbon NMR, and corroborating this data with molecular weight and functional group information from MS and IR, researchers can confidently and authoritatively establish the structure of their synthesized material.
References
-
ResearchGate. (PDF) 2-Chloroquinoline-3-carboxylic acid. [Link]
-
PubChem. This compound (C10H6ClNO2). [Link]
-
Kumar, D.K., et al. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Arkivoc, vol. 2009, no. 11, 2009, pp. 1070-1078. [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]
-
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
-
NIST. Quinoline, 2-chloro-. [Link]
-
SpectraBase. Quinoline-2-carboxylic acid (2-chloroethyl)amide. [Link]
-
PubChem. 8-chloroquinoline-2-carboxylic acid (C10H6ClNO2). [Link]
-
Dzurilla, M., et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, vol. 47, no. 3, 1993, pp. 195-197. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Saral, A., et al. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, vol. 1171, 2018, pp. 637-651. [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Li, Y., and Gao, W. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, vol. 19, no. 6, 2013, pp. 401-404. [Link]
-
Ladraa, S., et al. 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 3, 2010, p. o693. [Link]
-
PubChem. 2-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). [Link]
-
Mohammed, I.K., and Mousa, E.F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, vol. 8, no. 1, 2025, pp. 158-166. [Link]
-
Bretti, C., et al. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, vol. 5, no. 51, 2020, pp. 33149-33161. [Link]
-
Hancock, R.D., et al. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, vol. 357, no. 13, 2004, pp. 3814-3822. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Smith, B.C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, vol. 33, no. 1, 2018, pp. 14-23. [Link]
-
Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
NIST. Chloroquine. [Link]
-
ResearchGate. UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PubChemLite - 8-chloroquinoline-2-carboxylic acid (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. chempap.org [chempap.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
comparison of different synthetic routes to 2-Chloroquinoline-8-carboxylic acid
Introduction
2-Chloroquinoline-8-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold, featuring a reactive chlorine atom at the 2-position and a versatile carboxylic acid handle at the 8-position, allows for diverse downstream derivatization. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule, offering researchers and drug development professionals the critical insights needed to select the optimal route based on available starting materials, scalability, and technical capabilities. We will explore a classical two-step approach involving the construction of a quinolone intermediate followed by chlorination, and a functional group interconversion strategy starting from a pre-functionalized quinoline core.
Route 1: Two-Step Synthesis via a 2-Quinolone Intermediate
This strategy is a robust and classical approach that builds the quinoline-8-carboxylic acid core from simple, readily available precursors, followed by a separate chlorination step to install the C2-chloro substituent.
Overview
The synthesis begins with the construction of a 2-quinolone-8-carboxylic acid scaffold, typically via a variation of the Doebner-von Miller reaction, which is well-suited for creating quinoline systems from anilines.[1][2] The subsequent conversion of the C2-carbonyl of the quinolone to a chloride is a standard transformation accomplished with potent chlorinating agents like phosphorus oxychloride (POCl₃).[3][4]
Caption: Workflow for the Two-Step Synthesis via a 2-Quinolone Intermediate.
Step 1: Synthesis of 2-Quinolone-8-carboxylic Acid
The foundational step is the acid-catalyzed cyclocondensation of anthranilic acid with an α,β-unsaturated carbonyl compound. Anthranilic acid serves as the ideal starting material as it provides both the aniline moiety for ring formation and the correctly positioned carboxylic acid group for the final product.[5]
Mechanism & Experimental Rationale (Doebner-von Miller Reaction): The reaction proceeds through an initial Michael addition of the aniline nitrogen of anthranilic acid to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution), dehydration, and finally, oxidation to yield the aromatic quinoline ring system. Using a protected form of a simple α,β-unsaturated aldehyde, such as acrolein diethyl acetal, is often preferred to prevent acid-catalyzed polymerization, a common side reaction that can significantly lower yields.[2] A biphasic reaction medium can also be employed to sequester the reactive aldehyde in an organic phase, further minimizing polymerization.[2][6]
Experimental Protocol: Synthesis of 2-Quinolone-8-carboxylic Acid
-
To a solution of anthranilic acid (1.0 eq) in a suitable solvent (e.g., ethanol or a biphasic water/toluene system), add a strong acid catalyst such as concentrated hydrochloric acid or p-toluenesulfonic acid.[7]
-
Heat the mixture to reflux (typically 80-110 °C).
-
Slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein diethyl acetal, 1.2 eq) or a precursor like crotonaldehyde to the heated mixture over 1-2 hours.[8]
-
An oxidizing agent (e.g., the nitro group from a co-solvent like nitrobenzene, or air) facilitates the final aromatization step.
-
Continue refluxing for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.
-
Filter the solid, wash with cold water and a suitable organic solvent (e.g., ethanol or ether), and dry under vacuum to yield the crude 2-quinolone-8-carboxylic acid. Recrystallization may be necessary for purification.
Step 2: Chlorination of 2-Quinolone-8-carboxylic Acid
The conversion of the 2-quinolone (a cyclic amide) to the 2-chloroquinoline is a classic deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Mechanism & Experimental Rationale: The mechanism involves the activation of the carbonyl oxygen of the 2-quinolone by POCl₃. The lone pair on the nitrogen atom then facilitates the formation of a chloro-phosphate intermediate, which is subsequently displaced by a chloride ion to yield the 2-chloroquinoline product. The addition of phosphorus pentachloride (PCl₅) can often accelerate the reaction.[9] It is important to note that the carboxylic acid group will likely be converted to an acyl chloride under these conditions. This is typically reversed during the aqueous workup step, which hydrolyzes the acyl chloride back to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the 2-quinolone-8-carboxylic acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).
-
Optionally, add phosphorus pentachloride (PCl₅, ~0.3 eq) to enhance reactivity.[9]
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become homogeneous as the starting material is consumed.
-
Monitor the reaction by TLC (quenching an aliquot with methanol to convert the product to the more stable 2-methoxy derivative for analysis).
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Very cautiously, pour the cooled residue onto crushed ice with vigorous stirring. This highly exothermic step hydrolyzes the remaining phosphorus species and the intermediate acyl chloride.
-
The solid product will precipitate. Adjust the pH to ~4-5 with a base (e.g., concentrated NH₄OH) to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
Route 2: Functional Group Interconversion from 8-Bromo-2-chloroquinoline
This alternative strategy leverages functional group manipulation on a pre-existing quinoline core. It is particularly advantageous if the starting material, 8-bromo-2-chloroquinoline, is commercially available or can be synthesized efficiently.
Overview
This route involves a two-step process beginning with the synthesis (or purchase) of 8-bromo-2-chloroquinoline. The key transformation is the conversion of the stable aryl bromide at the C8 position into a carboxylic acid via organometallic chemistry.
Caption: Workflow for the Functional Group Interconversion Route.
Step 1: Synthesis of 8-Bromo-2-chloroquinoline (if required)
If not commercially available, the precursor can be synthesized using a similar approach to Route 1. A Doebner-von Miller reaction between 2-bromoaniline and an appropriate carbonyl compound (like crotonaldehyde) can yield 8-bromo-2-methylquinoline.[10] The methyl group can then be oxidized to a carboxylic acid, followed by chlorination of the 2-quinolone tautomer. A more direct route would be a Skraup or Doebner-von Miller reaction to form 8-bromo-2-quinolone, followed by chlorination with POCl₃.
Step 2: Carboxylation of 8-Bromo-2-chloroquinoline
This step is the core of the strategy, involving a lithium-halogen exchange followed by quenching with carbon dioxide.
Mechanism & Experimental Rationale: The reaction is initiated by treating 8-bromo-2-chloroquinoline with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at very low temperatures (-78 °C). The highly basic n-BuLi preferentially undergoes a lithium-halogen exchange with the aryl bromide (which is more reactive than the aryl chloride in this exchange) to form an 8-lithioquinoline intermediate. This potent nucleophile is then quenched by adding solid carbon dioxide (dry ice), which acts as an electrophile. The resulting lithium carboxylate salt is protonated during an acidic aqueous workup to yield the final carboxylic acid. Strict anhydrous conditions and low temperatures are critical to prevent side reactions, such as reaction with the solvent or protonation of the highly reactive organolithium intermediate.
Experimental Protocol: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromo-2-chloroquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice directly to the flask.
-
Allow the reaction mixture to warm slowly to room temperature.
-
Once at room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Comparative Analysis
| Feature | Route 1: Two-Step Synthesis via Quinolone | Route 2: Functional Group Interconversion |
| Starting Materials | Anthranilic acid, α,β-unsaturated carbonyls. Generally inexpensive and readily available.[5] | 8-Bromo-2-chloroquinoline. May be expensive or require a multi-step synthesis.[10] |
| Number of Steps | 2 (Quinolone formation + Chlorination) | 1-2 (Precursor synthesis + Carboxylation) |
| Reagent Hazards | High: POCl₃/PCl₅ are highly corrosive and react violently with water. Strong acids used. | High: n-BuLi is pyrophoric. Cryogenic temperatures required. Strict inert atmosphere needed. |
| Scalability | Generally scalable, but handling large volumes of POCl₃ can be challenging. | Challenging to scale due to the requirement for low temperatures (-78 °C) and inert conditions. |
| Key Challenges | Potential for polymerization in Step 1. Harsh conditions and corrosive reagents in Step 2. | Strict control of anhydrous conditions and temperature is critical. Availability of starting material. |
| Predictability | High. Both steps are well-established, high-yielding transformations for these substrate classes. | High. Lithium-halogen exchange and carboxylation are typically clean and efficient reactions. |
| Overall Yield | Moderate to Good (product of two steps) | Good to Excellent (for the carboxylation step) |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and challenges.
Route 1 (via Quinolone) is the more classical and cost-effective approach, starting from basic commodity chemicals. It is well-suited for laboratories comfortable with handling strong acids and corrosive chlorinating agents like POCl₃. While it involves two distinct synthetic operations, the procedures are robust and well-documented in the literature.
Route 2 (via Functional Group Interconversion) is an elegant and often higher-yielding approach for the final carboxylation step. Its primary limitation is the availability and cost of the 8-bromo-2-chloroquinoline starting material. This route is ideal for researchers who have access to the precursor or are working on smaller scales where the cost is less prohibitive and the laboratory is well-equipped for handling pyrophoric organometallic reagents at cryogenic temperatures.
The ultimate choice will depend on a laboratory's budget, scale, available equipment, and expertise. For large-scale, cost-driven synthesis, Route 1 is likely preferable. For rapid, small-scale synthesis where the precursor is available, Route 2 offers an efficient alternative.
References
-
A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. (2025). ResearchGate. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). National Institutes of Health (NIH). [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (2025). ResearchGate. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ACS Publications. [Link]
-
8-Bromo-2-methylquinoline. (n.d.). National Institutes of Health (NIH). [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health (NIH). [Link]
- Chlorination using POCl3 and benzyltriethylammonium chloride. (n.d.).
-
Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity. (2022). National Institutes of Health (NIH). [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloroquinoline-8-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide array of substitutions, leading to a diverse spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 2-Chloroquinoline-8-carboxylic acid and its analogs, delving into their anticancer and antimicrobial properties. As a Senior Application Scientist, this document is structured to offer not just data, but also insights into the structure-activity relationships that govern the efficacy of these compounds.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural and synthetic bioactive compounds. The electronic properties and the ability to intercalate with DNA are key to its biological effects. The introduction of substituents like halogens (e.g., chlorine) and carboxylic acid groups can significantly modulate the molecule's physicochemical properties and its interactions with biological targets.
Biological Profile of this compound
This compound itself has been a subject of interest, primarily as a versatile intermediate in the synthesis of more complex bioactive molecules. However, the inherent reactivity of the 2-chloro substituent and the chelating potential of the 8-carboxylic acid group suggest a predisposition for biological activity. The chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).
Comparative Analysis of Biological Activity
This section compares the reported anticancer and antimicrobial activities of analogs of this compound. The data is compiled from multiple sources and categorized by the type of biological activity.
Anticancer Activity
The anticancer potential of quinoline derivatives is a major area of research. Their mechanisms of action are diverse and can include inhibition of topoisomerases, protein kinases, and induction of apoptosis.
A study on quinoline-based compounds highlighted the anticancer potential of derivatives of 8-hydroxyquinoline, a close structural relative of our topic compound. For instance, a platinum(II) complex of 8-hydroxyquinoline showed high selective activity against lung (Lu-1) and liver (Hep-G2) cancer cell lines with IC50 values of 0.8 and 0.4 µM, respectively, which were significantly more potent than the standard drug cisplatin[1]. While not a direct analog of this compound, this underscores the potential of the quinolin-8-ol/acid scaffold in cancer therapy.
Another study investigated the cytotoxic effects of various 8-hydroxyquinoline derivatives. A product with an o-chloro substitution on a phenyl ring attached to the quinoline scaffold was found to be the most potent against the A-549 human lung carcinoma cell line, with an IC50 value of 5.6 µM[2]. This suggests that the presence of a chloro group can contribute positively to the anticancer activity.
In a broader context, the positioning of chloro and nitro groups on the quinoline ring has been shown to be a critical determinant of anticancer activity[3]. While specific data for this compound is sparse, the general consensus is that electron-withdrawing groups can enhance cytotoxic potential[3].
Table 1: Comparative Anticancer Activity of Quinoline Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Lu-1 (Lung) | Not Specified | 0.8 | [1] |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Hep-G2 (Liver) | Not Specified | 0.4 | [1] |
| 8-Hydroxyquinoline derivative with o-chloro substitution | A-549 (Lung) | MMT | 5.6 | [2] |
| Cisplatin (Reference) | Lu-1 (Lung) | Not Specified | >43.5 | [1] |
| Cisplatin (Reference) | Hep-G2 (Liver) | Not Specified | 13.3 | [1] |
| Doxorubicin (Reference) | A-549 (Lung) | MMT | 1.83 | [2] |
Disclaimer: The data in this table is collated from different studies and should not be used for direct comparison without considering the original experimental contexts.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
A study on 8-hydroxyquinoline derivatives demonstrated significant antibacterial and antimycobacterial activity. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) showed high potency against Mycobacterium tuberculosis, M. smegmatis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant S. aureus (MRSA) with MIC values of 0.1, 1.56, 2.2, and 1.1 µM, respectively[4]. This highlights the importance of the 8-hydroxyquinoline scaffold and the positive influence of chloro-substitution on antimicrobial activity.
Another study on quinoline-based hydroxyimidazolium hybrids showed that some compounds had remarkable antifungal activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. Furthermore, certain hybrids displayed potent anti-staphylococcal activity, with a MIC value of 2 µg/mL (5 µM) against S. aureus[5].
Research on quinolinequinones also revealed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi like Candida albicans.
Table 2: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound/Analog | Microbial Strain | MIC (µM) | Reference |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | 1.56 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MSSA) | 2.2 | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MRSA) | 1.1 | [4] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 5 | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7a | M. tuberculosis H37Rv | 46 | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 24 | [5] |
Disclaimer: The data in this table is collated from different studies and should not be used for direct comparison without considering the original experimental contexts.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends for quinoline carboxylic acids and their chloro-derivatives can be inferred:
-
Position of the Carboxylic Acid: The position of the carboxylic acid group is crucial for biological activity. For instance, in the inhibition of dihydroorotate dehydrogenase, a strict requirement for the carboxylic acid at the C(4) position has been observed.
-
Role of the Chloro Substituent: The presence and position of a chloro group significantly impact activity. Halogenation, particularly with chlorine, often enhances both anticancer and antimicrobial properties, likely by increasing lipophilicity and modulating electronic properties[2][4].
-
The 8-Hydroxy/Carboxy Group: The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and the ability of the hydroxyl or carboxylic acid group at this position to chelate metal ions is thought to be a key aspect of its biological activity[2].
-
Substitutions at Other Positions: Modifications at other positions of the quinoline ring, such as bulky hydrophobic groups at the C(2) position, can also be critical for specific biological targets.
Experimental Protocols
To ensure scientific integrity, it is crucial to understand the methodologies used to generate the biological data. Below are generalized, step-by-step protocols for common assays mentioned in the cited literature.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., quinoline derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the microorganism to grow.
-
Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold and its analogs are a promising area for the development of novel anticancer and antimicrobial agents. The structure-activity relationships, although not fully elucidated for this specific parent compound, indicate that the positions and types of substituents on the quinoline ring are critical for biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such a study, employing standardized assays, would provide a clearer and more definitive understanding of the SAR, paving the way for the rational design of more potent and selective therapeutic candidates. The exploration of different substituents at various positions, as well as the investigation of their mechanisms of action at a molecular level, will be crucial for advancing this class of compounds towards clinical application.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
-
Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]
-
Biological Activities of Quinoline Derivatives. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]
-
The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib…. [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. [Link]
-
2-Chloro-quinoline-3-carboxylic Acid. [Link]
-
2-Chloroquinoline-3-carboxylic acid. [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. [Link]
Sources
- 1. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloroquinoline-8-carboxylic Acid and 2-Chloroquinoline-3-carboxylic Acid for the Modern Researcher
An In-Depth Guide to the Synthesis, Properties, and Reactivity of Two Key Quinoline Isomers
In the landscape of heterocyclic chemistry, quinoline carboxylic acids stand as privileged scaffolds, forming the backbone of numerous compounds with significant applications in medicinal chemistry and materials science. Among these, the positional isomers of 2-chloroquinoline carboxylic acid present distinct profiles in terms of their synthesis, physicochemical properties, and reactivity. This guide offers a comprehensive comparative study of 2-chloroquinoline-8-carboxylic acid and 2-chloroquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. By elucidating the nuances of their chemical behavior, this document aims to empower informed decisions in synthetic strategies and molecular design.
Introduction: The Significance of Positional Isomerism
The quinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents, owing to its ability to interact with a wide array of biological targets. The introduction of a chloro substituent at the 2-position and a carboxylic acid group at varying positions on the quinoline ring system dramatically influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. This guide focuses on the comparative aspects of the 3- and 8-carboxylic acid isomers of 2-chloroquinoline, highlighting how the seemingly subtle change in the carboxylic acid's position leads to significant differences in their chemical personalia.
Physicochemical Properties: A Tale of Two Isomers
The intrinsic properties of a molecule, such as its melting point, solubility, and acidity (pKa), are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for this compound is not extensively reported in the literature, we can infer its properties based on established principles of organic chemistry and data from analogous compounds.
| Property | 2-Chloroquinoline-3-carboxylic acid | This compound (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ | Isomers share the same molecular formula. |
| Molecular Weight | 207.61 g/mol | 207.61 g/mol | Isomers have the same atomic composition. |
| Melting Point | ~220 °C[1] | Likely higher than the 3-isomer | The 8-isomer may exhibit stronger intermolecular forces due to potential intramolecular hydrogen bonding between the carboxylic acid and the quinoline nitrogen, leading to a more stable crystal lattice. |
| pKa (Carboxylic Acid) | Predicted to be around 3-4 | Predicted to be slightly higher than the 3-isomer | The electron-withdrawing effect of the quinoline nitrogen is more pronounced at the 3-position, making the carboxylic acid proton more acidic (lower pKa). The effect is attenuated at the 8-position. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Expected to have lower solubility in non-polar solvents and potentially higher solubility in polar protic solvents compared to the 3-isomer. | The potential for intramolecular hydrogen bonding in the 8-isomer could reduce its ability to engage in intermolecular hydrogen bonds with solvent molecules, affecting its solubility profile. |
Synthesis Strategies: Navigating the Pathways to Isomeric Purity
The synthetic routes to 2-chloroquinoline-3-carboxylic acid and its 8-isomer are distinct, reflecting the directing effects of the substituents and the choice of starting materials.
Synthesis of 2-Chloroquinoline-3-carboxylic Acid
A common and efficient method for the synthesis of 2-chloroquinoline-3-carboxylic acid involves the oxidation of the readily available 2-chloroquinoline-3-carbaldehyde. This precursor is typically prepared via the Vilsmeier-Haack reaction of acetanilide.
Experimental Protocol: Synthesis of 2-chloroquinoline-3-carboxylic acid
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde
-
To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the formation of the Vilsmeier reagent, add acetanilide portion-wise while maintaining the temperature.
-
Heat the reaction mixture, then pour it onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and recrystallize the crude product to obtain 2-chloroquinoline-3-carbaldehyde.
Step 2: Oxidation to 2-chloroquinoline-3-carboxylic acid
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as ethanol.
-
Add a solution of an oxidizing agent, for example, silver nitrate in the presence of a base like sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield 2-chloroquinoline-3-carboxylic acid.
Proposed Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methylquinoline-8-carboxylic acid via Doebner-von Miller Reaction
-
Combine anthranilic acid with crotonaldehyde in a suitable solvent system.
-
Add a catalytic amount of an acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the reaction mixture under reflux. The reaction involves the Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and oxidation to form the quinoline ring.
-
After completion, cool the reaction mixture and neutralize to precipitate the product.
-
Filter, wash, and purify the crude 2-methylquinoline-8-carboxylic acid.
Step 2: Chlorination of the Quinoline Ring
-
The direct chlorination of the 2-position of the quinoline ring can be challenging. A potential method involves the conversion of the corresponding 2-quinolone.
-
Treat 2-methylquinoline-8-carboxylic acid with an oxidizing agent to form the N-oxide.
-
Rearrangement of the N-oxide with a chlorinating agent like POCl₃ or SOCl₂ would introduce the chlorine atom at the 2-position.
Alternatively, a Sandmeyer-type reaction on a suitable amino-quinoline precursor could be explored.
Caption: Comparative synthetic workflows for the 3- and 8-isomers.
Comparative Reactivity: An Electron-Driven Dichotomy
The electronic nature of the quinoline ring system, coupled with the positioning of the electron-withdrawing chloro and carboxylic acid groups, governs the reactivity of these isomers.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This reactivity is expected to be more pronounced in the 3-isomer compared to the 8-isomer. In the 3-isomer, the carboxylic acid group further withdraws electron density from the ring, enhancing the electrophilicity of the C-2 position. In the 8-isomer, the carboxylic acid group is on the benzenoid ring and its electronic influence on the C-2 position is less direct.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid group in both isomers undergoes typical reactions such as esterification, amidation, and reduction. However, the proximity of the carboxylic acid to the quinoline nitrogen in the 8-isomer could lead to unique reactivity, including the potential for intramolecular cyclization reactions under certain conditions.
Caption: Key reactivity differences between the two isomers.
Potential Applications and Biological Activity
Quinoline carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern is a key determinant of the biological target and potency.
-
2-Chloroquinoline-3-carboxylic acid derivatives have been investigated for various therapeutic applications. The 2-chloroquinoline scaffold can be seen in derivatives that act as inhibitors of SARS-CoV-2 proteases.[2] The carboxylic acid at the 3-position provides a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.
-
While less is known specifically about the biological activity of This compound , the quinoline-8-carboxylic acid scaffold is present in compounds with interesting biological profiles. For instance, derivatives of 8-hydroxyquinoline-2-carboxylic acid have shown potential as anticancer and antiviral agents. The ability of the 8-substituted quinolines to chelate metal ions is also a key feature that can be exploited in the design of bioactive molecules.[3]
Conclusion
The comparative study of this compound and 2-chloroquinoline-3-carboxylic acid reveals a fascinating interplay of positional isomerism and its profound impact on chemical synthesis, physicochemical properties, and reactivity. While the 3-isomer is more readily accessible and its reactivity is well-documented, the 8-isomer presents a unique structural motif with the potential for novel applications, particularly in the realm of medicinal chemistry. The proposed synthetic route for the 8-isomer provides a starting point for its exploration. Further experimental investigation into the properties and biological activity of this compound is warranted to fully unlock its potential as a versatile building block in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on the synthesis and application of these intriguing quinoline derivatives.
References
- Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H6ClNO2). Available at: [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Das, D., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
-
Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. Available at: [Link]
-
ResearchGate. (n.d.). General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
- Google Patents. (n.d.). CN101851197A - Preparation method of 7-chloro-8-quinoline carboxylic acid.
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Vecchio, G., et al. (2017). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry, 41(19), 10833-10842. Available at: [Link]
-
ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
PubChemLite. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). Available at: [Link]
-
El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
ResearchGate. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
- CUTM Courseware. (n.d.).
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
-
PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Available at: [Link]
- Costa, C. P., et al. (2021). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Journal of Inorganic Biochemistry, 223, 111539.
-
Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Available at: [Link]
-
Wikipedia. (2024). 2-Chloroquinoline. Available at: [Link]
- Google Patents. (n.d.). US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids.
-
Chemaxon. (2019). Structure Property Relationships of Carboxylic Acid Isosteres. Available at: [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
Sources
- 1. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2-Chloroquinoline-8-carboxylic acid: A Modern Approach to a Key Pharmaceutical Intermediate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key molecular scaffolds is paramount. 2-Chloroquinoline-8-carboxylic acid is a vital building block in the synthesis of a range of pharmacologically active compounds. This guide provides an in-depth, objective comparison between a traditional, multi-step synthesis and a modern, streamlined approach for obtaining this crucial intermediate. We will delve into the causality behind the experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antimalarial, and anticancer properties. Specifically, the 2-chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the 8-carboxylic acid group can serve as a key interaction point with biological targets or be further modified. The efficient synthesis of this compound is therefore a critical step in the discovery and development of novel therapeutics.
Traditional Synthesis: A Multi-Step Approach
A classical and well-established route to this compound involves a two-stage process: the formation of the quinoline core via a Doebner-von Miller reaction to produce 2-hydroxyquinoline-8-carboxylic acid, followed by a chlorination step.
Stage 1: Doebner-von Miller Synthesis of 2-Hydroxyquinoline-8-carboxylic Acid
The Doebner-von Miller reaction is a venerable method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, or their precursors. In this case, anthranilic acid (2-aminobenzoic acid) reacts with pyruvic acid.
Causality of Experimental Choices: Anthranilic acid provides the benzene ring and the nitrogen atom, as well as the pre-installed carboxylic acid at the desired 8-position of the final quinoline. Pyruvic acid serves as the three-carbon unit required to form the pyridine ring. The reaction is typically acid-catalyzed, which facilitates the initial condensation and subsequent cyclization and dehydration steps.
Stage 2: Chlorination of 2-Hydroxyquinoline-8-carboxylic Acid
The resulting 2-hydroxyquinoline (which exists in tautomeric equilibrium with the 2-quinolone form) is then converted to the 2-chloro derivative.
Causality of Experimental Choices: Reagents like phosphorus oxychloride (POCl₃) are standard for converting hydroxyl groups on heteroaromatic rings (especially those alpha to a nitrogen) to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a base is sometimes employed to facilitate the reaction and neutralize the acidic byproducts.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 2-Hydroxyquinoline-8-carboxylic Acid
-
In a round-bottom flask, dissolve anthranilic acid (1 eq.) in a suitable solvent such as ethanol.
-
Slowly add pyruvic acid (1.2 eq.) to the solution with stirring.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxyquinoline-8-carboxylic acid.
Step 2: Synthesis of this compound
-
To a flask, add 2-hydroxyquinoline-8-carboxylic acid (1 eq.) and an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain this compound.
A Modern Synthetic Approach: Microwave-Assisted Vilsmeier-Haack Reaction
In contrast to the traditional multi-step process, a more contemporary approach utilizes a one-pot synthesis of a related 2-chloroquinoline derivative from a substituted acetanilide, followed by oxidation. The Vilsmeier-Haack reaction, when performed under microwave irradiation, offers significant advantages in terms of reaction time and efficiency.[1]
Causality of Experimental Choices: This method starts with a readily available acetanilide derivative. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, acts as both a formylating and a chlorinating agent, leading to the direct formation of a 2-chloro-3-formylquinoline. Microwave irradiation provides rapid and uniform heating, which dramatically accelerates the reaction rate. The 3-formyl group can then be oxidized to the desired carboxylic acid.
Experimental Protocol: Modern Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, suspend the appropriate N-arylacetamide (1 eq.) in N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, ~4-5 eq.).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, pour the reaction mixture onto crushed ice.
-
Filter the precipitate, wash with water, and dry. This yields the 2-chloro-3-formylquinoline intermediate.
-
The intermediate is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
Comparative Analysis
| Parameter | Traditional Method (Doebner-von Miller + Chlorination) | Modern Method (Microwave-Assisted Vilsmeier-Haack) |
| Number of Steps | 2 | 2 (with an intermediate oxidation) |
| Reaction Time | 6 - 10 hours | 30 minutes - 1 hour |
| Typical Overall Yield | Moderate (50-65%) | Good to Excellent (70-85%) |
| Reagent Safety | Use of concentrated sulfuric acid and excess POCl₃ requires caution. | POCl₃ is used, but often in smaller excess. Microwave safety protocols must be followed. |
| Environmental Impact | Use of traditional solvents and longer heating times. | Reduced solvent usage and significantly lower energy consumption. |
| Scalability | Readily scalable with standard laboratory equipment. | Scalability may require specialized continuous flow or larger microwave reactors. |
| Substrate Scope | Generally good for various substituted anilines. | Dependent on the availability of the corresponding acetanilide. |
Visualizing the Synthetic Pathways
Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of this compound.
Modern Synthesis Workflow
Caption: Workflow for the modern synthesis of this compound.
Conclusion and Future Outlook
While the traditional Doebner-von Miller synthesis followed by chlorination is a reliable method for producing this compound, it is often hampered by long reaction times and moderate yields. The modern approach, leveraging microwave-assisted Vilsmeier-Haack chemistry, presents a compelling alternative that significantly reduces reaction times and can improve overall yields. For research and development settings where rapid synthesis of analogues and optimization of reaction conditions are crucial, the modern method offers clear advantages. As the field continues to evolve, the integration of technologies like flow chemistry may further enhance the efficiency, safety, and scalability of synthesizing this important pharmaceutical intermediate.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. This review provides a comprehensive overview of classical quinoline syntheses, including the Doebner-von Miller reaction.
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. This article discusses various synthetic methods for 8-hydroxyquinoline derivatives and their subsequent functionalization, including chlorination. Available at: [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives - ResearchGate. This paper describes one-pot synthetic protocols for quinoline carboxylic acid derivatives. Available at: [Link]
-
Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes - ResearchGate. This article details the use of microwave irradiation for the synthesis of 2-chloroquinoline derivatives via the Vilsmeier-Haack reaction. Available at: [Link]
- POCl3-PCl5 mixture: A robust chlorinating agent - Indian Chemical Society. This review discusses the use of POCl3 and PCl5 as effective chlorinating agents for a variety of organic compounds.
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. This paper reviews modern microwave-assisted synthetic methods for heterocyclic compounds, including quinolines. Available at: [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - MDPI. This article describes modern palladium-catalyzed methods for the synthesis of quinoline derivatives. Available at: [Link]
Sources
A Comparative Guide to the Cytotoxicity of 2-Chloroquinoline-8-carboxylic Acid Derivatives: Methodologies and Insights
For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, those containing a carboxylic acid moiety, particularly the 2-chloroquinoline-8-carboxylic acid framework, are of significant interest for their potential as cytotoxic agents. This guide provides an in-depth comparison of the methodologies used to evaluate the cytotoxicity of these compounds, supported by experimental data from related quinoline derivatives, to offer a comprehensive understanding of their anticancer potential.
The Rationale Behind Investigating this compound Derivatives
The quinoline ring system is a core component of many natural and synthetic bioactive compounds. The presence of a chlorine atom at the 2-position and a carboxylic acid at the 8-position creates a unique electronic and steric profile, potentially influencing the molecule's interaction with biological targets. The carboxylic acid group can act as a hydrogen bond donor or acceptor and can be involved in metal chelation, a mechanism proposed for the activity of some quinoline derivatives.[1] This guide will delve into the assays used to quantify the cytotoxic effects of such derivatives and explore their potential mechanisms of action.
Principles and Methodologies of Cytotoxicity Assays
The initial assessment of a compound's anticancer potential relies on in vitro cytotoxicity assays. These assays measure the degree to which a compound is toxic to cultured cells. The choice of assay depends on the suspected mechanism of action and the experimental throughput requirements.
Metabolic Viability Assays: MTT and SRB
Two of the most common colorimetric assays for determining cell viability are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay [2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Experimental Protocol: SRB Assay [5][6][7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).
Comparative Cytotoxicity of Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Quinoline-2-carboxylic acid | HeLa | Not Specified | Significant Cytotoxicity | [1] |
| Quinoline-2-carboxylic acid | MCF7 | Not Specified | Significant Cytotoxicity | [1] |
| Quinoline-2-carboxylic acid aryl ester | PC3 | MTT | ~59.3 (26 µg/mL) | [8] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia (average of 60 cell lines) | Not Specified | 15.5 (log GI50 = -4.81 M) | [9] |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia (average of 60 cell lines) | Not Specified | 8.1 (log GI50 = -5.09 M) | [9] |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia (average of 60 cell lines) | Not Specified | 4.5 (log GI50 = -5.35 M) | [9] |
| 8-aminoquinoline glycoconjugate (17) | HCT 116 | MTT | 116.4 | [10] |
| 8-aminoquinoline glycoconjugate (17) | MCF-7 | MTT | 78.1 | [10] |
Note: The IC50/GI50 values are presented as reported in the respective literature. Direct comparison should be made with caution due to variations in experimental conditions.
Elucidating the Mechanism of Action: Apoptosis Assays
Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[11][12] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[11]
Experimental Protocol: Annexin V/PI Apoptosis Assay [11][12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: A generalized workflow for the evaluation of this compound derivatives.
Caption: A potential intrinsic apoptosis pathway induced by quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on quinoline derivatives, several structural features can influence cytotoxicity:
-
Substitution at Position 8: The nature of the substituent at the 8-position is critical. The presence of a hydroxyl or amino group can significantly impact biological activity, potentially through metal chelation or altered electronic properties.[9][10][13]
-
The Carboxylic Acid Group: The position and presence of the carboxylic acid can affect the molecule's polarity, solubility, and ability to interact with biological targets.[1]
-
Other Substituents: The addition of other functional groups to the quinoline ring can modulate the lipophilicity and electronic nature of the compound, thereby influencing its cell permeability and target interactions.
Conclusion and Future Directions
While the direct comparative cytotoxic data for a series of this compound derivatives remains to be fully elucidated in publicly accessible literature, the established methodologies for cytotoxicity screening and mechanistic studies provide a clear path for their evaluation. The quinoline scaffold continues to be a promising starting point for the development of novel anticancer agents. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Investigating their effects on a wider range of cancer cell lines and exploring their potential to overcome drug resistance will be crucial next steps in realizing their therapeutic potential.
References
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL: [Link])
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - MDPI. (URL: [Link])
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (URL: [Link])
-
Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed. (URL: [Link])
-
Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (URL: [Link])
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (URL: [Link])
-
Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (URL: [Link])
-
Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (URL: [Link])
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (URL: [Link])
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (URL: [Link])
-
New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay | Request PDF - ResearchGate. (URL: [Link])
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (URL: [Link])
-
(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. (URL: [Link])
-
Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity - PubMed. (URL: [Link])
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed. (URL: [Link])
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. atcc.org [atcc.org]
- 4. scispace.com [scispace.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Reactivity of the Quinoline Ring
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Quinoline, a cornerstone of medicinal chemistry, presents a fascinating case study in regioselectivity. Its fused benzene and pyridine ring system does not react uniformly; instead, it exhibits a distinct electronic dichotomy that dictates the outcome of substitution reactions. This guide provides an in-depth comparison of the reactivity at different positions on the quinoline ring, supported by mechanistic principles and experimental data, to empower chemists in the rational design and synthesis of novel quinoline-based molecules.
The Electronic Landscape of Quinoline: A Tale of Two Rings
Quinoline, or 1-azanaphthalene, is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The key to understanding its reactivity lies in the powerful electron-withdrawing nature of the nitrogen atom in the pyridine moiety. This effect, operating through both induction and resonance, creates a polarized system.[1][2]
-
The Pyridine Ring (Positions 2, 3, 4): This ring is significantly electron-deficient. The nitrogen atom pulls electron density towards itself, making the carbon atoms, particularly at the C-2 and C-4 positions, electrophilic and thus susceptible to nucleophilic attack.[3]
-
The Benzene Ring (Positions 5, 6, 7, 8): In contrast, the carbocyclic ring is comparatively electron-rich, behaving more like a substituted benzene ring. It is therefore the preferred site for electrophilic attack.[1][3][4]
This fundamental electronic division is the primary determinant of quinoline's chemical behavior, channeling electrophiles to the benzene ring and nucleophiles to the pyridine ring.[5]
Part 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the quinoline nucleus requires vigorous conditions due to the overall deactivating effect of the pyridine ring.[6] Furthermore, under the strongly acidic conditions typical for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming the quinolinium cation. This further deactivates the entire molecule, especially the pyridine ring, towards attack by electrophiles. Consequently, substitution occurs exclusively on the more activated benzene ring.[1][7]
Regioselectivity: The Primacy of Positions 5 and 8
Within the benzene ring, electrophilic attack preferentially occurs at positions C-5 and C-8.[4][8] The rationale for this selectivity is found in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.
Causality of Regioselectivity: When an electrophile attacks at C-5 or C-8, the resulting positive charge can be delocalized through resonance structures without disrupting the aromatic sextet of the pyridine ring.[3] In contrast, attack at C-6 or C-7 forces the disruption of the pyridine ring's aromaticity in one of the resonance forms, leading to a less stable intermediate. The intermediates for attack at C-5 and C-8 are stabilized by a greater number of resonance structures, lowering the activation energy for their formation.[3]
Caption: General mechanism for electrophilic substitution at C-5 of quinoline.
Supporting Experimental Data
The theoretical preference for C-5 and C-8 is consistently validated by experimental results.
| Reaction | Reagents & Conditions | Major Product(s) | Reference |
| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | [6][9] |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid | [6] |
| Fuming H₂SO₄, 300°C | Quinoline-6-sulfonic acid (via isomerization) | [7] | |
| Bromination | Br₂, conc. H₂SO₄, 75°C | 5-Bromoquinoline & 8-Bromoquinoline | [5] |
Experimental Protocol: Nitration of Quinoline
This protocol describes the synthesis of a mixture of 5-nitroquinoline and 8-nitroquinoline, which are key intermediates in organic synthesis.[9][10]
Objective: To nitrate quinoline using a mixture of fuming nitric acid and fuming sulfuric acid.
Materials:
-
Quinoline
-
Fuming Sulfuric Acid (Oleum)
-
Fuming Nitric Acid
-
Ice
-
Sodium Hydroxide solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Cooling: Place quinoline in a round-bottom flask and cool it in an ice-salt bath to 0°C.
-
Acid Addition: Slowly add fuming sulfuric acid to the cooled quinoline with constant stirring, ensuring the temperature does not rise above 5°C.
-
Nitrating Mixture: To this cold solution, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise via a dropping funnel. Maintain vigorous stirring and keep the temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for one hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the nitroquinoline products to precipitate.
-
Neutralization & Isolation: Neutralize the acidic solution with a cold sodium hydroxide solution until it is slightly alkaline.
-
Filtration: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The resulting solid is a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Separation (Optional): The isomers can be separated by techniques such as fractional crystallization or column chromatography.[10]
Part 2: Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (SNAAr).[11] This reactivity is most pronounced at the α (C-2) and γ (C-4) positions relative to the nitrogen atom.
Regioselectivity: The Dominance of Positions 2 and 4
Nucleophilic attack occurs almost exclusively at C-2 and C-4.[3][8] If the C-2 position is occupied, the attack will then favor C-4.[6]
Causality of Regioselectivity: The stability of the anionic intermediate (Meisenheimer-type complex) is the determining factor. When a nucleophile attacks C-2 or C-4, the resulting negative charge is delocalized effectively across the ring system and, most importantly, can be accommodated by the electronegative nitrogen atom.[3] This provides a highly stable resonance contributor that is not possible if the attack occurs at C-3. This stabilization significantly lowers the activation energy for substitution at the C-2 and C-4 positions.
Caption: Most reactive positions on the quinoline ring for substitution.
| Position | Reactivity towards Electrophiles (E⁺) | Reactivity towards Nucleophiles (Nu⁻) | Justification |
| 2 | Very Low | Very High | α to N, electron-deficient; intermediate stabilized by N. |
| 3 | Very Low | Low | β to N, less electron-deficient; no N-stabilization of intermediate. |
| 4 | Very Low | High | γ to N, electron-deficient; intermediate stabilized by N. |
| 5 | High | Very Low | Electron-rich ring; stable arenium ion intermediate. |
| 6 | Moderate | Very Low | Electron-rich ring; less stable arenium ion intermediate. |
| 7 | Moderate | Very Low | Electron-rich ring; less stable arenium ion intermediate. |
| 8 | High | Very Low | Electron-rich ring; stable arenium ion intermediate. |
Conclusion
The reactivity of the quinoline ring is a clear demonstration of how electronic effects in a fused heterocyclic system govern reaction outcomes. The electron-deficient pyridine ring is primed for nucleophilic attack at positions 2 and 4, while the comparatively electron-rich benzene ring undergoes electrophilic substitution at positions 5 and 8. This predictable regioselectivity, grounded in the stability of the reaction intermediates, provides a reliable roadmap for synthetic chemists. By mastering these principles, researchers can strategically functionalize the quinoline scaffold, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Bharat Raut. (2020). Reactivity of Quinoline. YouTube. Available at: [Link]
-
Preparation and Properties of Quinoline. (n.d.). Available at: [Link]
-
Gontijo, V. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Available at: [Link]
-
QUINOLINE. (n.d.). ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Reactions of Quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. Available at: [Link]
-
Bharat Raut. (2020). Reactions of Quinoline. YouTube. Available at: [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. Available at: [Link]
-
Reddit user discussion. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry. Available at: [Link]
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.). Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Huestis, M., et al. (2016). ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. PMC - NIH. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (2012). University of Bath. Available at: [Link]
-
Chichibabin reaction. (n.d.). Wikipedia. Available at: [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
The pyridine/benzene stability 'paradox'?. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Kim, J. H., et al. (2007). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. American Chemical Society. Available at: [Link]
-
Chemical Freelancers. (2021). Chichibabin reaction of isoquinoline explained. YouTube. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]
-
van der Plas, H. C., et al. (n.d.). On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. Available at: [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Available at: [Link]
- Process for purification of quinoline yellow. (n.d.). Google Patents.
-
2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (n.d.). ResearchGate. Available at: [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (n.d.). ResearchGate. Available at: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2020). Elsevier. Available at: [Link]
-
Xu, L., et al. (n.d.). 8-Nitroquinoline. ResearchGate. Available at: [Link]
-
Sulfonation of quinoline. (n.d.). ResearchGate. Available at: [Link]
-
Chichibabin reaction. (n.d.). Available at: [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. tutorsglobe.com [tutorsglobe.com]
- 9. Page loading... [guidechem.com]
- 10. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents. The strategic substitution of this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloroquinoline-8-carboxylic acid derivatives, a class of compounds with significant potential in anticancer and antimicrobial drug discovery. By examining the interplay of substituents on the quinoline core, we aim to elucidate the key structural features that govern their biological activity. This document synthesizes experimental data from related compound series to build a predictive SAR model for this specific scaffold, offering a valuable resource for the rational design of novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
The 2-chloroquinoline moiety serves as a versatile synthetic handle, allowing for a variety of nucleophilic substitution reactions to introduce diverse functionalities. The chlorine atom at the 2-position can significantly influence the electronic properties of the quinoline ring system and provides a reactive site for further chemical modifications.[1] Concurrently, the carboxylic acid group at the 8-position is a key pharmacophoric feature, often involved in critical binding interactions with biological targets, such as enzymes and receptors. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, makes it a crucial determinant of biological activity.[2] The combination of these two functionalities on the quinoline framework creates a unique chemical space for the development of targeted therapies.
Unraveling the Structure-Activity Relationship (SAR)
While a comprehensive SAR study dedicated exclusively to this compound derivatives is not extensively documented in a single coherent body of work, we can construct a robust predictive model by analyzing the SAR of closely related 2-chloroquinoline and quinoline-8-carboxylic acid analogues.
The Role of the 2-Chloro Substituent
The presence of a chlorine atom at the 2-position of the quinoline ring is a critical feature that imparts distinct chemical reactivity and can influence biological activity. It acts as a leaving group, facilitating the synthesis of a diverse library of 2-substituted derivatives. From a biological standpoint, the electron-withdrawing nature of the chlorine atom can modulate the pKa of the quinoline nitrogen, affecting its interaction with biological targets.
The Significance of the 8-Carboxylic Acid Group
The carboxylic acid at the 8-position is a key determinant of the biological activity in many quinoline-based compounds. Its ability to form salt bridges and hydrogen bonds is often crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. For instance, in the context of topoisomerase inhibition, the carboxylic acid moiety can chelate with magnesium ions in the enzyme's active site, a mechanism observed in the quinolone class of antibiotics.
Impact of Substituents on the Benzo Ring (Positions 5, 6, and 7)
Modifications on the benzo portion of the quinoline ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the derivatives.
-
Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at positions 5 and 7 have been shown to enhance anticancer activity in related quinoline scaffolds.[2] This is likely due to their influence on the electronic distribution of the ring system and their ability to participate in halogen bonding or other specific interactions with the target protein.
-
Electron-donating groups (e.g., -OCH3, -CH3) at these positions can have varied effects. In some cases, they may enhance activity through favorable hydrophobic interactions, while in others, they may be detrimental.
-
Bulky substituents can influence the planarity of the molecule and may either enhance or hinder binding to the target, depending on the topology of the active site.
The following diagram illustrates the key positions for substitution on the this compound scaffold and their potential impact on biological activity.
Caption: Key modification sites on the this compound scaffold.
Comparative Performance: Anticancer Activity
The primary therapeutic potential of this compound derivatives is anticipated in the realm of oncology. By drawing parallels with structurally related compounds, it is hypothesized that these derivatives could function as topoisomerase inhibitors or kinase inhibitors.
Mechanism of Action: Topoisomerase Inhibition
Many quinoline-based compounds exert their anticancer effects by targeting topoisomerases, enzymes crucial for DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] The planar quinoline ring system can intercalate between DNA base pairs, while the carboxylic acid at the 8-position can chelate essential metal ions in the topoisomerase active site.
Comparison with Alternative Topoisomerase Inhibitors
To provide context for the potential efficacy of this compound derivatives, it is valuable to compare them with established and emerging topoisomerase inhibitors.
| Compound Class | Mechanism of Action | Key Advantages | Key Limitations | Representative Drugs |
| This compound Derivatives (Hypothesized) | Topoisomerase II inhibition via DNA intercalation and metal chelation | Potential for novel binding interactions and overcoming resistance. | SAR not fully elucidated; potential for off-target effects. | (Investigational) |
| Camptothecins | Topoisomerase I inhibitors | Broad-spectrum activity. | Chemical instability (lactone ring hydrolysis), toxicity. | Topotecan, Irinotecan |
| Indenoisoquinolines | Non-camptothecin Topoisomerase I inhibitors | Chemically stable, different cleavage site preference from camptothecins.[4] | Still in clinical development. | Indotecan, Indimitecan[4] |
| Anthracyclines | Topoisomerase II inhibitors | Potent and widely used. | Cardiotoxicity, development of resistance.[5] | Doxorubicin, Daunorubicin |
| Epipodophyllotoxins | Non-intercalating Topoisomerase II poisons | Effective against various cancers. | Myelosuppression, secondary malignancies.[6] | Etoposide, Teniposide |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve standard and well-established methodologies in medicinal chemistry.
General Synthesis of 2-Chloroquinoline-8-carboxylic Acids
A common route for the synthesis of the core scaffold is the Pfitzinger reaction, which allows for the construction of the quinoline-4-carboxylic acid system.[7][8] Subsequent chlorination can yield the desired 2-chloro derivative.
Step-by-step Pfitzinger Synthesis:
-
Reaction Setup: A mixture of a substituted isatin (1 equivalent) and a carbonyl compound with an α-methylene group (1.2 equivalents) is suspended in a suitable solvent (e.g., ethanol).
-
Base Addition: A strong base, such as potassium hydroxide (3-4 equivalents), is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The solvent is removed in vacuo, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Acidification: The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid derivative.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
The following diagram outlines the general workflow for the Pfitzinger synthesis.
Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
The following diagram illustrates the workflow of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Although direct and extensive SAR studies on this specific class of compounds are limited, by synthesizing insights from related quinoline derivatives, a predictive framework for rational drug design can be established. The 2-chloro group provides a crucial handle for synthetic diversification, while the 8-carboxylic acid moiety is a key pharmacophoric element for target engagement. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on the benzo ring to build a comprehensive SAR. Elucidating their precise mechanism of action and evaluating their efficacy in preclinical models will be critical steps toward realizing their therapeutic potential.
References
-
World Health Organization. (2022). Cancer. [Link]
-
Pommier, Y. (2009). The indenoisoquinolines: non-camptothecin topoisomerase I inhibitors. Clinical Cancer Research, 15(23), 7069-7074. [Link]
- Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285.
- Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514-1521.
-
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature reviews cancer, 9(5), 338-350. [Link]
- Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Proceedings of the National Academy of Sciences, 82(2), 307-311.
-
Wikipedia. (2023). Topoisomerase inhibitor. [Link]
- Anderson, V. E., & Osheroff, N. (2001). Probing the structure and function of DNA topoisomerases with cytotoxic poisons. Methods in molecular biology (Clifton, N.J.), 95, 245-260.
- Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Catalytic topoisomerase II inhibitors in cancer therapy. Pharmacology & therapeutics, 99(2), 167-181.
- Gatto, B., Sanders, M. M., Yu, C., Wu, H. Y., Makhey, D., LaVoie, E. J., & Liu, L. F. (1996). A novel topoisomerase II-targeting agent, 2-(2-aminoethyl)-5-chloroisoquinoline-1,3(2H,4H)-dione. Cancer research, 56(12), 2795-2800.
-
Soudani, M., Beimpour, M., Veisi, H., & Asgari, M. S. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 18(11), 2829-2868. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
-
Wikipedia. (2023). Pfitzinger reaction. [Link]
-
Aladdin Scientific. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Magwaza, S. S., Naidu, D., Oyeneyin, O. E., Senzani, S., & Tukulula, M. (2020). Synthesis of quinoline carboxylic acid derivatives (1) via Pfitzinger reaction. ResearchGate. [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions. [Link]
-
Shivaraj, Y., Naveen, M. H., Vijayakumar, G. R., & Aruna Kumar, D. B. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]
-
Fakhfakh, M. A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
-
Hameed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
-
Chen, Y., et al. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2018, 1-8. [Link]
-
Al-Omair, M. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Inhibitory Effects of Quinoline Carboxylic Acids on Specific Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure in Enzyme Inhibition
The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, it gives rise to quinoline carboxylic acids, a class of compounds demonstrating a remarkable breadth of biological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2][3][4]. Their prevalence in both natural products and synthetic drugs underscores their significance as "privileged structures"—molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity[2].
The true power of this scaffold lies in its chemical tractability. The quinoline ring system can be readily substituted at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical versatility enables the rational design of potent and selective inhibitors against a diverse array of enzymes, which are the primary catalysts of biological processes and, consequently, major targets for therapeutic intervention.
This guide moves beyond a simple catalog of inhibitors. As senior application scientists, our goal is to illuminate the causality behind experimental design and to provide robust, self-validating protocols. We will dissect the inhibitory mechanisms of quinoline carboxylic acids against three distinct and therapeutically relevant enzyme classes:
-
Bacterial Type II Topoisomerases (DNA Gyrase): The classical target for the widely successful fluoroquinolone antibiotics.
-
Sirtuin 3 (SIRT3): An NAD+-dependent deacetylase implicated in mitochondrial function and cancer metabolism.
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, crucial for cell proliferation.
Through this comparative analysis, we will provide the foundational knowledge and practical methodologies required to effectively assess and characterize the enzyme inhibitory potential of this versatile chemical class.
Chapter 1: The Archetypal Interaction - Inhibition of Bacterial DNA Gyrase
The discovery that quinoline carboxylic acids could inhibit bacterial DNA gyrase was a landmark in antibacterial drug development. This interaction remains a textbook example of targeted enzyme inhibition.
Expertise & Experience: Understanding the Mechanism of Action
Bacterial DNA gyrase, along with the related enzyme Topoisomerase IV, is a Type IIA topoisomerase essential for managing DNA topology during replication, transcription, and repair[5]. These enzymes introduce transient double-stranded breaks in DNA to allow strand passage, after which they religate the broken strands.
The antibacterial quinolones (specifically, fluoroquinolones) do not simply block the active site. Instead, they act as "poisons" by stabilizing the transient "cleavage complex," in which the DNA is broken and covalently attached to the enzyme[6]. The core of this mechanism involves the C-3 carboxylic acid and C-4 keto groups of the quinolone scaffold. These functionalities chelate a non-catalytic magnesium ion, which then forms a water-metal ion bridge to key residues in the GyrA subunit of the DNA gyrase enzyme[6]. This drug-enzyme-DNA ternary complex physically obstructs the religation of the DNA strands, leading to an accumulation of double-stranded breaks and, ultimately, bacterial cell death[5][6].
This mechanism explains why the 4-oxo-3-carboxylic acid moiety is a near-universal feature of this class of antibiotics. Altering this specific arrangement drastically reduces or eliminates activity, a key insight for any drug design program targeting this enzyme family.
Caption: Mechanism of DNA Gyrase inhibition by quinolone carboxylic acids.
Data Presentation: Comparative Inhibitory Activity
The potency of quinolones against DNA gyrase is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. Below is a comparison of well-known fluoroquinolones.
| Compound | Target Organism | IC50 (µg/mL) vs. DNA Gyrase Supercoiling | Reference |
| Ofloxacin | M. tuberculosis | >50 | [6] |
| Levofloxacin | E. coli | ~1.0 | [5] |
| Ciprofloxacin | M. tuberculosis | 5.0 - 10.0 | [6] |
| Compound 1 (Ofloxacin Analog) | M. tuberculosis | 10.0 | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a self-validating system for assessing the inhibition of DNA gyrase's supercoiling activity.
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent reaction. This topological change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.
Materials:
-
Purified DNA Gyrase (e.g., from E. coli or M. tuberculosis)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
ATP solution (10 mM)
-
Quinoline carboxylic acid inhibitor stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS and 0.5 mg/mL Proteinase K)
-
Agarose, TAE buffer
-
DNA stain (e.g., SYBR Safe or Ethidium Bromide)
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:
-
13 µL nuclease-free water
-
2 µL 10x Assay Buffer
-
1 µL Relaxed pBR322 DNA (e.g., at 0.5 µg/µL)
-
1 µL of inhibitor dilution (or DMSO for the 'no inhibitor' control). Prepare serial dilutions of the test compound. A typical concentration range would span from 0.01 to 100 µM.
-
-
Enzyme Addition: Add 1 µL of DNA Gyrase enzyme (pre-diluted to a concentration that gives complete supercoiling in the control reaction). Mix gently by pipetting.
-
Initiate Reaction: Add 2 µL of 10 mM ATP to start the reaction. The final ATP concentration will be 1 mM.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye. Incubate at 50°C for 15 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in 1x TAE buffer. Run the gel at ~80V for 2-3 hours.
-
Visualization & Analysis: Stain the gel with a suitable DNA stain and visualize under UV or blue light.
-
Negative Control (No Enzyme): Should show only the relaxed DNA band.
-
Positive Control (No Inhibitor): Should show predominantly the faster-migrating supercoiled DNA band.
-
Test Wells: Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the supercoiled band and a corresponding increase in the relaxed band.
-
-
Quantification (Optional): Use gel densitometry software (e.g., ImageJ) to quantify the intensity of the supercoiled band in each lane. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chapter 2: Selective Targeting of a Mitochondrial Deacetylase - SIRT3
Moving from a bacterial to a human target, we explore a more recent application of the quinoline carboxylic acid scaffold: the selective inhibition of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. This case study highlights the critical importance of assessing inhibitor selectivity.
Expertise & Experience: The Rationale for Selectivity Screening
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide range of cellular processes[7]. The Class I sirtuins—SIRT1 (nuclear), SIRT2 (cytosolic), and SIRT3 (mitochondrial)—are the most studied isoforms. While they share a conserved catalytic core, developing inhibitors that can distinguish between them is a significant challenge, yet crucial for therapeutic applications. An inhibitor that hits all three could lead to a host of off-target effects.
A recent study identified a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, designated "P6," as a potent and selective SIRT3 inhibitor[7]. The selectivity arises from specific binding patterns within the active site of SIRT3 compared to SIRT1 and SIRT2, as suggested by molecular docking studies[7]. This underscores a fundamental principle: when assessing an inhibitor against a member of a large enzyme family, it is imperative to perform counter-screening against related family members. This self-validating step ensures that the observed biological effect can be confidently attributed to the target of interest.
Caption: General workflow for a fluorometric SIRT enzyme inhibition assay.
Data Presentation: Quantifying Selectivity
Selectivity is best expressed by comparing the IC50 values of an inhibitor against different enzyme isoforms. A higher IC50 value indicates weaker inhibition.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) | Reference |
| P6 | 32.6 | 33.5 | 7.2 | ~4.5-fold | ~4.7-fold | [7] |
| Nicotinamide (Control) | - | - | 39.1 | - | - | [7] |
This data clearly demonstrates that compound P6 is approximately 4.5 to 4.7 times more potent against SIRT3 than against its close relatives, SIRT1 and SIRT2[7].
Experimental Protocol: Fluorometric SIRT3 Deacetylase Assay
This protocol uses a commercially available two-step fluorometric assay system.
Principle: SIRT3 deacetylates a specific acetylated peptide substrate. A developer solution is then added, which processes the deacetylated peptide to release a fluorophore. The fluorescence intensity is directly proportional to the deacetylase activity. An inhibitor will reduce the amount of deacetylated product, leading to a lower fluorescence signal.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
SIRT3 fluorogenic substrate (e.g., an acetylated peptide linked to a fluorophore)
-
NAD+ solution
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., P6) and a non-selective inhibitor control (e.g., Nicotinamide)
-
Black, flat-bottom 96-well microplate
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the substrate, NAD+, and enzymes in Assay Buffer according to the manufacturer's instructions.
-
Plate Layout: Design the plate to include:
-
'No enzyme' controls (background fluorescence).
-
'No inhibitor' controls (100% activity).
-
Test compound wells (serial dilutions).
-
Control inhibitor wells.
-
-
Assay Procedure (per well):
-
Add 25 µL of Assay Buffer.
-
Add 5 µL of the test compound at various concentrations (or DMSO for controls).
-
Add 10 µL of the enzyme (SIRT3 for the primary screen; SIRT1 and SIRT2 for selectivity screening). Mix gently and incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Add 10 µL of a substrate/NAD+ mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Development: Add 50 µL of Developer solution to each well.
-
Second Incubation: Incubate at 37°C for 15-30 minutes to allow the fluorophore to be released.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader (e.g., Excitation ~360 nm, Emission ~460 nm).
-
Data Analysis:
-
Subtract the average background fluorescence ('no enzyme' control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 'no inhibitor' control.
-
Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 values obtained for SIRT3, SIRT1, and SIRT2 to determine selectivity.
-
Chapter 3: Disrupting a Metabolic Pathway - DHODH Inhibition
Our final case study focuses on Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines, the building blocks of DNA and RNA. Its inhibition is a validated strategy in the treatment of autoimmune diseases and is being explored for cancer.
Expertise & Experience: Mechanism and Assay Causality
DHODH catalyzes the fourth step in pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. This reaction is coupled to the reduction of a quinone cofactor. The activity of the enzyme can therefore be monitored by following the reduction of a suitable electron acceptor.
A structure-guided drug design effort led to the discovery of potent 4-quinoline carboxylic acid analogues that inhibit DHODH with nanomolar efficacy[8]. For example, compound 41 was identified with an IC50 of 9.71 nM[8]. The design strategy focused on maintaining the essential pharmacophore while introducing new hydrogen-bonding interactions within the brequinar-binding pocket of the enzyme[8]. This highlights the power of combining structural biology with medicinal chemistry to rationally improve inhibitor potency.
The choice of assay for DHODH logically follows its biochemical function. A common method is a colorimetric assay that uses the artificial electron acceptor 2,6-dichloroindophenol (DCIP). As DHODH oxidizes its substrate, it reduces DCIP, causing a decrease in absorbance at 600 nm. An inhibitor prevents this process, so the absorbance remains high.
Caption: Inhibition of the pyrimidine biosynthesis pathway by DHODH inhibitors.
Data Presentation: High-Potency Inhibition
This class of inhibitors demonstrates significantly higher potency than those in the previous examples, with activity in the low nanomolar range.
| Compound | DHODH IC50 (nM) | Reference |
| 41 | 9.71 ± 1.4 | [8] |
| 43 | 26.2 ± 1.8 | [8] |
| Brequinar (Control) | 12.0 ± 2.0 | [8] |
Experimental Protocol: DCIP-Based Colorimetric DHODH Assay
This protocol is a reliable method for measuring DHODH activity and its inhibition.
Principle: The enzymatic activity of DHODH is coupled to the reduction of the chromogenic substrate DCIP. The rate of DCIP reduction is measured as a decrease in absorbance at 600 nm. Inhibitors will slow this rate.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-Dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q variant, cofactor)
-
DCIP (2,6-dichloroindophenol, electron acceptor)
-
Test compound
-
Clear, flat-bottom 96-well microplate
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of L-Dihydroorotate (e.g., 10 mM in water).
-
Prepare stock solutions of Decylubiquinone (e.g., 10 mM in DMSO) and DCIP (e.g., 3 mM in ethanol).
-
-
Reaction Mixture Preparation: Prepare a master mix in Assay Buffer containing the final desired concentrations of L-Dihydroorotate (e.g., 200 µM), Decylubiquinone (e.g., 50 µM), and DCIP (e.g., 60 µM).
-
Plate Setup:
-
To each well, add 50 µL of the reaction mixture.
-
Add 1 µL of the test compound diluted in DMSO to the appropriate wells. Add 1 µL of DMSO to control wells.
-
-
Enzyme Addition & Measurement:
-
Place the microplate in a temperature-controlled spectrophotometer set to 30°C.
-
Initiate the reaction by adding 50 µL of pre-warmed DHODH enzyme solution (at a concentration determined to give a linear reaction rate).
-
Immediately begin monitoring the decrease in absorbance at 600 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a suitable model to determine the IC50.
-
-
Trustworthiness Check: The causality is confirmed by observing that the reaction rate is dependent on the presence of all components: enzyme, dihydroorotate, and the quinone cofactor. Omitting any one of these should result in a flat line (no change in absorbance), validating that the measured activity is specific to DHODH.
Conclusion: A Framework for Future Discovery
The quinoline carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. From the classic antibacterial action against DNA gyrase to the nuanced and selective inhibition of human enzymes like SIRT3 and DHODH, the versatility of this structure is clear.
This guide has provided not only the specific protocols for assessing inhibition but also the underlying scientific rationale that governs experimental design and data interpretation. By understanding the mechanism of action, prioritizing selectivity screening, and employing robust, self-validating assays, researchers can confidently characterize new chemical entities. The principles and methodologies detailed herein serve as a comprehensive framework for drug development professionals seeking to harness the power of the quinoline carboxylic acid core to create the next generation of targeted therapeutics.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Levofloxacin. (n.d.). Wikipedia. [Link]
-
Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. (2020). PubMed. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
-
Enzyme Analysis. (n.d.). G-Biosciences. [Link]
-
DNA Gyrase as a Target for Quinolones. (n.d.). MDPI. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. [Link]
-
Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. (2023). PubMed Central. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Enzyme assay techniques and protocols. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). OSTI.GOV. [Link]
-
Discovery and development of integrase inhibitors. (n.d.). Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levofloxacin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroquinoline-8-carboxylic Acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-chloroquinoline-8-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety data and regulatory frameworks, designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Identification and Immediate Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is classified with several hazard statements, demanding rigorous adherence to safety protocols.
Inherent Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The primary directive is to prevent all direct contact and aerosol generation. All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1]
Personal Protective Equipment (PPE): A robust PPE strategy is non-negotiable. The following table summarizes the mandatory equipment to be used when handling this compound.
| Equipment | Specification | Purpose | Citation |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier against skin contact. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling. | [1][2][3] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards. | [2][3][4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | [1][3] |
| Respiratory Protection | N95 Particulate Respirator (or higher) | Required when handling the solid, powdered form to prevent inhalation of dust particles. | [5] |
Waste Characterization and Regulatory Context
This compound is classified as a hazardous waste due to its chemical properties. As a halogenated organic compound, it falls under specific waste categories defined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[6]
-
EPA Hazardous Waste Codes: While this specific chemical may not be explicitly listed by name, it would likely be classified under the "F-listed" wastes if it is a spent solvent or under "U-listed" wastes if it is a discarded, unused commercial chemical product.[7][8][9] The key is its identity as a halogenated organic compound, which requires specialized disposal methods to prevent the release of persistent and toxic byproducts into the environment.[6]
Discharge into the environment must be strictly avoided.[1][3] Do not dispose of this chemical down the drain or in regular trash, as it can be very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[10][11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely collect, store, and dispose of this compound waste.
Step 1: Waste Segregation The principle of segregation is critical to prevent dangerous chemical reactions.
-
Action: Collect waste containing this compound in a dedicated hazardous waste container.
-
Causality: This compound is incompatible with strong oxidizing agents.[4][12] Mixing with incompatible materials can lead to fire, explosion, or the release of toxic gases.[13] Therefore, it must be kept separate from other waste streams unless their compatibility has been definitively confirmed.
Step 2: Containerization Proper containerization ensures safe storage and transport.
-
Action: Use a chemically resistant, sealable container (e.g., High-Density Polyethylene - HDPE).[14] Ensure the container is in good condition with a secure, leak-proof lid.
-
Causality: A robust and properly sealed container prevents spills and the release of vapors, protecting laboratory personnel and the surrounding environment. The container must be compatible with the chemical to avoid degradation.
Step 3: Labeling Accurate labeling is a cornerstone of safe waste management.
-
Action: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 1092287-54-1[1]
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate quantity of waste
-
-
Causality: Clear labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal personnel, ensuring it is handled and disposed of correctly.[15]
Step 4: Storage Temporary storage within the lab must follow strict safety guidelines.
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat sources and incompatible materials.[1][2][12] The container should be kept locked up or in a secure location.[1][12]
-
Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills, breakage, or reaction with other chemicals. Keeping the container closed prevents the release of vapors into the laboratory atmosphere.[1][12]
Step 5: Final Disposal The final disposal must be handled by professionals.
-
Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Licensed contractors are equipped to transport and dispose of hazardous waste in accordance with federal, state, and local regulations. The most common and effective method for destroying halogenated organic compounds like this compound is high-temperature incineration in a specialized facility.[6][16] This process ensures the complete breakdown of the molecule into less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Don the appropriate PPE as detailed in Section 1.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1][17] Do not use combustible materials like paper towels without an initial absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous waste.[5]
-
Dispose: Seal, label, and dispose of the spill cleanup waste following the protocol in Section 3.
References
-
Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH. [Link]
-
SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. (2021). Fisher Scientific. [Link]
-
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025). Ing. Petr Švec - PENTA s.r.o.. [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2. (n.d.). PubChem. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1982). U.S. Environmental Protection Agency. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
2-Chloroquinoline-3-carboxylic acid. (2010). National Institutes of Health (NIH). [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT. [Link]
-
2-Chloroquinoline-3-carboxylic acid. (2010). ResearchGate. [Link]
-
Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. (n.d.). McGill University. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. [Link]
-
Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [Link]
-
Incompatible Chemicals. (n.d.). University of Florida Risk Management and Safety. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. wku.edu [wku.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. nj.gov [nj.gov]
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Safely Handling 2-Chloroquinoline-8-carboxylic Acid
For the dedicated researcher in drug development, the promise of novel molecular scaffolds is matched only by the imperative to handle them with the utmost care. 2-Chloroquinoline-8-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds, is one such molecule. Its handling requires a procedural discipline grounded in a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a comprehensive operational and safety plan built on years of laboratory experience, ensuring that your innovative work is both groundbreaking and safe.
Immediate Safety Briefing: Understanding the Hazard Profile
Before any manipulation of this compound, it is critical to internalize its hazard profile. This compound is not benign. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, causes significant skin and serious eye irritation, and may lead to respiratory irritation.[1][2] This classification dictates a stringent set of handling protocols designed to prevent any direct contact or inhalation.
The causality behind these warnings lies in its structure: a chlorinated heterocyclic aromatic compound. Such structures can interact with biological macromolecules, leading to irritation and toxicity.[3] Our primary defense is a multi-layered Personal Protective Equipment (PPE) strategy, which should be viewed not as an option, but as an integral component of the experimental procedure.
Core Directive: Personal Protective Equipment (PPE) as a Self-Validating System
The selection and use of PPE is your most direct control measure. Each component is chosen to counteract a specific hazard posed by this compound. The following table summarizes the mandatory PPE, but the expertise lies in understanding why each is selected and how they function together as a system.
| Protection Area | Required PPE | Specification & Rationale | Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[4][5] A face shield is mandatory when handling larger quantities or during procedures with a high risk of splashing, worn over goggles.[3][6] | EN 166 (EU) or NIOSH Approved (US)[6] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum for incidental contact, but for prolonged handling or immersion, heavier-duty options like butyl rubber or Viton® should be considered.[3][6] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1] Double-gloving is recommended for extended procedures.[4] | Tested to EN 374[6] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A long-sleeved, knee-length lab coat, kept fastened, is the primary barrier. An apron provides a secondary, impermeable layer crucial when weighing larger amounts or during solution transfers.[5] | N/A |
| Respiratory | NIOSH-Approved Respirator | All work with the solid form must be conducted in a certified chemical fume hood.[1][3] If weighing must occur outside a hood, a half-mask respirator with P100 (particulate) cartridges is required.[4] For handling solutions where vapors may be generated, cartridges should be a combination of organic vapor and P100.[4] | NIOSH Approved |
This systematic approach ensures that each potential route of exposure—dermal, ocular, and inhalation—is effectively blocked.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict, sequential workflow is paramount. The following protocols are designed to be self-validating, with safety checks built into the procedure.
Preparation & Weighing
This initial step carries a high risk of generating airborne particulates.
-
Area Preparation : Designate a specific area for handling, preferably within a certified chemical fume hood.[5] Ensure the work surface is clean and uncluttered.
-
PPE Donning : Before handling the primary container, don all required PPE as outlined in the table above. This includes your lab coat, primary gloves, and safety goggles.
-
Weighing Procedure :
-
Perform all weighing operations within the fume hood.
-
Use a weigh boat or creased paper to contain the solid.
-
Handle the container and spatula with care to minimize dust generation.
-
Close the primary container immediately after dispensing.
-
-
Post-Weighing :
-
Gently tap the weigh boat to settle any dust before moving it.
-
Clean the balance and surrounding area with a damp cloth or towel to capture any residual particles. Do not dry sweep.
-
Dispose of the cleaning materials in the designated hazardous waste container.
-
Dissolution & Reaction
Introducing the solid into a solvent requires vigilance against splashes and vapor release.
-
Solvent Preparation : Ensure your reaction vessel and solvent are prepared and situated within the fume hood before adding the solid.
-
Addition of Solid : Slowly add the weighed this compound to the solvent.[5] Avoid "dumping" the solid, which can cause splashing and aerosolization.
-
Mixing : If using a magnetic stirrer, start it at a low speed and gradually increase to prevent splashing.
-
Reaction Monitoring : All manipulations of the reaction mixture must occur within the fume hood. Keep the sash at the lowest practical height.
The logical flow for safe handling is visualized in the workflow diagram below. This illustrates the critical control points from initial preparation to final disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
